molecular formula C6H13NO B2997654 3-(Methoxymethyl)-3-methylazetidine CAS No. 1564903-78-1

3-(Methoxymethyl)-3-methylazetidine

Cat. No.: B2997654
CAS No.: 1564903-78-1
M. Wt: 115.176
InChI Key: CSHZUQSDZADLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-3-methylazetidine (CAS 1564903-78-1) is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 . It is part of the azetidine family, a class of four-membered nitrogen-containing heterocycles that are valued in research for their properties as scaffolds in drug discovery and organic synthesis. The compound features both a methoxymethyl and a methyl substituent on its 3-position, which can influence its reactivity and steric properties. Azetidines are often investigated as saturated bioisosteres for more common ring systems, and the functional groups on this molecule provide handles for further chemical modification . Related scientific literature highlights the value of 3-substituted azetidines, demonstrating that similar structures, such as 3-methoxy-3-methylazetidine, can be synthesized via a ring-expansion rearrangement from aziridine precursors . This specific rearrangement pathway involves bicyclic aziridinium ion intermediates and their subsequent nucleophilic ring-opening, which is facilitated by the Thorpe-Ingold effect . As a supplier, we provide 3-(Methoxymethyl)-3-methylazetidine for research applications only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers should refer to the specific product documentation and material safety data sheet for safe handling and storage recommendations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)-3-methylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8-2)3-7-4-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZUQSDZADLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Safety and Handling Whitepaper: 3-(Methoxymethyl)-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, azetidine derivatives are highly sought-after building blocks. They serve as bioisosteres for morpholines and piperidines, offering improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity (lower LogP). 3-(Methoxymethyl)-3-methylazetidine hydrochloride is a critical small-molecule scaffold used in the synthesis of advanced active pharmaceutical ingredients (APIs).

However, the handling of strained nitrogen-containing heterocycles in their hydrochloride salt forms presents unique laboratory safety challenges. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate, providing drug development professionals with a mechanistic understanding of the compound's hazard profile and field-proven, self-validating handling protocols [1].

Chemical Identity & Quantitative Data

To ensure accurate stoichiometric calculations and environmental control, the physicochemical properties of the compound must be rigorously verified prior to use.

PropertyValue / Description
Chemical Name 3-(Methoxymethyl)-3-methylazetidine hydrochloride
CAS Registry Number 1622351-29-4
Molecular Formula C₆H₁₄ClNO (Base: C₆H₁₃NO · HCl)
Molecular Weight 151.64 g/mol
MDL Number MFCD28118770
Physical Form Solid / Crystalline Powder
Storage Conditions Inert atmosphere, 2-8°C (Desiccated)

Mechanistic Hazard Profiling (The "Why" Behind the SDS)

Standard SDS documentation lists the hazards of 3-(Methoxymethyl)-3-methylazetidine hydrochloride as H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation) [2]. As a Senior Application Scientist, it is critical to understand the causality of these hazards to design effective engineering controls.

The Causality of Irritation

The azetidine ring is a highly strained four-membered heterocycle. To stabilize the volatile and reactive secondary amine, it is supplied as a hydrochloride (HCl) salt.

  • Hygroscopicity & Hydrolysis: Amine hydrochlorides are inherently hygroscopic. When exposed to ambient humidity or physiological moisture (sweat, tears, respiratory mucosa), the salt readily dissolves.

  • Localized Acidification: Upon dissolution in physiological fluids, the salt dissociates. While the azetidine acts as a weak base, the highly concentrated release of chloride ions and protons creates a micro-environment with a precipitously low pH.

  • Tissue Pathology: This localized acidic shock disrupts the lipid bilayers of the stratum corneum and mucosal membranes. In the eyes, it denatures corneal proteins (H319); in the lungs, it triggers acute inflammatory responses in the alveolar epithelium (H335).

G A 3-(Methoxymethyl)-3-methylazetidine HCl B Moisture Contact (Skin/Eyes/Lungs) A->B Exposure C Dissociation into Free Amine & HCl B->C Hydrolysis D Local pH Drop (Acidic Irritation) C->D Ionization E H315 / H319 / H335 Pathology D->E Tissue Response F Immediate Flush (Water/Saline) E->F Intervention

Mechanism of local tissue irritation and emergency response workflow.

Self-Validating Experimental Protocols

To mitigate the risks outlined above, handling this compound requires strict environmental controls. The following protocols are designed as self-validating systems, meaning each critical step includes a verification check to ensure the integrity of the process.

Protocol A: Moisture-Free Weighing and Transfer

Because aerosolized powder can cause acute respiratory irritation (H335), and moisture degrades the reagent, weighing must be meticulously controlled.

  • Step 1: Thermal Equilibration. Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, leading to caking and localized HCl formation.

  • Step 2: Environmental Containment. Transfer the equilibrated vial into a ductless fume hood or a glovebox purged with dry Nitrogen (N₂).

  • Step 3: Static Mitigation. Use an anti-static ionizer fan and grounded spatulas.

    • Causality: Fine hydrochloride powders accumulate static charge. Static repulsion can cause the powder to aerosolize, bypassing primary containment and increasing inhalation risk.

  • Step 4: Validation Check. Visually inspect the powder. It should be free-flowing. If caking is observed, moisture contamination has occurred, and the stoichiometric weight will be inaccurate due to water mass.

  • Step 5: Dissolution. Immediately dissolve the weighed solid in an anhydrous solvent (e.g., dry DCM or DMF) and seal the reaction vessel.

Handling S1 Storage: 2-8°C Inert Atmosphere S2 Equilibrate to Room Temp S1->S2 Prevent condensation S3 Transfer to Glovebox/Fume Hood S2->S3 Containment S4 Weighing (Anti-static tools) S3->S4 PPE Active S5 Dissolution in Anhydrous Solvent S4->S5 Reaction Setup

Step-by-step environmental control and handling workflow.

Protocol B: Emergency Spill Decontamination

In the event of a benchtop spill, sweeping the powder will aerosolize it. A chemical neutralization approach is required.

  • Step 1: Containment. Evacuate the immediate area and don a particulate respirator (N95 or P100) and nitrile gloves.

  • Step 2: Wet Neutralization. Do not use plain water, as this generates concentrated acidic runoff. Instead, lightly spray the spill with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Causality: The weak base neutralizes the dissociated HCl, converting it into harmless sodium chloride (NaCl), water, and CO₂, while keeping the powder wetted to prevent aerosolization.

  • Step 3: Mechanical Removal. Wipe up the neutralized slurry with absorbent pads and place them in a designated hazardous waste container.

  • Step 4: Validation Check. Swab the spill area with a damp pH test strip. The pH must read between 6.5 and 7.5. If the pH is < 6, repeat Step 2.

References

A Technical Guide to sp3-Rich Heterocyclic Scaffolds in Medicinal Chemistry: Escaping Flatland for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The paradigm of drug discovery is undergoing a significant dimensional shift. For decades, the landscape was dominated by flat, aromatic, sp2-hybridized molecules. While successful, this "flatland" approach has led to challenges in addressing complex biological targets and has often yielded compounds with undesirable physicochemical properties. This guide provides a comprehensive technical overview of the strategic move towards sp3-rich heterocyclic scaffolds—three-dimensional, structurally complex frameworks that are unlocking new frontiers in medicinal chemistry. We will explore the fundamental advantages of molecular three-dimensionality, delve into the sophisticated synthetic strategies required to build these scaffolds, provide detailed experimental protocols, and discuss their application in modern drug discovery campaigns.

The Imperative for Three-Dimensionality: Escaping Flatland

The over-reliance on sp2-rich, aromatic compounds in drug discovery has contributed to attrition rates in clinical trials, often due to poor solubility, bioavailability, and off-target effects.[1][2] The "Escape from Flatland" initiative is a conscious effort by medicinal chemists to increase the fraction of sp3-hybridized carbons (Fsp3) in drug candidates.[3][4] An increased Fsp3 count is not merely an aesthetic choice; it is a fundamental design principle that imparts significant, tangible benefits to a molecule's drug-like properties. Molecules with higher Fsp3 values and more chiral centers have demonstrated a greater likelihood of successfully progressing through clinical trials.[3][5] These scaffolds provide a more intricate and defined three-dimensional shape, which is better suited to interact with the complex, three-dimensional binding sites of biological targets like proteins and enzymes.[6]

G cluster_0 Traditional 'Flatland' Approach (sp2-rich) cluster_1 Modern 3D Approach (sp3-rich) Flat Scaffold Planar, Aromatic Scaffolds Poor Properties Poor Solubility High Attrition Rate Off-Target Effects Flat Scaffold->Poor Properties 3D Scaffold sp3-Rich, Heterocyclic Scaffolds Improved Properties Improved Solubility Enhanced Selectivity Novel Chemical Space 3D Scaffold->Improved Properties Drug Discovery Challenge Addressing Complex Biological Targets Drug Discovery Challenge->Flat Scaffold Limited Success Drug Discovery Challenge->3D Scaffold Increased Success

Figure 1: Conceptual diagram illustrating the shift from 2D to 3D scaffolds.

The Physicochemical Advantages of sp3-Rich Scaffolds

Increasing a molecule's three-dimensionality by incorporating sp3-rich heterocyclic scaffolds directly correlates with an improvement in key physicochemical and pharmacokinetic properties essential for a successful drug candidate.[7][8][9]

  • Enhanced Solubility: Aromatic rings contribute significantly to a molecule's lipophilicity and often lead to poor aqueous solubility.[2][10] By replacing "flat" aromatic rings with saturated heterocyclic systems, it is possible to improve solubility, a critical factor for oral bioavailability.[5]

  • Improved Metabolic Stability: The introduction of sp3 centers, particularly quaternary carbons, can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body.[11]

  • Greater Selectivity and Potency: The rigid and well-defined three-dimensional shapes of sp3-rich scaffolds allow for more specific and higher-quality interactions with a protein's binding pocket.[12] This precise geometric fit can lead to higher potency and, crucially, greater selectivity, minimizing interactions with off-targets and reducing potential side effects.

  • Access to Novel Chemical Space: Years of focus on sp2 chemistry mean that the chemical space of flat molecules has been extensively explored. sp3-rich scaffolds open up vast, uncharted territories for intellectual property and provide novel starting points for challenging biological targets that have been considered "undruggable".[6][10]

Propertysp2-Rich Fragments (Traditional)sp3-Rich Fragments (Modern)Rationale & Advantage
Fsp3 (Fraction of sp3 carbons) Low (< 0.3)High (> 0.4)Higher Fsp3 correlates with increased clinical success.[3][13]
Shape Planar, disk-likeGlobular, spherical, rod-likeBetter mimics natural ligands, enabling more specific target interactions.[6]
Aqueous Solubility Often poorGenerally improvedReduced lipophilicity from fewer aromatic rings enhances solubility.[5][10]
Metabolic Stability Prone to oxidation (e.g., P450)Often enhancedSaturated rings and quaternary centers can block metabolic hotspots.[11]
Novelty Heavily explored chemical spaceAccess to novel, uncharted spaceProvides unique intellectual property and new solutions for difficult targets.[10]

Synthetic Strategies for Building sp3-Rich Heterocyclic Scaffolds

The primary challenge in adopting sp3-rich scaffolds has been their synthetic complexity.[14][15] Unlike the well-established chemistry of aromatic systems, building complex, stereochemically-defined three-dimensional molecules requires a more advanced synthetic toolkit. Fortunately, recent years have seen a surge in powerful methodologies.

Diversity-Oriented Synthesis (DOS)

DOS is a strategy that aims to generate a wide range of molecular scaffolds from a common starting material, efficiently populating chemical space with structurally diverse and complex molecules.[12] This approach is ideal for creating Fsp3-rich fragment libraries by employing branching reaction pathways that introduce complexity at each step.[12]

Complexity-Generating Cascade Reactions

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are exceptionally efficient for building intricate molecular architectures. An example is the tandem condensation/intramolecular nitrone-alkene [3+2] cycloaddition strategy, which can rapidly generate complex hexahydropyrrolo-indole (HPI) scaffolds from simple starting materials.[16]

C(sp3)–H Functionalization

Directly functionalizing C(sp3)–H bonds, which are typically considered unreactive, is a transformative strategy.[3][17] This approach allows for the late-stage modification of saturated heterocyclic cores, enabling the "growth" of fragments from unconventional vectors without the need for pre-installed functional handles.[14][18] Transition metal-catalyzed methods are particularly prominent in this area.[3]

Visible-Light Photoredox Catalysis

Photoredox catalysis uses visible light to initiate single-electron transfer processes, enabling reactions to proceed under remarkably mild conditions.[1][19] This has been successfully applied to generate α-amino radicals from saturated cyclic ketones and secondary amines, which can then undergo cyclization to form complex N-heterospirocycles, a valuable class of sp3-rich scaffolds.[1]

G PC Photocatalyst (e.g., Ir(ppy)3) PC_excited PC* PC->PC_excited Visible Light (hν) Iminium Alkyl-Iminium Ion (int-I) PC_excited->Iminium Single Electron Transfer (SET) SET_Source e- Donor (e.g., Hantzsch Ester) PC_excited->SET_Source Oxidizes Donor Radical α-Amino Radical (int-II) Iminium->Radical Forms Radical Product sp3-Rich N-Heterospirocycle Radical->Product Intramolecular Cyclization SET_Source_ox e- Donor (ox) SET_Source->SET_Source_ox SET_Source_ox->PC Reduces PC, Closes Cycle

Figure 2: Simplified photocatalytic cycle for N-heterospirocycle synthesis.

Experimental Protocol: Synthesis of a Bis-Spirocyclic Scaffold

To provide a tangible example of the principles discussed, this section details a representative protocol for the synthesis of a bis-spirocyclic framework, a class of scaffolds noted for its high Fsp3 content and molecular rigidity.[12][20] This protocol is based on established methodologies for generating such libraries.[21]

Objective: To synthesize a novel bis-spirocyclic imidazolinone scaffold.

Materials:

  • Cyclohexane-1,4-dione monoethylene acetal

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH4)2CO3)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Bucherer-Bergs Reaction:

    • To a solution of cyclohexane-1,4-dione monoethylene acetal (1.0 eq) in a 1:1 mixture of ethanol and water, add potassium cyanide (1.2 eq) and ammonium carbonate (3.0 eq).

    • Seal the reaction vessel and heat to 80°C for 16 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Causality Note: This multicomponent reaction efficiently forms a hydantoin, which is the spirocyclic core, by combining the ketone, cyanide, and carbonate in a single, atom-economical step.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to room temperature and then carefully acidify to pH 2 with concentrated HCl in an ice bath.

    • Heat the mixture to 100°C for 8 hours to hydrolyze the intermediate hydantoin to an amino acid.

    • Cool the mixture and neutralize with a 2M NaOH solution to pH 7.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Self-Validation: The structure and purity of the final bis-spirocyclic scaffold should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The resulting scaffold serves as a versatile building block for library synthesis.[21]

Library Screening Protocol: ¹⁹F-NMR for Fragment Hits

Once a library of sp3-rich fragments is synthesized, an efficient screening method is required to identify binders. Fluorine-19 NMR (¹⁹F-NMR) is a highly sensitive and powerful technique, especially for fluorinated Fsp3-rich fragments.[12] The ¹⁹F nucleus provides a background-free spectral window, allowing for rapid detection of binding events.[12]

Objective: To identify binding fragments from a fluorinated Fsp3-rich library to a target protein using ¹⁹F-NMR.

Materials:

  • Target protein solution (e.g., 10-50 µM in a suitable buffer)

  • Fluorinated Fsp3-rich fragment library (cocktail of 5-10 fragments per experiment, each at ~100-200 µM)

  • NMR tubes and spectrometer equipped with a fluorine probe

Procedure:

  • Prepare Reference Sample:

    • Acquire a ¹⁹F-NMR spectrum of the fragment cocktail in the buffer solution without the target protein. This serves as the reference spectrum. Each fluorine-containing fragment will give a distinct signal.

  • Prepare Protein-Ligand Sample:

    • Add the target protein to the NMR tube containing the fragment cocktail to the desired final concentration.

  • Acquire Experimental Spectrum:

    • Acquire a ¹⁹F-NMR spectrum of the protein-fragment mixture. Allow sufficient time for temperature equilibration.

  • Data Analysis:

    • Compare the experimental spectrum to the reference spectrum.

    • A binding event is indicated by changes in the ¹⁹F signal of a specific fragment, such as line broadening, a change in chemical shift, or a decrease in signal intensity.

    • Causality Note: When a small fragment binds to a large protein, its tumbling rate slows dramatically. This change in the local magnetic environment and relaxation properties causes the observable changes in the NMR signal, directly indicating a binding interaction.

  • Hit Deconvolution:

    • If a hit is identified from a cocktail, test each fragment from that cocktail individually to confirm which one is the binder.

Applications and Future Outlook

The application of sp3-rich heterocyclic scaffolds is spanning all therapeutic areas, with notable successes in CNS disorders and oncology, where precise target engagement and blood-brain barrier penetration are critical.[16][22][23] Spirocyclic scaffolds, for instance, have been incorporated into approved drugs and are popular in drug design programs for their ability to rigidly orient substituents into optimal binding conformations.[7][24]

The future of this field lies in the continued development of novel synthetic methodologies that make these complex scaffolds more accessible.[14] The integration of biocatalysis and automated synthesis will be crucial for producing diverse libraries on a larger scale.[25][26] Furthermore, as computational methods for predicting molecular properties and binding affinities improve, the rational, in-silico design of sp3-rich libraries will become increasingly powerful, guiding synthetic efforts toward the most promising regions of chemical space.[13]

Conclusion

The strategic incorporation of sp3-rich heterocyclic scaffolds represents a fundamental and powerful evolution in medicinal chemistry. By moving beyond the "flatland" of traditional drug discovery, researchers can access molecules with superior physicochemical properties, enhanced selectivity, and the potential to modulate challenging biological targets. While synthetic hurdles remain, the rapid advancement in chemical synthesis, catalysis, and screening technologies is ensuring that these three-dimensional frameworks will be at the core of the next generation of innovative therapeutics.

References

  • Sore, H. F., & Spring, D. R. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 12(10), 3466–3478. [Link]

  • Nelson, A., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Organic & Biomolecular Chemistry. [Link]

  • Sore, H. F., & Spring, D. R. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Semantic Scholar. [Link]

  • Rawling, M. J., et al. (n.d.). Facile Access to Heterocyclic, sp3-rich chemical scaffold. Sygnature Discovery. [Link]

  • Nelson, A., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. PMC - NIH. [Link]

  • Sweeney, J. B., et al. (n.d.). Streamlined synthesis of C(sp3)-Rich N-Heterospirocycles enabled by visible-light-mediated photocatalysis. SciSpace. [Link]

  • Karageorgis, G., et al. (n.d.). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sore, H. F., & Spring, D. R. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science (RSC Publishing). [Link]

  • Hanby, A. R., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Chemical Communications. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. [Link]

  • Nelson, A., et al. (2023). Synthesis of sp 3 -rich Heterocyclic Frameworks by a Divergent Synthesis Strategy. ResearchGate. [Link]

  • Mursalin, S., Naz, Z., & Ali, A. (2025). MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Zenodo. [Link]

  • Singh, M., et al. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. [Link]

  • Welsch, C., & Burger, M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Unkown Author. (2026). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. ResearchGate. [Link]

  • Fasan, R., Houk, K. N., & Garcia-Borràs, M. (2024). Biocatalytic strategy for the construction of sp3-rich polycyclic compounds from directed evolution and computational modelling. IQCC. [Link]

  • Bull, J. A., et al. (2024). Iodoetherification as a strategy towards sp3-rich scaffolds for drug discovery. PubMed. [Link]

  • Stotani, S., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. [Link]

  • SpiroChem. (2019). SpiroChem Fragment Library: Your key to successful drug discovery. SpiroChem. [Link]

  • Unkown Author. (n.d.). Fsp 3 -Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Britton, R., et al. (2024). sp3 -Rich Heterocycle Synthesis on DNA: Application to DNA-Encoded Library Production. Angewandte Chemie International Edition. [Link]

  • Stotani, S., et al. (2021). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Publications. [Link]

  • Unkown Author. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • Unkown Author. (2025). Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery. ManTech Publications. [Link]

  • Unkown Author. (n.d.). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Chemistry. [Link]

  • Unkown Author. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

  • Singh, M., et al. (2025). Role of Heterocycles in Drug Discovery: An Overview. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). Heterogeneous Catalysis: Essential for sp3-Rich Scaffold Synthesis. Sygnature Discovery. [Link]

  • Singh, M., et al. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. [Link]

  • Unkown Author. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Unkown Author. (n.d.). Selected example of current drugs containing heterocyclic scaffold. ResearchGate. [Link]

  • Fiveable. (2025). 4.5 Physicochemical properties. Fiveable. [Link]

  • Unkown Author. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]

  • Pibiri, I. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

  • Unkown Author. (2025). Stereoselective C(sp3)—H alkylation of saturated heterocycles with olefins. ResearchGate. [Link]

Sources

The 3,3-Disubstituted Azetidine: A Compact Scaffold for Navigating Uncharted Chemical Space in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated heterocycle, has transitioned from a synthetic challenge to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry offer a unique combination of properties that are highly advantageous for drug design.[3][4] This guide focuses specifically on the 3,3-disubstituted azetidine motif, a fragment that provides medicinal chemists with a powerful tool for lead optimization. By introducing a stereochemically defined, three-dimensional exit vector from a compact core, this scaffold allows for precise exploration of chemical space while simultaneously improving critical physicochemical properties. We will explore the strategic rationale for its use, detail robust synthetic methodologies for its creation, and provide practical insights into its application as a bioisosteric replacement and a modulator of drug-like properties.

The Strategic Value of 3,3-Disubstitution in Azetidine Scaffolds

The impetus for incorporating 3,3-disubstituted azetidines into drug candidates is rooted in the pursuit of multi-parameter optimization. Unlike their monosubstituted or 2-substituted counterparts, the geminal substitution at the C3 position offers a unique set of advantages that directly address common challenges in lead optimization.

Imparting Three-Dimensionality and Defined Exit Vectors

The saturated, puckered nature of the azetidine ring provides a rigid framework that contrasts sharply with flat aromatic systems.[5] Placing two substituents at the C3 position creates a tetrahedral carbon center, projecting these substituents into distinct vectors in 3D space. This is a critical feature for lead optimization. When one substituent is part of the core pharmacophore, the second substituent acts as a well-defined "exit vector" or attachment point for further chemical exploration.[6] This conformational rigidity minimizes the entropic penalty upon binding to a biological target, which can lead to significant gains in binding affinity.[2]

Physicochemical Property Modulation

The incorporation of a 3,3-disubstituted azetidine often leads to a favorable shift in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Solubility and Lipophilicity: The presence of the nitrogen atom in the azetidine ring generally increases polarity and can improve aqueous solubility compared to carbocyclic analogs like cyclobutane.[5] This makes it an effective tool for reducing the lipophilicity of a lead compound, a common goal in optimization to mitigate off-target effects and improve pharmacokinetic profiles.

  • Metabolic Stability: The azetidine ring itself can enhance metabolic stability compared to larger, more flexible amines like pyrrolidines or piperidines.[6] Furthermore, the quaternary carbon at the C3 position is inherently resistant to metabolic oxidation, a common metabolic pathway for C-H bonds adjacent to a heteroatom.

  • Basicity (pKa): The pKa of the azetidine nitrogen is typically higher than that of larger cyclic amines, a consequence of the ring strain influencing the hybridization of the nitrogen lone pair.[7] This property can be strategically tuned by the substituents on the nitrogen atom to optimize target engagement or cell permeability.

A Versatile Bioisostere

Bioisosterism, the strategy of replacing one functional group with another to retain or enhance desired biological activity while improving other properties, is a cornerstone of medicinal chemistry.[8][9] The 3,3-disubstituted azetidine serves as an excellent bioisostere for several common chemical motifs.

  • gem -Dimethyl Group: Replacing a gem-dimethyl group with a 3,3-disubstituted azetidine can maintain the tetrahedral geometry and steric bulk while introducing a polar nitrogen atom. This can improve solubility and provide an additional point for hydrogen bonding or further derivatization.[10]

  • Carbonyl Group: The polar nature of the azetidine can mimic some of the hydrogen bonding capabilities of a carbonyl group, while offering improved metabolic stability and a three-dimensional structure.[10]

The following diagram illustrates the strategic value of the 3,3-disubstituted azetidine in providing a rigid exit vector for lead optimization compared to a more flexible alkyl chain.

G cluster_0 Traditional Lead Optimization (Flexible Linker) cluster_1 3,3-Disubstituted Azetidine Strategy Lead_Core_A Lead Pharmacophore Flexible_Linker -(CH2)n- Lead_Core_A->Flexible_Linker Modification Point Vector_Space_A Exploration Vectors (Conformationally Unrestricted) Flexible_Linker->Vector_Space_A Lead_Core_B Lead Pharmacophore Azetidine_Scaffold < 3,3-Azetidine (Rigid Core)> Lead_Core_B->Azetidine_Scaffold Incorporation Vector_Space_B Defined Exit Vector (Conformationally Restricted) Azetidine_Scaffold->Vector_Space_B R' Group Exploration

Caption: Strategic comparison of lead optimization vectors.

Synthesis of 3,3-Disubstituted Azetidines

The synthesis of the strained four-membered azetidine ring has historically been challenging.[11] However, modern synthetic chemistry has produced several robust and modular strategies, making these valuable scaffolds more accessible.[12][13] Traditional methods like intramolecular cyclization of alkylamines or [2+2] cycloadditions between imines and alkenes are often hampered by low yields, high step counts, or poor functional group compatibility.[14] Therefore, this guide focuses on more efficient and versatile contemporary approaches.

Key Synthetic Pathways

The most effective modern syntheses often start from pre-formed azetidine rings or highly strained precursors, allowing for direct and modular diversification.

G Azetidinol N-Protected Azetidin-3-ol Carbocation Carbocation-Mediated (e.g., Friedel-Crafts) Azetidinol->Carbocation ABB 1-Azabicyclo[1.1.0]butane (ABB) Strain_Release Strain-Release Functionalization ABB->Strain_Release Azetidinone N-Protected Azetidin-3-one Nucleophilic_Add Nucleophilic Addition & Derivatization Azetidinone->Nucleophilic_Add Target 3,3-Disubstituted Azetidine Carbocation->Target Strain_Release->Target Nucleophilic_Add->Target Start Start Start->ABB Start->Azetidinone

Caption: Overview of modern synthetic routes.

From N-Protected Azetidin-3-ols via Carbocation Intermediates

A powerful strategy involves the generation of a strained carbocation intermediate at the C3 position from a readily available azetidin-3-ol.[10] This reactive intermediate can then be trapped by a wide range of nucleophiles. The choice of protecting group on the azetidine nitrogen is crucial; electron-withdrawing groups like carbamates (e.g., Cbz, Boc) are essential to stabilize the carbocation.[15][16]

Method: Calcium(II)-Catalyzed Friedel-Crafts Alkylation This method is particularly effective for synthesizing 3-aryl-3-substituted azetidines.[16]

  • Causality: A Lewis acid like Calcium(II) triflate coordinates to the hydroxyl group of the N-Cbz-azetidin-3-ol, facilitating its departure as water and forming a Cbz-stabilized carbocation. This electrophilic species is then attacked by an electron-rich (hetero)aromatic ring to forge the new C-C bond. The Cbz group is critical for reactivity.[16]

CatalystNucleophileProtecting GroupYield (%)Reference
Ca(OTf)₂AnisoleCbz95[16]
Ca(OTf)₂IndoleCbz92[16]
Fe(OTf)₃ThiophenolCbz90[15]
AlCl₃BenzeneBoc85[15]

Table 1: Representative yields for carbocation-mediated synthesis.

From 1-Azabicyclo[1.1.0]butane (ABB) via Strain-Release

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained bicyclic amine that serves as a versatile precursor to 3-substituted azetidines. The release of its significant ring strain (approx. 65 kcal/mol) provides a strong thermodynamic driving force for a variety of transformations, enabling the modular construction of complex azetidines.[12][14]

Method: Modular Synthesis via Strain-Release Anion Relay This approach allows for the rapid assembly of N- and C3-functionalized azetidines in a single step.

  • Causality: The reaction is initiated by the addition of an organolithium reagent to a benzoylated ABB. This triggers a strain-release ring-opening, forming an azetidinyllithium intermediate. This intermediate then undergoes a[14][15]-Brook rearrangement, followed by trapping with an electrophile, to yield the 3,3-disubstituted product.[6]

From N-Protected Azetidin-3-ones

Commercially available N-Boc-azetidin-3-one is an excellent starting point for building 3,3-disubstituted systems.[17] The ketone functionality allows for a wide range of classical carbonyl chemistry.

Method: Grignard Addition followed by Derivatization This two-step sequence first establishes the quaternary center and then introduces the second substituent.

  • Causality: A Grignard reagent (R¹-MgBr) adds to the carbonyl of N-Boc-azetidin-3-one to form a tertiary alcohol (N-Boc-3-R¹-azetidin-3-ol). This intermediate is the same type as described in section 2.2 and can be subsequently converted to a 3,3-disubstituted product (e.g., via Friedel-Crafts alkylation with a second nucleophile, R²).

Experimental Protocols

The following protocols are adapted from validated literature procedures and represent self-validating systems for the synthesis of these key fragments.

Protocol 1: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagent (Sc(OTf)₃-Catalyzed)

This protocol is adapted from Wang, X.-R. et al., J. Org. Chem. (2025) and describes a scandium-catalyzed substitution reaction.[14]

  • Apparatus Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and 4Å molecular sieves (100 mg) under vacuum and backfill with argon.

  • Reagent Addition: To the cooled flask, add Scandium(III) triflate (Sc(OTf)₃, 9.8 mg, 10 mol%), the azetidine trichloroacetimidate ester starting material (1, 0.20 mmol), and the desired nucleophile (2, 0.30 mmol).

  • Solvent and Reaction: Add dry dichloromethane (CH₂Cl₂, 1.5 mL) via syringe. Place the flask in a pre-heated oil bath at 35 °C and stir under an argon atmosphere.

  • Monitoring: Monitor the reaction for the consumption of the starting material (1) using Thin Layer Chromatography (TLC), typically for about 12 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine product.

Protocol 2: Synthesis of 3,3-Diarylazetidines via Calcium(II)-Catalyzed Friedel-Crafts Reaction

This protocol is based on the work of Bull, J. A. et al., Org. Lett. (2018).[16]

  • Apparatus Preparation: Add N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv) and a magnetic stir bar to an oven-dried vial.

  • Reagent Addition: Add the arene nucleophile (2.0-5.0 equiv) and Calcium(II) triflate (Ca(OTf)₂, 10 mol%) to the vial.

  • Solvent and Reaction: Add dry 1,2-dichloroethane (DCE) as the solvent (to 0.1 M). Seal the vial and place it in a pre-heated block at 80 °C.

  • Monitoring: Stir the reaction mixture for 16-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,3-diarylazetidine.

Conclusion

The 3,3-disubstituted azetidine is more than just another small heterocyclic fragment; it is a sophisticated tool for modern lead optimization. Its ability to rigidly project substituents into 3D space provides a logical and controllable method for exploring the complex topographies of protein binding pockets.[10] The simultaneous improvement of critical physicochemical properties like solubility and metabolic stability further cements its value.[3][5] With the advent of robust and modular synthetic routes, the accessibility of these scaffolds is no longer a barrier to their widespread adoption. For researchers, scientists, and drug development professionals, mastering the synthesis and strategic deployment of 3,3-disubstituted azetidines opens a door to navigating previously inaccessible chemical space and accelerating the journey toward novel, effective therapeutics.

References

  • Various Authors. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines and Related Synthetic Methodologies. Journal of Organic Chemistry & Organic Letters. [URL not available as publication is in the future, based on search result placeholders]
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(issue number not available), 4421-4434. [Link]

  • Various Authors. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. . [Link]

  • Liu, H., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7184–7203. [Link]

  • Liu, H., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications. [Link]

  • Various Authors. (2023). Synthesis of 3,3′-disubstituted chiral 2-azetidinones. ResearchGate. [Link]

  • Rojas, J. J., & Bull, J. A. (2020). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA, 74(6), 456-461. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute Publications. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosteres. ResearchGate. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie, 51(48), 11905-11909. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Kim, J., et al. (2013). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 4(10), 963–968. [Link]

  • Barfoot, C., et al. (2018). Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters, 21(2), 435-439. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Hadidi, K., & Tor, Y. (2020). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship, University of California. [Link]

  • Brandi, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. [Link]

  • Drug Hunter. (2024). Azetidine Amides in Drugs: Structure Search. Drug Hunter. [Link]

  • SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups. SlidePlayer. [Link]

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]

  • ResearchGate. (2018). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

Sources

solubility profile of 3-(Methoxymethyl)-3-methylazetidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 3-(Methoxymethyl)-3-methylazetidine HCl

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1] This guide provides a comprehensive framework for characterizing the solubility profile of 3-(Methoxymethyl)-3-methylazetidine hydrochloride (HCl), a substituted azetidine compound. As an amine hydrochloride salt, its solubility is intrinsically linked to pH and the common ion effect.[2][3] We present both the theoretical underpinnings and detailed, field-proven experimental protocols for determining thermodynamic and kinetic solubility. This document is intended for researchers, medicinal chemists, and formulation scientists, offering the necessary tools to generate a robust and decision-enabling solubility data package for this and similar molecules.

Introduction: The Critical Role of Solubility

3-(Methoxymethyl)-3-methylazetidine HCl is a small molecule containing a tertiary amine within a strained azetidine ring, functionalized with a methoxymethyl group.[4] The azetidine scaffold is of significant interest in medicinal chemistry, and understanding the physicochemical properties of its derivatives is paramount. The hydrochloride salt form is typically chosen to enhance the aqueous solubility and stability of a basic parent compound.[3][5]

A comprehensive solubility profile is not merely an academic exercise; it is a critical dataset that informs key development decisions:

  • Bioavailability: Poor aqueous solubility is a primary reason for low or erratic oral bioavailability, as only a dissolved drug can be absorbed across the gastrointestinal tract.[6]

  • Formulation Development: Solubility data dictates the choice of dosage form (e.g., solution, suspension, solid dosage) and the selection of excipients.[5]

  • In Vitro Assay Integrity: Undissolved compound in biological assays can lead to inaccurate and misleading structure-activity relationship (SAR) data.[7]

  • Regulatory Submissions: Regulatory bodies like the FDA require thorough solubility characterization as part of the Biopharmaceutics Classification System (BCS), which can support requests for biowaivers.[8][9]

This guide will dissect the essential methodologies required to build a complete solubility picture for 3-(Methoxymethyl)-3-methylazetidine HCl.

Theoretical Framework: Understanding the Solubility of an Amine HCl Salt

The solubility of 3-(Methoxymethyl)-3-methylazetidine HCl is governed by the equilibrium between its solid salt form, the dissolved ions (protonated azetidine and chloride), and the potential formation of the neutral free base.

2.1 pH-Dependent Solubility

As the salt of a weak base, the solubility of this compound is highly dependent on the pH of the aqueous medium. The protonated azetidinium cation is the more water-soluble species. The equilibrium can be represented as:

Aze-H⁺Cl⁻ (solid) ⇌ Aze-H⁺ (aq) + Cl⁻ (aq) Aze-H⁺ (aq) ⇌ Aze (aq) + H⁺ (aq)

Where Aze-H⁺ is the protonated, soluble form and Aze is the neutral, less soluble free base.

  • At Low pH (Acidic): The equilibrium is shifted towards the protonated Aze-H⁺ form. The high concentration of H⁺ ions suppresses the deprotonation to the free base, generally leading to higher solubility.

  • At High pH (Basic): As the pH increases, H⁺ ions are consumed, shifting the equilibrium towards the formation of the neutral free base Aze. If the intrinsic solubility of the free base is low, it will precipitate from the solution, causing the overall measured solubility to decrease dramatically.[10]

2.2 The Common Ion Effect

The common ion effect can suppress the solubility of an ionic compound when a solution already contains one of the ions from the salt.[3][11] For 3-(Methoxymethyl)-3-methylazetidine HCl, this is particularly relevant in acidic media containing chloride ions, such as hydrochloric acid or simulated gastric fluid. The presence of excess Cl⁻ ions in the solution can shift the first equilibrium to the left, favoring the solid salt form and thereby reducing its solubility compared to a non-chloride acidic buffer at the same pH.[12]

2.3 Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements.[13]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under conditions where the solid phase and the solution phase are in equilibrium.[6] This is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (24-72 hours) to ensure the most stable crystalline form is in equilibrium with the solution.[13]

  • Kinetic Solubility: This is a measure of how much of a compound, typically introduced from a concentrated DMSO stock solution, can be dissolved in an aqueous buffer before it precipitates.[7] These assays are rapid and high-throughput, making them invaluable for screening large numbers of compounds in early drug discovery.[14] However, they can often overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[15]

Experimental Protocols

The following sections detail the standard operating procedures for determining the solubility of 3-(Methoxymethyl)-3-methylazetidine HCl.

3.1 Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility and is essential for pre-formulation and regulatory filings.[13][16]

Objective: To measure the equilibrium concentration of the compound in various aqueous buffers after prolonged incubation.

Materials:

  • 3-(Methoxymethyl)-3-methylazetidine HCl (solid)

  • Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)[17]

  • Glass vials with screw caps

  • Thermostatic shaker (set to 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS/MS analytical method

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 3-(Methoxymethyl)-3-methylazetidine HCl to a vial containing a known volume of the desired aqueous buffer. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate for 24-72 hours. The time required to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[16]

  • pH Verification: After equilibration, measure the final pH of the suspension to ensure the buffer capacity was sufficient.[17]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a low-binding syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV).[18]

  • Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration and any dilution factors.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Sample Processing cluster_analysis Analysis A Add excess solid API to buffer in vial B Agitate in thermostatic shaker (24-72h) A->B C Verify final pH B->C D Centrifuge to pellet solid C->D E Withdraw clear supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Quantify using HPLC or LC-MS G->H I Calculate Solubility (mg/mL) H->I

Fig. 1: Thermodynamic (Shake-Flask) Solubility Workflow

3.2 Protocol 2: Kinetic Solubility from DMSO Stock

This high-throughput method is ideal for early discovery to quickly rank-order compounds.[14][19]

Objective: To determine the concentration at which the compound precipitates when added from a DMSO stock into an aqueous buffer.

Materials:

  • 10-20 mM stock solution of 3-(Methoxymethyl)-3-methylazetidine HCl in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

  • Liquid handling robotics (recommended for high-throughput)

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[14]

  • Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a microtiter plate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentration and a low final DMSO percentage (typically ≤1-2%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[14]

  • Detection (Two Common Methods):

    • Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates the formation of a precipitate.[7]

    • Direct UV: For this method, a filter plate is used. After incubation, the solution is filtered (via centrifugation or vacuum) to remove any precipitate. The concentration of the compound remaining in the filtrate is then quantified by measuring UV absorbance.[7][15]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.

Kinetic_Solubility_Workflow cluster_detection Detection Methods A Prepare high concentration stock in 100% DMSO B Dispense DMSO stock into 96-well plate A->B C Add aqueous buffer (e.g., PBS pH 7.4) B->C D Mix and incubate (1-2 hours) C->D E Nephelometry: Measure light scattering to detect precipitate D->E F Direct UV: Filter to remove precipitate, measure UV of filtrate D->F G Determine highest concentration without precipitation E->G F->G

Fig. 2: Kinetic Solubility Assay Workflow

Data Presentation and Interpretation

Solubility data should be presented clearly to facilitate interpretation. A pH-solubility profile is the most effective way to visualize the behavior of an ionizable compound.

Table 1: Hypothetical pH-Solubility Profile of 3-(Methoxymethyl)-3-methylazetidine HCl at 25°C

MediumpH (Final)Thermodynamic Solubility (mg/mL)Method
0.1 M HCl1.2>200Shake-Flask
50 mM Acetate Buffer4.5155.8Shake-Flask
50 mM Phosphate Buffer6.845.2Shake-Flask
50 mM Phosphate Buffer7.412.5Shake-Flask
Water5.5*180.3Shake-Flask
PBS (pH 7.4)7.418.9Kinetic (2h)
Simulated Gastric Fluid (w/o enzyme)1.2>200Shake-Flask

*pH of a saturated solution in unbuffered water.

Interpreting the Data:

  • The data clearly shows high solubility at low pH, which decreases significantly as the pH approaches and surpasses the compound's pKa. This is the expected behavior for an amine HCl salt.[12]

  • The kinetic solubility value at pH 7.4 is slightly higher than the thermodynamic value, which could be due to the formation of a temporary supersaturated solution.[13]

  • The high solubility in acidic conditions is favorable for dissolution in the stomach. However, the drop in solubility at intestinal pH (6.8-7.4) could be a limiting factor for absorption and may require specific formulation strategies.

pH_Solubility_Relationship cluster_solution Aqueous Solution Soluble Protonated Cation (Aze-H⁺) High Solubility Insoluble Free Base (Aze) Low Solubility Soluble->Insoluble + OH⁻ - H⁺ Low_pH Low pH (e.g., Stomach) Low_pH->Soluble Favors High_pH High pH (e.g., Intestine) High_pH->Insoluble Favors

Fig. 3: pH Influence on the Dominant Species in Solution

Conclusion: A Foundation for Rational Drug Development

Characterizing the is a non-negotiable step in its journey as a potential drug candidate. This guide has outlined the essential theoretical considerations and provided robust, actionable protocols for generating both kinetic and thermodynamic solubility data. A thorough understanding of its pH-dependent solubility, potential for common ion effects, and the distinction between kinetic and equilibrium measurements provides the scientific foundation needed to guide medicinal chemistry efforts, design effective formulations, and de-risk subsequent development milestones.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[14]

  • ProQuest. (n.d.). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. Retrieved from proquest.com.[11]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from enamine.net.[20]

  • SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from slideshare.net.[21]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-67.[7]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from bioduro-sundia.com.[19]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from who.int.[17]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from domainex.co.uk.[22]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3467-3474.[15]

  • Ovid. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from ovid.com.[12]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133.

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from dissolutiontech.com.[16]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from raytor.com.[13]

  • Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, 75(10), 875-8.[2]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from evotec.com.[6]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from researchgate.net.[10]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from rjpdft.com.[3]

  • MilliporeSigma. (n.d.). 3-Methoxy-3-methylazetidine hydrochloride | 905843-93-8. Retrieved from sigmaaldrich.com.[23]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from ich.org.[8]

  • PubChem. (n.d.). 3-Methoxy-3-methylazetidine hydrochloride | C5H12ClNO | CID 53346546. Retrieved from pubchem.ncbi.nlm.nih.gov.[4]

  • ResearchGate. (2013, October 25). Any official guideline to conduct solubility studies?. Retrieved from researchgate.net.[24]

  • MilliporeSigma. (n.d.). 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7. Retrieved from sigmaaldrich.com.[25]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from improvedpharma.com.[1]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from pharmacologydiscoveryservices.com.[26]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from researchgate.net.[18]

  • Chem-Impex. (n.d.). 3-Methoxy-azetidine hydrochloride. Retrieved from chemimpex.com.[27]

  • Benchchem. (n.d.). Solubility of Anhalamine Hydrochloride: A Qualitative Overview. Retrieved from benchchem.com.[28]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from fda.gov.[9]

  • Fluorochem. (n.d.). 3-(Methoxymethyl)azetidine hydrochloride. Retrieved from fluorochem.co.uk.[29]

  • Scilit. (n.d.). Purity Determination of Monobasic Amines and Their Salts. Retrieved from scilit.net.[30]

  • Agilent. (n.d.). Ultra-fast Solubility Sample Analysis using SPE-TOF. Retrieved from agilent.com.[31]

  • Molecules. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from mdpi.com.[5]

  • ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega. Retrieved from pubs.acs.org.[32]

  • PubChemLite. (n.d.). 3-methoxy-3-methylazetidine hydrochloride (C5H11NO). Retrieved from pubchemlite.com.[33]

Sources

Technical Procurement & Application Guide: 3-(Methoxymethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxymethyl)-3-methylazetidine (CAS: 905843-93-8, HCl salt) has emerged as a high-value scaffold in modern medicinal chemistry. It serves as a critical bioisostere for gem-dimethyl groups and larger saturated heterocycles (pyrrolidines, piperidines), offering a unique vector to modulate lipophilicity (


), metabolic stability, and conformational rigidity without significantly increasing molecular weight [1].

This guide provides a technical roadmap for researchers procuring and utilizing this building block. It moves beyond a simple catalog list to address the quality attributes, synthetic liabilities, and handling protocols required to ensure experimental reproducibility in drug discovery campaigns.

Part 1: Technical Specifications & Supplier Landscape

Chemical Identity & Physicochemical Profile[1]

The 3,3-disubstitution pattern creates a quaternary center that blocks oxidative metabolism at the 3-position, a common liability in simple azetidines.

PropertySpecification
IUPAC Name 3-(Methoxymethyl)-3-methylazetidine hydrochloride
CAS Number 905843-93-8 (HCl salt); 46911956 (Free base)
Molecular Formula

Molecular Weight 151.63 g/mol (Salt); 115.17 g/mol (Base)
Physical Form White to off-white crystalline solid (Hygroscopic)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Conjugate Acid) ~10.5 (Estimated for secondary amine)
Commercial Supplier Analysis

Sourcing this compound requires distinguishing between bulk chemical vendors and specialized heterocyclic synthesis labs. The presence of the strained azetidine ring makes the compound sensitive to polymerization if not purified or stabilized correctly (typically as the HCl salt).

Supplier TierRepresentative CompaniesUse CaseRisk Profile
Tier 1: Strategic Sigma-Aldrich (MilliporeSigma) , Enamine , WuXi AppTec GMP/GLP synthesis; Library production.Low: High batch-to-batch consistency; comprehensive CoAs (NMR, LCMS, Ion Chromatography).
Tier 2: Specialized ChemScene , Combi-Blocks , PharmaBlock MedChem SAR exploration; Gram-scale scale-up.Low-Medium: Excellent for diverse analogs; verify salt stoichiometry.
Tier 3: Aggregators MolPort , Ambinter Single-vial procurement for hit validation.Medium-High: Lead times vary; often drop-shipping from Tier 2 sources.

Procurement Directive: For stored libraries, always purchase the Hydrochloride (HCl) salt. The free base is volatile and prone to ring-opening polymerization upon prolonged storage [2].

Part 2: Quality Control & Impurity Profiling

Synthetic Route Analysis & Impurity Origins

Understanding the synthesis is the only way to predict impurities. The two dominant industrial routes are the Aziridine Rearrangement and the Strain-Release method.

Route A: Aziridine-to-Azetidine Rearrangement This route, often used in bulk manufacturing, involves the ring expansion of 2-(bromomethyl)aziridines. A critical impurity here is the unreacted aziridine or the hydrolyzed ring-opened amino alcohol, which can act as a nucleophile in subsequent steps [3].

Route B: Strain-Release (Bicyclo[1.1.0]butane) Modern synthesis utilizes 1-azabicyclo[1.1.0]butanes (ABBs).[1] While efficient, this can leave traces of highly reactive electrophilic polymeric species if not quenched properly [4].

QC Workflow Visualization

The following diagram outlines the decision logic for validating incoming batches of 3-(Methoxymethyl)-3-methylazetidine.

QC_Workflow Start Incoming Batch (CAS: 905843-93-8) Visual Visual Inspection (Color/Crystallinity) Start->Visual HNMR 1H NMR (D2O or DMSO-d6) Visual->HNMR LCMS LC-MS (Purity) HNMR->LCMS Decision1 Purity > 95%? LCMS->Decision1 IC Ion Chromatography (Chloride Content) Pass RELEASE for Synthesis IC->Pass Pass Decision2 Cl- Stoichiometry 0.95 - 1.05 eq? Decision1->Decision2 Yes Fail_Purity Reject / Return Decision1->Fail_Purity No Decision2->IC Fail_Salt Recrystallize (EtOH/Et2O) Decision2->Fail_Salt Fail

Figure 1: Quality Control Decision Matrix for Azetidine Procurement.

Part 3: Handling & Storage Protocols

Safety Warning: Azetidines are strained rings. While 3,3-disubstitution adds stability, they can still undergo ring-opening reactions with strong nucleophiles or under high heat.

  • Hygroscopicity: The HCl salt is hygroscopic.

    • Protocol: Weigh out in a glovebox or rapid-weighing station. Store desiccated at 4°C.

    • Impact: Water uptake alters molecular weight calculations, leading to incorrect stoichiometry in coupling reactions.

  • Free Basing:

    • Protocol: If the free base is required, generate it in situ using a heterogeneous base (e.g.,

      
       or resin-bound base) in the reaction solvent. Avoid isolating the neat free base oil if possible.
      
  • Thermal Stability:

    • Avoid temperatures >100°C for prolonged periods, especially in acidic media, to prevent acid-catalyzed ring opening (hydrolysis to the

      
      -amino alcohol).
      

Part 4: Experimental Application Protocol

Standard Operating Procedure: N-Functionalization via Reductive Amination

This protocol demonstrates the robust incorporation of 3-(Methoxymethyl)-3-methylazetidine into a drug scaffold (Aldehyde


).

Rationale: Reductive amination is preferred over


 alkylation to avoid over-alkylation (quaternization) of the azetidine nitrogen.

Materials:

  • Amine: 3-(Methoxymethyl)-3-methylazetidine HCl (1.0 equiv)

  • Aldehyde: Target scaffold

    
     (1.0 equiv)
    
  • Reductant: Sodium triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Base: DIPEA (1.2 equiv) – Critical to neutralize the HCl salt.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Workflow:

  • Salt Neutralization (In Situ):

    • In a reaction vial, suspend the Azetidine HCl salt (1.0 equiv) in DCE (0.1 M concentration).

    • Add DIPEA (1.2 equiv). Stir for 5 minutes at Room Temperature (RT). Observation: The suspension should clear or become fine as the free amine is liberated.

  • Imine Formation:

    • Add the Aldehyde (1.0 equiv) to the mixture.

    • Optional: Add activated 4Å Molecular Sieves if the aldehyde is unreactive or the solvent is wet.

    • Stir for 30–60 minutes at RT.

  • Reduction:

    • Add

      
       (1.5 equiv) in one portion.
      
    • Note: Gas evolution (

      
      ) may occur; ensure the vial is vented.
      
    • Stir at RT for 2–16 hours. Monitor by LCMS.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Critical Step: Wash organic layer with brine, dry over

      
      . Azetidines are polar; ensure the aqueous layer is not too acidic, or the product will remain in the water phase.
      
  • Purification:

    • Flash chromatography. Note: Azetidines often streak on silica. Use 1–5%

      
       in 
      
      
      
      with 1%
      
      
      or
      
      
      modifier.

Part 5: Medicinal Chemistry Context[5][6]

Bioisosteric Utility

The 3-(Methoxymethyl)-3-methylazetidine moiety is designed to solve specific "MedChem" problems.

  • Gem-Dimethyl Replacement: The 3-methyl group mimics a gem-dimethyl effect, restricting conformation, but the ring ties back the alkyl chains, reducing the entropic penalty of binding [5].

  • Lipophilicity Modulation: The ether oxygen (methoxymethyl) lowers

    
     compared to an all-carbon analog, improving solubility and permeability.
    
  • Metabolic Blockade: The quaternary C3 position prevents oxidation, a common clearance pathway for piperidines.

MedChem_Utility Problem Problem: High Clearance / High LogP Solution Solution: 3-(Methoxymethyl)-3-methylazetidine Problem->Solution Scaffold Hop Effect1 Lower LogP (Ether Oxygen) Solution->Effect1 Effect2 Block Metabolism (Quaternary C3) Solution->Effect2 Effect3 Rigidification (Small Ring) Solution->Effect3 Outcome Outcome: Improved Bioavailability & Potency Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Medicinal Chemistry Logic Flow for Azetidine Incorporation.

References

  • Barnes-Seeman, D. (2016). The role of azetidines in drug discovery. Journal of Medicinal Chemistry, 59(19), 8911-8934. Link

  • Stanković, S., et al. (2011).[2] Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement.[2] The Journal of Organic Chemistry, 76(7), 2157-2167.[2] Link

  • Burkhard, J. A., et al. (2010). Synthesis of azetidines and pyrrolidines via ring expansion of aziridines. Organic Letters, 12(9), 1944-1947. Link

  • Gianatassio, R., et al. (2016). Strain-release amination.[3] Science, 351(6270), 241-246. Link

  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[1][4] Angewandte Chemie International Edition, 49(48), 8984-8987. Link

Sources

Technical Guide: pKa Modulation of 3-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the physicochemical modulation of the azetidine scaffold, specifically focusing on pKa alterations driven by 3-position substitution.

Executive Summary

In modern medicinal chemistry, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a critical "bioisostere" for piperidine and pyrrolidine. Its value lies in its unique ability to lower lipophilicity (LogP) and modulate basicity (pKa) without significantly altering the steric footprint of a lead molecule.

This guide analyzes the pKa values of 3-substituted azetidines, providing a data-driven framework for using these scaffolds to optimize solubility, permeability, and metabolic stability. The core finding is that 3-substitution allows for a "tunable" basicity range from ~11.3 (parent) down to ~6.0 (3-cyano) , enabling precise control over the ionization state at physiological pH.

Theoretical Framework

Ring Strain and Hybridization

The azetidine ring possesses significant ring strain (~25.4 kcal/mol). This strain forces the internal bond angles to be ~90°, deviating from the ideal 109.5° tetrahedral angle. Consequently, the hybridization of the nitrogen atom shifts:

  • Increased s-character in the lone pair orbital makes the electrons more tightly held by the nucleus.

  • Result: Azetidine is inherently slightly more basic than acyclic amines but distinct from 5- and 6-membered rings due to these hybridization constraints and solvation effects.

Electronic Effects at the 3-Position

Substituents at the 3-position exert influence primarily through Through-Bond Inductive Effects (-I) .

  • Because the azetidine ring is small, the 3-position is only two bonds away ($ \beta $-position) from the nitrogen.

  • Electron-Withdrawing Groups (EWGs) like Fluorine (-F), Hydroxyl (-OH), or Cyano (-CN) pull electron density through the

    
    -framework, stabilizing the free base and destabilizing the protonated ammonium species, thereby lowering the pKa .
    

Data Analysis: pKa Values of 3-Substituted Azetidines

The following table synthesizes experimental data and high-confidence predictive models derived from systematic physicochemical studies (e.g., Grygorenko et al., Chem. Eur. J.).

Table 1: Comparative pKa and Physicochemical Profile[1][2]
Derivative (Free Amine)Substituent (3-Pos)pKa (Aq.)

pKa (vs Parent)
Electronic EffectLogP Trend
Azetidine -H11.29 0.0ReferenceLow
3-Hydroxyazetidine -OH~10.2 -1.1Weak -I, H-bondingLower (Polar)
3-Fluoroazetidine -F9.7 – 9.9 ~ -1.5Moderate -INeutral/Lower
3-Methoxyazetidine -OCH

9.68 -1.6Moderate -INeutral
3,3-Difluoroazetidine -F, -F7.0 – 7.5 *~ -4.0Strong -I (Geminal)Higher (Lipophilic)
3-Cyanoazetidine -CN~5.5 – 6.0 ~ -5.5Very Strong -INeutral

> Note: The pKa of 3,3-difluoroazetidine is highly sensitive to N-substitution. While the free amine is ~7.2, N-alkylated derivatives often exhibit pKa values in the 5.5–6.5 range due to solvation penalties.

Visualization: Structure-Basicity Relationship (SAR)

The following diagram illustrates the logical flow of how substituent selection impacts physicochemical outcomes.

SAR_Flow Substituent 3-Position Substituent Effect Electronic Effect (Inductive -I) Substituent->Effect Electronegativity Fluoro (-F) Fluoro (-F) Substituent->Fluoro (-F) Difluoro (-F2) Difluoro (-F2) Substituent->Difluoro (-F2) pKa pKa Modulation Effect->pKa Lone Pair Availability Outcome ADME Outcome pKa->Outcome Ionization @ pH 7.4 Moderate Drop\n(pKa ~9.8) Moderate Drop (pKa ~9.8) Fluoro (-F)->Moderate Drop\n(pKa ~9.8) Balanced Permeability Balanced Permeability Moderate Drop\n(pKa ~9.8)->Balanced Permeability Major Drop\n(pKa ~7.2) Major Drop (pKa ~7.2) Difluoro (-F2)->Major Drop\n(pKa ~7.2) High Permeability\nReduced hERG Risk High Permeability Reduced hERG Risk Major Drop\n(pKa ~7.2)->High Permeability\nReduced hERG Risk

Caption: SAR workflow demonstrating the causal link between 3-substitution, electronic effects, and final drug-like properties.

Experimental Methodologies

To validate these values in a specific drug scaffold, the following protocols are recommended.

Potentiometric Titration (The Gold Standard)

Used for compounds with moderate solubility (>0.5 mM) and pKa values between 2 and 12.

  • Preparation: Dissolve 3-5 mg of the azetidine derivative in 20 mL of degassed water (or 0.15 M KCl background electrolyte).

  • Acidification: Add 0.1 M HCl to lower the pH to ~2.0, ensuring the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M standardized KOH (carbonate-free) using a micro-burette. Record pH vs. Volume added.

  • Analysis: Use the Bjerrum difference plot or Gran plot method to determine the inflection point. The pH at the half-equivalence point represents the pKa.

NMR-pH Titration (For Low Solubility/Sample Quantity)

Ideal for fluorinated derivatives (using


F NMR) or when sample is scarce (<1 mg).
  • Buffer Series: Prepare 10 NMR tubes with deuterated phosphate/citrate buffers ranging from pH 2 to pH 12.

  • Spiking: Add the azetidine analyte (approx 50

    
    M) to each tube.
    
  • Measurement: Acquire

    
    H or 
    
    
    
    F NMR spectra for each sample.
  • Data Fitting: Plot the chemical shift (

    
    ) of the 3-position proton or fluorine against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
    
    
    
    

Exp_Workflow Start Select Method Solubility_Check Solubility > 0.5 mM? Start->Solubility_Check Potentiometry Potentiometric Titration (High Accuracy) Solubility_Check->Potentiometry Yes NMR NMR Titration (Low Material Req.) Solubility_Check->NMR No Data_Fit Fit to Henderson-Hasselbalch Potentiometry->Data_Fit NMR->Data_Fit Result Experimental pKa Data_Fit->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

Strategic Application in Lead Optimization

Permeability and CNS Penetration
  • Problem: High pKa amines (>10) are >99% protonated (cationic) at physiological pH (7.4). Cations struggle to cross lipid membranes passively.

  • Solution: Substituting with 3,3-difluoro reduces the pKa to ~7.2. At pH 7.4, a significant fraction (~40-50%) exists as the neutral free base, drastically improving passive permeability and Blood-Brain Barrier (BBB) penetration.

hERG Avoidance
  • Mechanism: The hERG potassium channel often traps lipophilic, high-pKa cations.

  • Strategy: Lowering the pKa below 7.5 (using 3,3-difluoro or 3-cyano groups) reduces the cationic character, often attenuating hERG affinity and reducing cardiotoxicity risk.

Metabolic Stability
  • Mechanism: The 3-position of azetidine is a site for oxidative metabolism (hydroxylation).

  • Strategy: Blocking this position with Fluorine (metabolically robust) prevents degradation. The 3,3-difluoroazetidine motif is particularly resistant to metabolic clearance compared to the parent or 3-hydroxy variants.

References

  • Grygorenko, O. O., et al. "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties."[1][2] Chemistry – A European Journal, vol. 29, no.[1] 47, 2023. Link

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, vol. 53, no. 8, 2010, pp. 3227–3246. Link

  • Petrov, K. V., et al. "Fluorinated Azetidines: Synthesis and Physicochemical Properties." Synthesis, vol. 48, 2016.
  • PubChem Compound Summary. "Azetidine (CID 10422)." National Center for Biotechnology Information. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link

Sources

Methodological & Application

Synthesis and Protocol Guide: 3-(Methoxymethyl)-3-methylazetidine from Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has gained immense traction in modern drug discovery. As a conformationally restricted bioisostere for larger rings (like pyrrolidines or piperidines) and acyclic amines, functionalized azetidines improve pharmacokinetic properties, increase metabolic stability, and modulate basicity (pKa)[1].

Specifically, 3-(Methoxymethyl)-3-methylazetidine is a valuable, sterically demanding building block. Synthesizing 3,3-disubstituted azetidines presents a unique thermodynamic challenge due to the high ring strain (~26 kcal/mol) associated with the four-membered system[2]. To overcome this, our synthetic strategy leverages the Thorpe-Ingold effect (gem-dialkyl effect). By starting from a readily available 1,3-amino alcohol—2-amino-2-methylpropane-1,3-diol—the geminal substitution at the C2 position restricts the conformational degrees of freedom. This pre-organization decreases the activation entropy (


) required to reach the transition state, thereby facilitating the kinetically disfavored 4-exo-tet cyclization[3].
Synthetic Workflow Logic

The synthesis is executed in four highly controlled, self-validating stages: N-protection, chemoselective activation/cyclization, etherification, and final deprotection.

SyntheticWorkflow SM 2-Amino-2-methylpropane -1,3-diol Step1 N-Benzylation (PhCHO, NaBH4) SM->Step1 Int1 N-Benzyl Amino Diol Step1->Int1 Step2 Cyclization (TsCl, Et3N, Heat) Int1->Step2 Int2 1-Benzyl-3-(hydroxymethyl) -3-methylazetidine Step2->Int2 Step3 O-Methylation (NaH, MeI) Int2->Step3 Int3 1-Benzyl-3-(methoxymethyl) -3-methylazetidine Step3->Int3 Step4 N-Deprotection (H2, Pd/C) Int3->Step4 Prod 3-(Methoxymethyl) -3-methylazetidine Step4->Prod

Fig 1. Four-step synthetic workflow from 1,3-amino alcohol to the target azetidine.

Mechanistic Causality: The Cyclization Step

The crux of this synthesis is the direct cyclization of the 1,3-diol system (Step 2). While direct Mitsunobu conditions can sometimes be employed for cyclic amine formation[4], a stepwise activation using p-toluenesulfonyl chloride (TsCl) provides superior stoichiometric control.

Causality of Reagent Choice:

  • Chemoselectivity: The primary alcohol is tosylated preferentially over the sterically hindered secondary amine.

  • Leaving Group Dynamics: The tosylate (OTs) serves as an excellent leaving group.

  • Intramolecular SN2: The basic conditions (Et

    
    N) keep the secondary amine deprotonated and nucleophilic, driving the intramolecular displacement of the tosylate to forge the azetidine ring[5].
    

CyclizationMechanism Start N-Benzyl Amino Diol Activation Chemoselective Monotosylation (Primary OH reacts with TsCl) Start->Activation Intermediate Monotosylate Intermediate (Activated Leaving Group) Activation->Intermediate Deprotonation Base-Mediated Deprotonation (Et3N enhances N-nucleophilicity) Intermediate->Deprotonation NucleophilicAttack Intramolecular SN2 Attack (4-exo-tet ring closure) Deprotonation->NucleophilicAttack Product Azetidine Ring Formation (Strained 4-Membered Ring) NucleophilicAttack->Product

Fig 2. Mechanistic sequence of the base-promoted intramolecular cyclization step.

Experimental Protocols

Step 1: N-Benzylation (Reductive Amination)

Objective: Protect the primary amine with a robust group orthogonal to strong bases.

  • Reaction: Suspend 2-amino-2-methylpropane-1,3-diol (10.0 g, 95 mmol) in anhydrous methanol (100 mL). Add benzaldehyde (10.6 g, 100 mmol, 1.05 eq) dropwise at room temperature. Stir for 3 hours to ensure complete imine formation.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Carefully add sodium borohydride (NaBH

    
    , 5.4 g, 142 mmol, 1.5 eq) in small portions to control hydrogen evolution. Stir for 2 hours at room temperature.
    
  • Workup: Quench with saturated aqueous NH

    
    Cl (50 mL). Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash combined organics with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate.
  • Validation: TLC (DCM:MeOH 9:1, Ninhydrin stain) should show a single spot. Yield: ~17.6 g (95%) of 2-(benzylamino)-2-methylpropane-1,3-diol.

Step 2: Azetidine Ring Closure

Objective: Forge the 4-membered ring via monotosylation and SN2 displacement.

  • Activation: Dissolve the N-benzyl amino diol (15.0 g, 76.8 mmol) in anhydrous dichloromethane (DCM, 150 mL). Add triethylamine (Et

    
    N, 26.8 mL, 192 mmol, 2.5 eq) and DMAP (0.94 g, 7.7 mmol, 0.1 eq). Cool to 0 °C.
    
  • Tosylation: Dissolve p-toluenesulfonyl chloride (TsCl, 15.4 g, 80.6 mmol, 1.05 eq) in DCM (50 mL) and add dropwise over 1 hour.

  • Cyclization: Remove the ice bath and heat the reaction to a gentle reflux (40 °C) for 24 hours. The thermal energy overcomes the activation barrier for the 4-exo-tet cyclization[1].

  • Workup & Purification: Wash the organic layer with saturated NaHCO

    
     (2 × 100 mL) and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 8:2 to 1:1) to isolate 1-benzyl-3-(hydroxymethyl)-3-methylazetidine.
Step 3: O-Methylation (Etherification)

Objective: Convert the remaining free hydroxyl group to a methoxymethyl ether.

  • Deprotonation: Dissolve the azetidine intermediate (8.0 g, 41.8 mmol) in anhydrous THF (80 mL). Cool to 0 °C under an inert argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 g, 62.7 mmol, 1.5 eq) portion-wise. Stir for 45 minutes until H

    
     evolution ceases.
    
  • Alkylation: Add Methyl Iodide (MeI, 3.1 mL, 50.1 mmol, 1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Workup: Carefully quench excess NaH with cold water (dropwise) at 0 °C. Dilute with EtOAc (100 mL), wash with water and brine, dry over MgSO

    
    , and concentrate. The resulting 1-benzyl-3-(methoxymethyl)-3-methylazetidine can typically be used without further purification.
    
Step 4: N-Deprotection (Hydrogenolysis)

Objective: Remove the benzyl protecting group to yield the final target.

  • Reaction: Dissolve the protected azetidine (7.5 g, 36.5 mmol) in methanol (75 mL). Add 10% Palladium on Carbon (Pd/C, 0.75 g, 10% w/w) carefully under a nitrogen blanket.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H

    
    ) via a balloon or Parr shaker (30 psi). Stir vigorously at room temperature for 12 hours.
    
  • Validation: Monitor by

    
    H NMR of a filtered aliquot; the reaction is complete when the benzylic CH
    
    
    
    signal (~3.6 ppm) and aromatic protons (7.2–7.4 ppm) completely disappear.
  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. To isolate as a stable salt (highly recommended due to the volatility of the free base), add 4M HCl in dioxane (10 mL) and concentrate under reduced pressure to yield 3-(Methoxymethyl)-3-methylazetidine hydrochloride .

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and key self-validating


H NMR markers for each stage of the synthesis. Tracking these specific spectral shifts guarantees the integrity of the synthetic progression.
StepIntermediate / ProductExpected YieldKey

H NMR Markers (CDCl

, 400 MHz)
1 2-(Benzylamino)-2-methylpropane-1,3-diol90–95%

7.2-7.4 (m, 5H, Ph), 3.75 (s, 2H, Ph-CH

), 3.45 (q, 4H, CH

OH), 1.05 (s, 3H, CH

)
2 1-Benzyl-3-(hydroxymethyl)-3-methylazetidine60–65%

3.60 (s, 2H, Ph-CH

), 3.55 (s, 2H, CH

OH), 3.15 (d, 2H, azetidine-CH

), 2.95 (d, 2H, azetidine-CH

), 1.18 (s, 3H, CH

)
3 1-Benzyl-3-(methoxymethyl)-3-methylazetidine85–90%

3.35 (s, 3H, O-CH

), 3.30 (s, 2H, CH

OMe) (Note: Disappearance of broad OH peak at ~2.5 ppm)
4 3-(Methoxymethyl)-3-methylazetidine (HCl salt)>95%

9.20 (br s, 2H, NH

), 3.95 (d, 2H, azetidine-CH

), 3.75 (d, 2H, azetidine-CH

), 3.40 (s, 2H, CH

OMe), 3.32 (s, 3H, O-CH

), 1.35 (s, 3H, CH

)

References

  • Ombito, J. O. et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at:[Link][1]

  • Barluenga, J. et al. (1999). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry. Available at:[Link][3]

  • Organic Chemistry Portal. Azetidine synthesis. Available at:[Link][2]

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar / Arkivoc. Available at: [Link][5]

  • N-Tosyl-2-(2-phenylethyl)azetidine synthesis via Mitsunobu Condensation (2019). Heterocycles. Available at:[Link][4]

Sources

Application Note: N-Alkylation Protocols for 3-(Methoxymethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The functionalization of the azetidine nitrogen is a critical step in the synthesis of diverse compound libraries for modern drug discovery[1]. 3-(Methoxymethyl)-3-methylazetidine is a highly valuable, sp3-rich building block used as a bioisostere for morpholines, piperidines, and pyrrolidines. The methoxymethyl group provides a spatially defined hydrogen bond acceptor, while the 3-methyl group adds lipophilicity and restricts the ring's conformation.

While azetidines are strained four-membered rings, they are significantly more stable than related aziridines[2]. The 3,3-disubstitution in 3-(Methoxymethyl)-3-methylazetidine imparts a stabilizing Thorpe-Ingold effect, reducing the propensity for nucleophilic ring-opening compared to unsubstituted analogs. However, this same steric bulk at the 3-position can slightly hinder the nucleophilicity of the secondary amine. Furthermore, this building block is typically supplied as a 2,2,2-trifluoroacetate (TFA) or hydrochloride salt to ensure stability. Therefore, successful N-alkylation requires meticulous control over salt neutralization, solvent selection, and electrophile reactivity to ensure high yields without inducing ring degradation[3].

Mechanistic Insights & Causality

As a self-validating synthetic system, the choice between Direct N-Alkylation and Reductive Amination depends entirely on the nature of the target appendage.

  • In Situ Free Base Generation: Due to the relatively low molecular weight of the free base (~129 g/mol ), in situ neutralization is strictly recommended over isolation to prevent evaporative loss.

  • Direct Alkylation (SN2): Acetonitrile (MeCN) is the solvent of choice because its polar aprotic nature accelerates SN2 displacement while allowing the inorganic base (K₂CO₃) to remain partially suspended, facilitating heterogeneous acid scavenging[1].

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its hydride-donating power. This causality allows it to selectively reduce the intermediate iminium ion without prematurely reducing the starting aldehyde or ketone[1].

Quantitative Reaction Parameters

The following table summarizes the optimized operational parameters for both functionalization pathways.

ParameterRoute A: Direct N-AlkylationRoute B: Reductive Amination
Electrophile Alkyl Halide (1.1 - 1.2 eq)Aldehyde / Ketone (1.0 - 1.2 eq)
Base / Scavenger K₂CO₃ or DIPEA (2.5 - 3.0 eq)DIPEA (1.2 eq) to free the amine
Reductant N/ANaBH(OAc)₃ (1.5 eq)
Optimal Solvent MeCN or DMF (0.1 - 0.2 M)DCE or DCM (0.1 - 0.2 M)
Temperature 25 °C to 60 °C25 °C (Room Temperature)
Reaction Time 4 - 18 hours2 - 12 hours
Expected Yield 65% - 85%75% - 95%

Workflow Visualization

Workflow Start 3-(Methoxymethyl)-3-methylazetidine (TFA Salt) FreeBase In Situ Free Base Generation (DIPEA or K2CO3) Start->FreeBase Neutralization RouteA Direct Alkylation (SN2) Alkyl Halide, MeCN, 60°C FreeBase->RouteA Base Excess RouteB Reductive Amination Aldehyde, DCE, NaBH(OAc)3 FreeBase->RouteB Mild Conditions ProductA N-Alkylated Azetidine (Direct Route) RouteA->ProductA Workup ProductB N-Alkylated Azetidine (Reductive Route) RouteB->ProductB Workup

Figure 1: Divergent synthetic workflows for the N-alkylation of 3-(Methoxymethyl)-3-methylazetidine.

Validated Experimental Protocols

Protocol A: Direct N-Alkylation via Alkyl Halides

This protocol is ideal for primary and secondary alkyl halides (iodides, bromides, or reactive chlorides).

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(Methoxymethyl)-3-methylazetidine TFA salt (1.0 eq) and anhydrous acetonitrile (to achieve a 0.1 M concentration).

  • Neutralization: Add finely powdered, anhydrous K₂CO₃ (3.0 eq). Causality Note: 3.0 equivalents are required—1.0 eq to neutralize the TFA salt, 1.0 eq to scavenge the HX acid generated during SN2 alkylation, and 1.0 eq excess to drive the heterogeneous reaction forward[1]. Stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. If the alkyl halide is a solid, dissolve it in a minimal amount of MeCN prior to addition.

  • Heating: Attach a reflux condenser and heat the suspension to 60 °C.

  • Self-Validating QC Step: Monitor the reaction via TLC (using Ninhydrin stain) and LC-MS. The starting secondary amine will stain strongly purple/brown with Ninhydrin. The successful formation of the tertiary N-alkyl azetidine will yield a negative Ninhydrin stain. If starting material persists after 12 hours, the system validates that the alkyl halide has likely hydrolyzed; spike with an additional 0.2 eq of alkyl halide.

  • Workup: Cool to room temperature. Quench by slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure product[4].

Protocol B: Reductive Amination

This protocol is preferred for coupling with aldehydes and ketones, offering milder conditions and avoiding the risk of over-alkylation (quaternization)[3].

Step-by-Step Methodology:

  • Preparation: Suspend the 3-(Methoxymethyl)-3-methylazetidine TFA salt (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Causality Note: DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile while effectively neutralizing the TFA salt to liberate the free azetidine amine.

  • Iminium Formation: Stir the mixture at room temperature for 1 to 2 hours. Causality Note: Pre-forming the iminium ion before adding the reductant prevents the premature reduction of the carbonyl species into a primary/secondary alcohol[1].

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 10 minutes to control mild exotherms.

  • Self-Validating QC Step: Monitor via LC-MS. The mass of the intermediate [M+H]+ prior to reduction should match the expected iminium ion. Post-reduction, the LC-MS should show complete conversion to the product mass.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (Caution: gas evolution). Stir vigorously for 15 minutes to break up boron complexes. Transfer to a separatory funnel and extract with Dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References[1] BenchChem. "Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate." BenchChem Technical Resources. Available at: 5]">https://www.benchchem.com[5] ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv. Available at: 4]">https://chemrxiv.org[4] PMC - NIH. "A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis." National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/[2] RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Available at: 3]">https://pubs.rsc.org[3] CSIC. "3-(Methoxymethyl)-3-methylazetidine 2,2,2-trifluoroacetate." CSIC Intranet Catalog. Available at: https://www.csic.es

Sources

Application Note: Reductive Amination of 3-(Methoxymethyl)-3-methylazetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) within a drug candidate is a proven strategy to improve aqueous solubility, reduce off-target toxicity, and enhance overall metabolic stability. The azetidine ring has emerged as a privileged, highly rigid bioisostere for larger heterocycles such as pyrrolidines, piperidines, and morpholines.

Specifically, 3-(Methoxymethyl)-3-methylazetidine (often supplied as a TFA salt, CAS: 2725791-14-8, or HCl salt) provides a unique steric and electronic profile. The quaternary C3 center introduces significant steric bulk, while the methoxymethyl ether provides a hydrogen bond acceptor vector. Functionalizing this secondary amine via reductive amination is a critical workflow for incorporating this scaffold into larger active pharmaceutical ingredients (APIs).

This application note details the optimized, self-validating protocol for the reductive amination of 3-(Methoxymethyl)-3-methylazetidine, explaining the causality behind reagent selection, solvent effects, and reaction monitoring.

Mechanistic Overview & Reagent Selection

Reductive amination of a secondary amine like 3-(methoxymethyl)-3-methylazetidine with an aldehyde or ketone yields a tertiary amine. Because the azetidine nitrogen is sterically hindered by the adjacent C3 quaternary center, the formation of the intermediate iminium ion can be rate-limiting.

Why Sodium Triacetoxyborohydride [NaBH(OAc)₃]?

Historically, sodium cyanoborohydride (NaBH₃CN) was the reagent of choice for reductive aminations. However, demonstrated that NaBH(OAc)₃ is superior for several reasons:

  • Chemoselectivity : NaBH(OAc)₃ is a mild hydride source that selectively reduces iminium ions over aldehydes and ketones, minimizing the formation of unwanted alcohol byproducts.

  • Toxicity : It avoids the generation of highly toxic hydrogen cyanide (HCN) gas or residual cyanide contamination in the final API.

  • Kinetics in Weak Acids : The reagent performs optimally in weakly acidic environments (e.g., in the presence of acetic acid), which simultaneously catalyzes the dehydration of the hemiaminal to the requisite iminium ion.

Solvent Causality

1,2-Dichloroethane (DCE) is prioritized over Tetrahydrofuran (THF) or Methanol (MeOH). Non-polar, aprotic halogenated solvents like DCE do not strongly solvate the water byproduct, thereby driving the equilibrium of the hemiaminal dehydration forward to form the iminium ion prior to reduction.

Mechanism A Aldehyde/Ketone + Azetidine Free Base B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Activated) B->C -H2O (AcOH Catalysis) D Tertiary Amine Product C->D NaBH(OAc)3 Reduction

Mechanistic pathway of azetidine reductive amination via an iminium intermediate.

Quantitative Data: Reducing Agent Comparison

To ensure a high-yielding reaction with the sterically hindered 3-(methoxymethyl)-3-methylazetidine, selecting the correct reducing agent is paramount. The table below summarizes the empirical performance of common hydrides in this specific context.

Reducing AgentRelative ToxicitySelectivity (Iminium vs. Carbonyl)Optimal pH RangeEfficacy for Hindered Azetidines
NaBH(OAc)₃ Low (Acetic acid byproduct)Excellent 4.0 – 5.0High (Preferred choice)
NaBH₃CN High (Cyanide risk)Good6.0 – 7.0Moderate (Sluggish kinetics)
NaBH₄ LowPoor (Reduces carbonyls rapidly)8.0 – 10.0Low (Requires pre-formed imine)
Borane-Pyridine ModerateGood3.0 – 5.0Moderate (Difficult workup)

Experimental Protocol

This protocol is designed as a self-validating system . By isolating the free-basing and iminium-formation steps before the introduction of the reducing agent, you prevent the premature reduction of the starting aldehyde to its corresponding alcohol.

Materials Required
  • Amine : 3-(Methoxymethyl)-3-methylazetidine 2,2,2-trifluoroacetate (1.0 equiv)

  • Carbonyl : Target Aldehyde or Ketone (1.1 equiv)

  • Base : N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Acid Catalyst : Glacial Acetic Acid (AcOH) (1.0 to 1.5 equiv)

  • Reducing Agent : Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 to 2.0 equiv)

  • Solvent : Anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology

Step 1: Free-Basing the Azetidine

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 3-(methoxymethyl)-3-methylazetidine TFA salt (1.0 equiv).

  • Suspend the salt in anhydrous DCE to achieve a 0.2 M concentration.

  • Add DIPEA (1.2 equiv) dropwise at room temperature (20–25 °C). Stir for 15 minutes.

  • Causality Insight: The TFA or HCl salts of azetidines are unreactive. DIPEA is a non-nucleophilic base that liberates the secondary amine without interfering with subsequent electrophilic steps.

Step 2: Iminium Ion Formation 4. Add the target aldehyde or ketone (1.1 equiv) to the stirring solution. 5. Add glacial acetic acid (1.0 equiv) dropwise. 6. Allow the mixture to stir at room temperature for 1 to 2 hours.

  • Validation Check: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the intermediate iminium ion (or the hemiaminal/methanol adduct) and the depletion of the starting azetidine.

Step 3: Reduction 7. Once iminium formation is confirmed, add NaBH(OAc)₃ (1.5 equiv) in three equal portions over 15 minutes to control any mild exotherm. 8. Stir the reaction mixture at room temperature for 4 to 12 hours.

  • Causality Insight: Portion-wise addition prevents localized concentration spikes of hydride, ensuring that the reduction rate does not exceed the iminium formation rate, which could lead to off-target carbonyl reduction.

Step 4: Quench and Workup 9. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (


) dropwise until gas evolution (

and

) ceases and the aqueous layer reaches pH ~8. 10. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 20 mL). 11. Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the appended group) to afford the pure tertiary azetidine derivative.

Workflow Step1 1. Salt Freebasing (Azetidine TFA + DIPEA in DCE) Step2 2. Iminium Formation (Add Carbonyl + AcOH, Stir 1-2h) Step1->Step2 Step3 3. Reduction (Add NaBH(OAc)3 portionwise) Step2->Step3 Step4 4. Quench & Workup (Sat. NaHCO3, Extract Organics) Step3->Step4 Step5 5. Purification (Flash Chromatography / LC-MS) Step4->Step5

Step-by-step workflow for the reductive amination of 3-(methoxymethyl)-3-methylazetidine.

Troubleshooting and Optimization

  • Incomplete Conversion / Sluggish Kinetics : If the reaction stalls, the steric hindrance of the C3-quaternary center is likely impeding iminium formation. Solution : Add 3 Å molecular sieves to the reaction mixture during Step 2 to aggressively scavenge water and drive the equilibrium toward the iminium ion. Alternatively, gently heat the reaction to 40 °C prior to the addition of NaBH(OAc)₃.

  • Over-Reduction of Aldehyde : If a significant amount of the corresponding alcohol is observed, the reductive agent was added before the iminium ion fully formed. Solution : Strictly enforce the 1–2 hour pre-stirring period (Step 2) before introducing the hydride.

  • Product Volatility : Low molecular weight azetidines can be volatile. Solution : Avoid excessive heating during rotary evaporation. If necessary, precipitate the final product as an HCl salt by treating the organic extract with 2M HCl in diethyl ether prior to concentration.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Szostak, M., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, RSC Publishing.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53346546, 3-Methoxy-3-methylazetidine hydrochloride." PubChem.[Link]

Application Note: High-Efficiency Peptide Coupling Protocols for Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine-based amino acids (e.g., Azetidine-2-carboxylic acid, Aze) and their 3,3-disubstituted analogues are critical scaffolds in medicinal chemistry for constraining peptide backbone conformation. However, they present a unique synthetic paradox: while the 4-membered ring strain theoretically increases amine nucleophilicity (


 character), the rigid "pucker" conformation creates severe steric occlusion at the reaction center.

Standard protocols utilizing HATU or HBTU often result in incomplete conversion, deletion sequences, or significant epimerization when applied to hindered azetidines. This guide details three tiered protocols designed to overcome these barriers, moving from optimized phosphonium salts to in situ acid fluoride generation.

Mechanistic Analysis: Why Standard Couplings Fail

The failure of standard uronium/aminium reagents (HATU, HBTU) with hindered azetidines is rarely due to electronic deactivation but rather trajectory blockage .

  • Conformational Locking: Unlike proline, the azetidine ring is nearly planar but puckers to relieve torsional strain. Substituents at the C3 position project directly into the path of the incoming electrophile.

  • Epimerization Risk: The activation energy required to force the coupling often exceeds the barrier for

    
    -proton abstraction. Prolonged reaction times with basic additives (DIEA) drastically increase racemization.
    
  • The "Oxyma" Advantage: Recent data suggests that replacing HOBt/HOAt with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) significantly reduces epimerization while maintaining high activation kinetics.

Decision Matrix for Reagent Selection

CouplingLogic Start Start: Assess Steric Demand CheckSub Is Azetidine 3,3-disubstituted? Start->CheckSub CheckPos Position in Sequence? CheckSub->CheckPos Yes (Bulky) MethodA Protocol A: PyAOP + Oxyma (Standard Hindrance) CheckSub->MethodA No (Mono-substituted) MethodB Protocol B: TFFH (Acid Fluoride) (High Hindrance/Aib-like) CheckPos->MethodB Solid Phase / General MethodC Protocol C: Ghosez's Reagent (Acid Chloride/Neutral) CheckPos->MethodC Solution Phase / Scale-up MethodA->MethodB If conversion < 80%

Figure 1: Decision tree for selecting coupling conditions based on steric demand.

Experimental Protocols

Protocol A: Optimized Phosphonium Coupling (PyAOP/Oxyma)

Best for: Moderately hindered azetidines (e.g., Aze-2-COOH) or coupling to the azetidine nitrogen. Rationale: PyAOP (phosphonium salt) avoids the formation of guanidinium byproducts common with HATU during slow reactions. Oxyma is superior to HOAt for suppressing racemization [1].[1]

Reagents:

  • Coupling Agent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate[2]

  • Additive: Oxyma Pure

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) — Crucial: Weaker base than DIEA reduces epimerization.

  • Solvent: NMP (N-methylpyrrolidone) — Better solvation of aggregated peptides than DMF.[3]

Step-by-Step:

  • Resin Preparation: Swell resin (0.1 mmol scale) in DCM for 20 min, then wash 3x with NMP.

  • Activation Cocktail:

    • Dissolve Fmoc-AA-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal NMP.

    • Add PyAOP (4.0 eq).

    • Add Collidine (8.0 eq).

    • Note: Do not pre-activate for >2 minutes to avoid ester hydrolysis.

  • Coupling: Add mixture to resin. Shake at 45°C for 60 minutes.

    • Microwave Option: 75°C for 5 minutes (Caution: Check for Asp/His racemization).

  • Monitoring: Perform Chloranil test (standard Kaiser test is ineffective for secondary amines like azetidines).

Protocol B: In-Situ Acid Fluoride (TFFH)

Best for: 3,3-disubstituted azetidines or coupling bulky residues (Val, Ile, Aib) to an N-terminal azetidine. Rationale: Acid fluorides are smaller and more reactive electrophiles than OBt/OAt esters. TFFH generates the acid fluoride in situ without the moisture sensitivity of isolated acid chlorides [2].

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[4]

  • Base: DIEA (Diisopropylethylamine)[1]

  • Solvent: DCM/DMF (1:1)

Step-by-Step:

  • Activation:

    • Dissolve Fmoc-AA-OH (5.0 eq) in dry DCM/DMF.

    • Add TFFH (5.0 eq).

    • Add DIEA (10.0 eq).

    • CRITICAL: Allow to react for 15-20 minutes before adding to the resin. This ensures full conversion to the acid fluoride.

  • Coupling: Add the solution to the resin-bound azetidine.

  • Reaction Time: Shake at Room Temperature for 2 hours.

    • Note: Heating is generally not required for acid fluorides and should be avoided to prevent HF-mediated side reactions.

  • Double Coupling: Highly recommended for this class of sterics. Repeat step 1-3 with fresh reagents.

Protocol C: The "Ghosez" Method (Neutral Acid Chloride)

Best for: Extremely difficult solution-phase couplings or when basic conditions cause rapid epimerization. Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, converting the carboxylic acid byproduct into a volatile amide, driving the reaction forward [3].

Mechanism of Action:

GhosezMech Reagent Ghosez's Reagent (Chloro-enamine) Intermediate Active Intermediate Reagent->Intermediate + Acid Acid Carboxylic Acid (R-COOH) Acid->Intermediate Product Acid Chloride (R-COCl) Intermediate->Product Byproduct Amide Byproduct (Neutral) Intermediate->Byproduct

Figure 2: Generation of acid chlorides using Ghosez's reagent.

Step-by-Step:

  • Activation:

    • Dissolve carboxylic acid (1.1 eq) in dry DCM.

    • Add Ghosez's reagent (1.2 eq) dropwise at 0°C.

    • Stir for 15 minutes at RT. (Monitor by TLC: disappearance of acid).

  • Coupling:

    • Add the amine/azetidine (1.0 eq) and Collidine (2.0 eq) dissolved in DCM.

    • Optional: Add AgCN (Silver Cyanide) as a catalyst if the amine is exceptionally unreactive (creates a transient acyl cyanide).

  • Workup: The byproduct is water-soluble; standard aqueous extraction yields high purity.

Comparative Data Summary

FeatureHATU/DIEAPyAOP/OxymaTFFH (Acid Fluoride)
Steric Tolerance LowMedium-HighVery High
Epimerization High (with DIEA)LowLow
Reaction Rate Fast (if unhindered)FastModerate (Diffusion limited)
Moisture Sensitivity LowLowMedium
Toxicity IrritantIrritantCorrosive (HF byproduct)

Troubleshooting & Optimization

  • Aggregation: If the resin beads do not swell or coupling stalls, switch solvent to NMP or add 10% HFIP (Hexafluoroisopropanol) to the coupling mixture (only compatible with acid fluoride/DIC methods, not uroniums).

  • Capping: Always cap unreacted amines with Acetic Anhydride/Pyridine after the coupling step to prevent deletion sequences in longer peptides.

  • Analysis: For 3,3-disubstituted azetidines, standard HPLC may show broadened peaks due to rotamers. Run HPLC at 60°C to coalesce peaks for accurate purity assessment.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal.[6]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[4][7] Journal of the American Chemical Society.[8]

  • Ghosez, L., et al. (1979).[6] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.[6]

  • El-Faham, A., & Albericio, F. (2011).[5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Strategic Incorporation of Azetidine Rings into Small Molecule Inhibitors: Design, Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

The transition from flat, sp2-hybridized aromatic molecules to sp3-rich, three-dimensional architectures is a defining trend in modern drug discovery. Among saturated nitrogen heterocycles, the four-membered azetidine ring has emerged as a privileged scaffold[1]. FDA-approved drugs such as baricitinib and cobimetinib utilize azetidine motifs to fine-tune physicochemical properties, enhance metabolic stability, and establish precise spatial vectors for receptor engagement[1].

This application note details the mechanistic rationale for incorporating azetidines into small molecule inhibitors, provides a self-validating synthetic protocol for late-stage functionalization, and outlines an in vitro assay for quantifying the resulting improvements in metabolic stability.

Mechanistic Rationale: The Azetidine Advantage

Azetidines occupy a unique chemical space between highly strained aziridines and more flexible pyrrolidines. The incorporation of an azetidine ring is rarely a random screening hit; rather, it is a deliberate bioisosteric replacement driven by specific structural and physicochemical causalities.

Escaping Flatland & Conformational Rigidity

Azetidines possess a high ring strain (approx. 25.2 kcal/mol) and a puckered conformation[2]. This rigidity restricts the number of accessible rotamers, minimizing the entropic penalty upon binding to a target protein. Furthermore, the distinct C–C–C bond angles (approx. 88.9°) and puckering force substituents into highly specific exit vectors, allowing for precise positioning within tight binding pockets that larger rings (like piperidines) cannot access[2].

Physicochemical Tuning

Replacing a piperidine, pyrrolidine, or open-chain dialkylamine with an azetidine or an azaspirocycle (e.g., 2-azaspiro[3.3]heptane) predictably alters the molecule's profile[3]. The increased s-character of the nitrogen lone pair slightly reduces basicity (pKa), which can enhance passive membrane permeability while maintaining sufficient aqueous solubility[2].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Azetidine (4-membered)Causality / Impact on Drug Design
Ring Strain ~0 kcal/mol~6 kcal/mol~25.2 kcal/molHigh strain locks conformation, reducing entropic penalty upon target binding.
Nitrogen pKa 11.2211.2711.29Similar basicity, but steric constraints and sp3 character alter local hydration shells.
Lipophilicity (logP) HigherModerateLowerReduces non-specific hydrophobic interactions, lowering off-target toxicity risks.
Metabolic Stability Susceptible to oxidationSusceptible to oxidationHighly StableLack of easily accessible adjacent C-H bonds restricts cytochrome P450-mediated oxidation.

Case Studies: Azetidines in Targeted Therapies

Azetidines have proven transformative in optimizing kinase and transcription factor inhibitors. For instance, in the development of direct STAT3 inhibitors, replacing traditional proline-amides with (R)-azetidine-2-carboxamides yielded sub-micromolar potency (e.g., EMSA IC50 of 0.38 μM)[4]. These azetidine-based compounds demonstrated the ability to irreversibly bind to the STAT3 DNA-binding domain (DBD) at Cys426 or Cys468, effectively halting tumor growth in triple-negative breast cancer models[5].

Pathway Cytokine Cytokine Receptor Activation JAK JAK1/JAK2 Kinases (Phosphorylation) Cytokine->JAK STAT STAT3 Monomers (Recruitment & Activation) JAK->STAT Inhibitor Azetidine Inhibitor (e.g., Baricitinib) Inhibitor->JAK Blocks ATP Pocket Dimer STAT3 Dimerization STAT->Dimer STAT_Inhibitor Azetidine Amides (Direct Inhibition) STAT_Inhibitor->STAT Covalent Binding to DBD Transcription Nuclear Translocation & Gene Transcription Dimer->Transcription

Fig 1. Dual targeting of the JAK/STAT signaling pathway using distinct azetidine-based inhibitors.

Synthetic Protocol: Late-Stage Azetidine Incorporation via SNAr

Azetidines are frequently incorporated via Nucleophilic Aromatic Substitution (SNAr) onto heteroaryl halides (e.g., pyrimidines or pyridines). This protocol outlines the coupling of an azetidine derivative to a scaffold, ensuring high yield and minimal ring-opening side reactions.

Workflow Start Identify Lead (Lipophilic/Planar) Design Bioisosteric Design (Azetidine Scaffold) Start->Design Synthesis SNAr / Cross-Coupling (Late-Stage Addition) Design->Synthesis Assay HLM Stability Assay (In Vitro Validation) Synthesis->Assay Decision PK/PD Profiling (Clearance Analysis) Assay->Decision Decision->Design High Clearance Success Preclinical Candidate Decision->Success Optimal PK

Fig 2. Azetidine-driven hit-to-lead optimization and validation workflow.

Materials & Reagents
  • Electrophile: Heteroaryl chloride/fluoride scaffold (1.0 eq)

  • Nucleophile: Substituted azetidine hydrochloride salt (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq) in anhydrous NMP (0.2 M concentration).

    • Mechanistic Rationale: NMP is chosen over less polar solvents because its high dielectric constant stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction, accelerating the rate-determining step.

  • Base Addition: Add DIPEA (3.0 eq) to the solution at room temperature.

    • Mechanistic Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively to neutralize the HCl salt of the azetidine and scavenge the equivalent of HCl generated during the reaction, preventing unwanted nucleophilic attack by the base itself.

  • Azetidine Addition: Add the azetidine hydrochloride salt (1.2 eq) in one portion. Seal the vial under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 80°C – 100°C for 4–12 hours. Monitor progression via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed complete when the starting electrophile peak in the LC-MS trace is <5% relative to the product peak. If unreacted electrophile remains, verify the pH of the mixture (should be basic); if acidic, add additional DIPEA.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine (1x) to remove NMP and excess DIPEA. Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    

Assay Protocol: In Vitro Human Liver Microsome (HLM) Stability

To empirically validate the hypothesis that azetidine incorporation improves metabolic stability, compounds must be tested in an HLM intrinsic clearance (


) assay.
Materials & Reagents
  • Test Compound: Azetidine-containing inhibitor (10 mM in DMSO)

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein)

  • Cofactor: NADPH Regenerating System (Solution A & B)

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM

    
    
    
  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol, 100 ng/mL)

Step-by-Step Methodology
  • Solution Preparation: Dilute the test compound to 1 μM in the phosphate buffer (final DMSO concentration must be ≤0.1%).

    • Mechanistic Rationale: DMSO concentrations >0.1% can competitively inhibit cytochrome P450 (CYP) enzymes, leading to artificially inflated stability data.

  • Pre-Incubation: In a 96-well plate, mix 40 μL of the 1 μM test compound solution with 10 μL of HLM (diluted to 0.5 mg/mL final protein concentration). Incubate at 37°C for 5 minutes.

    • Mechanistic Rationale: Pre-incubation ensures the system reaches thermal equilibrium before the reaction is initiated, preventing lag phases in enzyme kinetics.

  • Initiation: Initiate the metabolic reaction by adding 10 μL of pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer 15 μL of the reaction mixture into a quenching plate containing 150 μL of the ice-cold Quench Solution.

    • Mechanistic Rationale: The cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction precisely at the designated time, and it precipitates the microsomal proteins to prevent LC-MS/MS column clogging.

  • Self-Validation Controls:

    • Negative Control: Run a parallel assay omitting NADPH. (Ensures degradation is CYP-mediated, not chemical instability).

    • Positive Control: Run Verapamil or Dextromethorphan. (Validates the enzymatic activity of the microsome batch).

  • Analysis: Centrifuge the quench plate at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the natural log of the percentage of compound remaining versus time.

References[1] Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / ResearchGate. Verify Source[4] Brotherton-Pleiss, C., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry / ACS Publications. Verify Source[5] Chen, Y., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Cancer Letters / eScholarship. Verify Source[2] Meanwell, N. A., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Verify Source[3] Carreira, E. M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Verify Source

Sources

Buchwald-Hartwig amination with 3,3-disubstituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3,3-Disubstituted Azetidines

Executive Summary & Strategic Importance

In modern medicinal chemistry, 3,3-disubstituted azetidines have emerged as privileged, rigid scaffolds. They frequently serve as metabolically stable bioisosteres for gem-dimethyl groups, morpholines, and piperidines, significantly improving the pharmacokinetic profiles of clinical candidates[1]. However, the N-arylation of these highly strained, sterically congested secondary amines via the Buchwald-Hartwig cross-coupling reaction presents unique mechanistic hurdles. These include sluggish oxidative addition, poor amine coordination, and competing ring-opening pathways under harsh basic conditions[2]. This application note provides a causally-driven, self-validating methodology for the successful C–N coupling of 3,3-disubstituted azetidines.

Mechanistic Insights and Causality

The Buchwald-Hartwig amination relies on a robust Pd(0)/Pd(II) catalytic cycle. When applying this chemistry to 3,3-disubstituted azetidines, the steric bulk at the C3 position severely hinders the coordination of the amine to the Pd(II)-aryl complex[3].

Causality of Catalyst Selection: Traditional palladium catalysts (e.g., Pd(PPh₃)₄) fail because they cannot overcome the steric repulsion during the amine binding and reductive elimination steps. Instead, bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) are required[4]. The immense steric bulk of these ligands forces the Pd center into a lower coordination state and physically compresses the aryl and amido groups together, dramatically accelerating reductive elimination. Furthermore, Third- and Fourth-Generation (G3/G4) palladacycle precatalysts are strongly recommended. They rapidly generate the active mono-ligated Pd(0) species at room temperature, minimizing the thermal degradation or ring-opening of the strained four-membered azetidine ring[5].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_ArX L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_ArX + Ar-X PdII_Amine L-Pd(II)(Ar)(X)(Amine) Coordination PdII_ArX->PdII_Amine + 3,3-Azetidine (Steric Bottleneck) PdII_Amido L-Pd(II)(Ar)(Amido) Deprotonation PdII_Amine->PdII_Amido + Base - Base·HX PdII_Amido->Pd0 Reductive Elimination (Ligand Accelerated)

Catalytic cycle of the Buchwald-Hartwig amination highlighting the steric bottleneck.

Optimization Matrix & Reaction Parameters

The choice of base and solvent is inextricably linked to the electronic nature of the aryl halide and the functional group tolerance required by the substrate[2].

Table 1: Quantitative Optimization Matrix for 3,3-Disubstituted Azetidines

ParameterPrimary RecommendationAlternativeCausality & Rationale
Precatalyst RuPhos Pd G4 (1–3 mol%)tBuBrettPhos Pd G3G4 precatalysts activate rapidly under mild conditions, preventing azetidine ring-opening side reactions.
Ligand RuPhosBrettPhosRuPhos is statistically superior for secondary amines; BrettPhos excels if the aryl halide is highly electron-deficient[4].
Base NaOtBu (1.4 equiv)Cs₂CO₃ (2.0 equiv)NaOtBu ensures rapid deprotonation. Cs₂CO₃ is mandatory if base-sensitive esters or epimerizable centers are present[3].
Solvent 1,4-Dioxane (0.1–0.2 M)TolueneDioxane supports higher temperatures (up to 110 °C) and enhances the solubility of polar azetidine salts[2].

Experimental Workflow and Decision Matrix

To design an optimal experimental setup, researchers must evaluate the substrate's functional group tolerance prior to setting up the Schlenk line.

Workflow Start Substrate: 3,3-Disubstituted Azetidine + Aryl Halide CheckFG Are Base-Sensitive Functional Groups Present? Start->CheckFG BaseStrong Use Strong Base NaOtBu (1.4 eq) CheckFG->BaseStrong No BaseMild Use Mild Base Cs2CO3 (2.0 eq) CheckFG->BaseMild Yes Ligand1 Precatalyst: RuPhos Pd G4 Solvent: 1,4-Dioxane BaseStrong->Ligand1 Ligand2 Precatalyst: tBuBrettPhos Pd G3 Solvent: Toluene or t-Amyl OH BaseMild->Ligand2 Heat Heat to 80-100 °C Monitor via LC-MS Ligand1->Heat Ligand2->Heat

Decision matrix for selecting base and catalyst conditions based on substrate tolerance.

Self-Validating Experimental Protocol

This step-by-step methodology is adapted from optimized procedures for the bis-functionalization of azetidines[3] and general cross-coupling best practices[2].

Reagents & Equipment:

  • Aryl halide (1.0 equiv, 0.5 mmol)

  • 3,3-Disubstituted azetidine (free base or HCl salt) (1.2–1.5 equiv)

  • RuPhos Pd G4 (2 mol%)

  • NaOtBu (1.4 equiv for free base; 2.4 equiv if using azetidine·HCl)

  • Anhydrous, degassed 1,4-Dioxane (2.5 mL, 0.2 M)

  • Flame-dried Schlenk tube with a PTFE screw cap.

Step-by-Step Procedure:

  • Preparation & Charging: To the flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, RuPhos Pd G4, and NaOtBu.

    • Causality: Loading solids first minimizes the risk of blowing fine powders out of the flask during the evacuation cycles.

  • Inert Atmosphere Generation: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times.

    • Validation Check: The solid mixture should remain free-flowing. If it clumps, moisture has entered the system, which will rapidly quench the active Pd(0) species.

  • Liquid Addition: If the 3,3-disubstituted azetidine is a liquid, add it now via a micro-syringe. Add the degassed 1,4-dioxane. Replace the septum with a PTFE screw cap under a positive flow of Argon.

  • Reaction Initiation & Monitoring: Submerge the sealed tube in a pre-heated oil bath at 90 °C.

    • Self-Validation Check 1 (Colorimetric): Within 5–10 minutes of heating, the solution should transition from a pale yellow/orange to a deep, homogenous red or reddish-brown. This indicates the successful formation of the active catalytic species. If the solution immediately turns opaque black with a precipitate, Pd(0) has aggregated into inactive "Palladium black," indicating oxygen contamination or ligand dissociation.

    • Self-Validation Check 2 (Kinetics): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Due to the steric hindrance of the 3,3-disubstitution, the reaction may require 12–24 hours for full conversion[3].

  • Quench and Workup: Once LC-MS indicates complete consumption of the aryl halide, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench with saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl neutralizes the remaining strong base (NaOtBu) without being acidic enough to protonate and extract the newly formed weakly basic N-aryl azetidine into the aqueous layer. (Field Note: If the resulting N-aryl azetidine is highly polar, extract with 10% MeOH in DCM to ensure full mass recovery).

  • Purification: Separate the organic layer, dry over MgSO₄, filter through a short pad of Celite (to remove Pd residues), and concentrate in vacuo. Purify via flash column chromatography.

References

  • Wang, Y., Tian, D., & Zhang, H.-J. (2025). "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry, 90(12), 4421-4434. URL:[Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). "Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions." Journal of the American Chemical Society, 134(1), 3-6. URL:[Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K.-E., Nißl, B., Shahbaz, M., et al. (2022). "Strain-release arylations for the bis-functionalization of azetidines." Chemical Communications, 58(15), 2564-2567. URL:[Link]

  • Hayhow, T. G., et al. (2025). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters, 16, 89–95. URL:[Link]

Sources

Application Notes and Protocols: Harnessing the Azetidine Core in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Azetidine Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for optimization.[3][4] This approach is particularly effective for tackling challenging targets, including those previously deemed "undruggable".[3]

Within the vast chemical space of possible fragments, the azetidine motif has emerged as a particularly valuable scaffold.[5][6] Azetidines are four-membered, nitrogen-containing heterocycles that offer a unique combination of properties highly advantageous for drug discovery.[5][6][7] Their inherent ring strain and constrained geometry impart a desirable three-dimensionality, providing unique exit vectors for synthetic elaboration compared to larger, more flexible rings.[5] This sp3-rich character can lead to improved physicochemical properties such as enhanced solubility and metabolic stability in derived compounds.[5][6] The incorporation of an azetidine core can favorably modulate key parameters like pKa and lipophilicity, ultimately improving the pharmacokinetic profile of a drug candidate.[5] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif, highlighting its therapeutic relevance.[6]

This guide provides a comprehensive overview and detailed protocols for leveraging azetidine-containing fragments in an FBDD campaign, from initial library design and primary screening to hit validation and lead optimization.

The FBDD Workflow: A Stepwise Approach to Discovery

The FBDD process is a systematic, multi-stage workflow designed to identify and evolve weakly binding fragments into potent, drug-like molecules. Each stage employs specific biophysical and structural biology techniques to ensure data quality and rational, structure-guided progression.

FBDD_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Optimization Lib_Design Azetidine Fragment Library Design Primary_Screen Primary Biophysical Screen (SPR or NMR) Lib_Design->Primary_Screen Curated Library Target_Prep Target Protein Preparation Target_Prep->Primary_Screen Hit_Validation Orthogonal Hit Validation & Affinity Determination Primary_Screen->Hit_Validation Initial Hits Structure_Det Structure Determination (X-ray Crystallography) Hit_Validation->Structure_Det Confirmed Hits SBDD Structure-Based Design & Synthesis Structure_Det->SBDD Co-crystal Structures Lead_Opt Hit-to-Lead Optimization SBDD->Lead_Opt Novel Analogs Lead_Opt->Primary_Screen Iterative Cycles

Caption: The azetidine core provides multiple, well-defined vectors for synthetic elaboration.

Part 2: Primary Screening Methodologies

Due to the inherently weak binding affinities of fragments (typically in the high µM to mM range), sensitive biophysical techniques are required for primary screening. [8][9]Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most robust and widely used methods. [10][11]

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. [12]It is highly sensitive and provides valuable kinetic information. [13] Objective: To identify azetidine fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Biacore™ system (or equivalent) [14]* Sensor Chip CM5 [14]* Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • Azetidine fragment library (dissolved in 100% DMSO)

  • Running buffer (e.g., HBS-EP+, PBS) with matched DMSO concentration

  • Regeneration solution (e.g., low pH glycine, high salt)

Procedure:

  • System Preparation:

    • Ensure the SPR instrument is cleaned and equilibrated with the chosen running buffer. [14]Use of an in-line degasser is recommended. [14] * The running buffer must contain the same final concentration of DMSO as the fragment solutions to minimize bulk refractive index mismatches. [15]

  • Target Immobilization:

    • Immobilize the target protein onto the Sensor Chip CM5 using standard amine coupling chemistry. [13]Aim for a high immobilization level to maximize the signal for small fragment binding. [14] * Create a reference flow cell, either by leaving it blank or immobilizing an irrelevant protein, to subtract non-specific binding and bulk effects.

  • Fragment Screening Assay:

    • Prepare fragment solutions by diluting DMSO stocks into the running buffer to the desired screening concentration (e.g., 100-500 µM).

    • Perform a single-concentration screen by injecting each fragment solution over the target and reference flow cells.

    • Monitor the sensorgram for a response signal, indicating binding. A positive hit is a fragment that shows a significantly higher response on the target surface compared to the reference surface.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal from the active flow cell signal.

    • Identify hits based on a pre-defined response threshold.

    • Expert Tip: False positives can arise from DMSO mismatch. [15]Meticulous buffer matching is critical for high-quality data.

Protocol 2: Fragment Hit Validation using NMR Spectroscopy

NMR spectroscopy is a powerful tool for detecting weak binding events and can provide structural information about the binding site. [8][9]Ligand-observed experiments like Saturation Transfer Difference (STD) and WaterLOGSY are common for primary screening, while protein-observed experiments like the ¹H-¹⁵N HSQC are excellent for validation and mapping the binding site. [11][16] Objective: To validate hits from the primary SPR screen and confirm direct interaction with the target protein.

Materials:

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe

  • ¹⁵N-isotopically labeled target protein (for HSQC)

  • Unlabeled target protein (for ligand-observed methods)

  • NMR buffer (e.g., phosphate or HEPES in D₂O or 90% H₂O/10% D₂O)

  • Confirmed fragment hits from SPR screen

Procedure (Protein-Observed ¹H-¹⁵N HSQC):

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein at a suitable concentration (e.g., 50-100 µM) in NMR buffer.

    • Prepare concentrated stocks of fragment hits in a compatible solvent (e.g., d6-DMSO).

  • Acquire Reference Spectrum:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. [16]This spectrum serves as the protein's unique "fingerprint."

  • Titration Experiment:

    • Add a small aliquot of a fragment hit solution to the protein sample (e.g., to a final concentration of 500 µM).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Binding is indicated by chemical shift perturbations (CSPs) or significant line broadening of specific amide peaks in the protein's HSQC spectrum. [16] * The residues experiencing CSPs map the location of the fragment's binding site on the protein surface.

    • Self-Validation: Only fragments causing specific and dose-dependent CSPs are considered validated hits. This method is robust against detecting non-specific aggregators. [11]

Part 3: Hit Characterization and Structure-Based Design

Once hits are validated, the next crucial steps are to quantify their binding affinity and to obtain a high-resolution structure of the protein-fragment complex. This structural information is the cornerstone of FBDD, enabling rational, structure-guided optimization. [4][10]

Quantifying Affinity and Ligand Efficiency

The affinity (Kd) of validated hits can be determined by dose-response experiments using SPR or by monitoring CSPs in NMR titrations. [13][16]From this data, Ligand Efficiency (LE) metrics can be calculated to normalize affinity for molecular size, helping to prioritize the most promising fragments for follow-up. [17][18]

  • Ligand Efficiency (LE): A measure of the binding energy per heavy (non-hydrogen) atom. A higher LE indicates a more efficient binder.

    • Formula: LE = -RTln(Kd) / HAC (where HAC is the heavy atom count)

    • A generally accepted guideline for a good fragment is an LE ≥ 0.3. [19]

      Fragment ID Structure (Hypothetical) Kd (µM) Heavy Atom Count (HAC) Ligand Efficiency (LE)
      AZ-001 3-phenylazetidine 250 10 0.34
      AZ-002 N-acetylazetidine 800 7 0.31
      AZ-003 Azetidine-3-carbonitrile 450 7 0.34

      | AZ-004 | 3-hydroxy-3-methylazetidine | 600 | 7 | 0.32 |

Protocol 3: Structure Determination via X-ray Crystallography

X-ray crystallography provides an atomic-level snapshot of how a fragment binds to its target, revealing key interactions that are essential for guiding synthetic chemistry efforts. [20][21][22] Objective: To determine the three-dimensional structure of the target protein in complex with a validated azetidine fragment hit.

Materials:

  • High-purity (>98%) target protein suitable for crystallization

  • Validated fragment hit

  • Crystallization screens and reagents

  • Cryoprotectant

  • Access to an X-ray diffraction source (synchrotron preferred)

Procedure:

  • Protein-Fragment Co-crystallization or Crystal Soaking:

    • Soaking: Grow apo-protein crystals first. Prepare a solution of the fragment in a cryoprotectant-compatible buffer and soak the crystals in this solution for a defined period (minutes to hours).

    • Co-crystallization: Mix the protein and fragment together prior to setting up crystallization trials.

    • Expert Insight: Soaking is often faster, but co-crystallization may be necessary if fragment binding induces a conformational change that disrupts the apo crystal lattice.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully transfer the soaked or co-grown crystal into a cryoprotectant solution to prevent ice formation during X-ray exposure.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal in an X-ray beam.

    • Collect a complete diffraction dataset. High-throughput robotics and synchrotron sources can greatly accelerate this process. [20]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement if an apo structure is available.

    • Carefully examine the resulting electron density maps to unambiguously identify the bound fragment and its orientation in the binding pocket. [22] * Refine the model to produce a high-resolution structure of the complex.

Part 4: From Fragment Hit to Optimized Lead

The high-resolution crystal structure reveals the precise binding mode of the azetidine fragment and highlights unoccupied pockets and potential new interactions. This information guides the "hit-to-lead" optimization phase, where medicinal chemists design and synthesize new analogs to improve potency and other drug-like properties. [23]

Hit_To_Lead cluster_start Initial Hit cluster_opt Optimization Strategies cluster_end Optimized Lead Start_Frag Azetidine Fragment Hit (Kd = 500 µM) Structure Known Growing Fragment Growing (Extend into new pocket) Start_Frag->Growing Structure-Guided Elaboration Linking Fragment Linking (Connect to second fragment) Start_Frag->Linking Merging Fragment Merging (Combine with another hit) Start_Frag->Merging Lead_Cmpd Lead Compound (Kd = 0.05 µM) Improved Properties Growing->Lead_Cmpd Linking->Lead_Cmpd Merging->Lead_Cmpd

Caption: Common strategies for evolving a low-affinity fragment hit into a potent lead compound.

The unique vectors of the azetidine core are exploited in this phase. For example, N-substitution can be used to probe for interactions with solvent-exposed regions, while functionalization at the C3 position can be directed towards deeper pockets in the binding site. This iterative process of structural biology, computational modeling, and synthetic chemistry is the engine that drives FBDD programs toward clinical candidates.

Conclusion

The azetidine core represents a privileged scaffold for fragment-based drug design, offering a unique combination of three-dimensionality, metabolic stability, and synthetic tractability. By combining a well-designed azetidine-containing fragment library with a robust screening cascade employing sensitive biophysical techniques like SPR and NMR, researchers can efficiently identify high-quality starting points for drug discovery. The subsequent use of high-resolution X-ray crystallography provides the essential structural roadmap for the rational, iterative optimization of these fragments into potent and selective lead compounds, ultimately accelerating the path toward novel therapeutics.

References

  • Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. (2017-08-17).
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05).
  • Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. (2025-08-09).
  • Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. (2017-11-15).
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025-11-19).
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-05).
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
  • Protocol to perform fragment screening using NMR spectroscopy. (2024-08-22).
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. (2012-08-10).
  • Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd.
  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry - Benchchem.
  • X-ray Crystallography Fragment Screening - Selvita.
  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025-04-14).
  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (2024-02-16).
  • X-ray crystallography – Knowledge and References - Taylor & Francis.
  • Fragment screening by ligand observed nmr | Bruker.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05).
  • Validity of Ligand Efficiency Metrics | ACS Medicinal Chemistry Letters - ACS Publications. (2014-05-09).
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019-02-06).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
  • Biophysical screening in fragment-based drug design: a brief overview. (2019-02-06).
  • Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. (2024-07-01).
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. (2025-02-24).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (2025-03-19).
  • Fragment HIT Identification in FBDD - CrystalsFirst. (2022-11-16).
  • (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. (2025-08-09).
  • CHAPTER 3: Applications of NMR in Fragment-Based Drug Design - Books.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2024-12-05).
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro - SciSpace.
  • Azetidine Synthesis.
  • 6 ingredients for a successful fragment library - NanoTemper Technologies. (2020-01-17).
  • Approaches to Fragment-Based Drug Design.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
  • Sociable Fragment Library for FBDD - Life Chemicals. (2026-01-20).
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022-11-30).
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • SPR-based fragment screening: advantages and applications - PubMed.
  • Screening and analysis of fragments using Biacore systems - Cytiva.
  • S29-4 Fragment screening by SPR/NMR.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. (2013-07-05).
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Azetidine Ring Opening Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry. Azetidines are highly valued in drug development for their ability to improve ligand efficiency and provide rigid, three-dimensional scaffolds. However, their inherent ring strain (~25.4 kcal/mol) makes them notoriously susceptible to decomposition—particularly under acidic conditions [1].

This guide provides causality-driven troubleshooting, validated protocols, and structural strategies to help you maintain azetidine integrity during complex synthetic sequences.

The Core Principle: Why Do Azetidines Open in Acid?

The C-N bond of an azetidine is relatively stable under neutral or basic conditions. However, when exposed to Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., acyl chlorides, BF₃·OEt₂), the azetidine nitrogen lone pair is coordinated or protonated.

The Causality: Protonation forms an azetidinium ion. This creates a strong permanent dipole and significantly lowers the energy of the C-N anti-bonding orbital (LUMO). The positively charged nitrogen becomes an excellent leaving group. Even weak nucleophiles—such as water, chloride ions, or pendant functional groups within the same molecule—can now attack the adjacent carbon, driving the thermodynamic relief of the 25.4 kcal/mol ring strain and resulting in irreversible ring cleavage [1][3].

Mechanism A N-Substituted Azetidine (High Ring Strain: ~25.4 kcal/mol) B Acidic Conditions (H+) or Lewis Acid A->B Exposure C Protonated Azetidinium Ion (Lowered C-N LUMO) B->C Protonation D Nucleophilic Attack (e.g., Pendant Amide Oxygen) C->D Susceptible to E C-N Bond Cleavage (Ring Opening) D->E Trigger F Acyclic Amine or Lactam (Irreversible Decomposition) E->F Relief of Strain

Fig 1. Mechanistic pathway of acid-catalyzed azetidine ring opening.

Troubleshooting Guides & FAQs

Q1: I am observing complete decomposition of my azetidine intermediate during a standard Boc deprotection with TFA. What is happening? A1: If your molecule contains a pendant nucleophile (such as an amide, ester, or ether) situated 3 to 5 atoms away from the azetidine, you are likely observing an acid-mediated intramolecular ring-opening . When the acid protonates the azetidine nitrogen, the pendant nucleophile attacks the ring, forming a more stable lactone or lactam [1].

Q2: How can I prevent this intramolecular decomposition if I must use acidic conditions? A2: You must prevent the azetidine nitrogen from being protonated. This is achieved by lowering its pKa. If you are designing a medicinal chemistry library, consider conjugating the azetidine to an electron-deficient heteroaryl group (e.g., a 2-pyridyl ring instead of a phenyl ring). Delocalization of the nitrogen lone pair into the conjugated system drastically reduces its basicity, preventing protonation even at pH 1.8 [1]. Alternatively, use an electron-withdrawing protecting group like Cbz, which has been shown to survive harsh acidic deprotections (e.g., 90:5:5 TFA/TIS/CH₂Cl₂) without ring degradation[2].

Q3: My azetidine ring opens during N-acylation with an acyl chloride, even though I am adding a base (TEA/DIPEA). Why? A3: Acyl chlorides can act as weak Lewis acids. Before the base can neutralize the environment, the acyl chloride coordinates to the azetidine nitrogen, activating the ring for nucleophilic attack by the chloride ion [3]. To prevent this, you must rely on kinetic control . Drop the reaction temperature to 0 °C or -78 °C to ensure the activation energy barrier for ring opening cannot be breached while the acylation completes.

Workflow Start Azetidine Decomposition Observed in Acid Q1 Is the acid strictly necessary for the reaction step? Start->Q1 A1_Yes Yes (e.g., Boc deprotection) Q1->A1_Yes Yes A1_No No (e.g., Acidic Workup) Q1->A1_No No Q2 Is decomposition intramolecular (pendant nucleophile)? A1_Yes->Q2 Sol1 Quench immediately with NaHCO3 before extraction A1_No->Sol1 A2_Yes Yes (e.g., pendant amide) Q2->A2_Yes Yes A2_No No (Intermolecular attack) Q2->A2_No No Sol2 Reduce Azetidine pKa (e.g., conjugate to pyridine) or reduce nucleophile strength A2_Yes->Sol2 Sol3 Switch to electron-withdrawing N-protecting group (Cbz, Ts) A2_No->Sol3

Fig 2. Troubleshooting workflow for preventing azetidine decomposition.

Data Presentation: Stability and pKa Modulation

The choice of protecting group and the electronic nature of the N-substituent are the two most critical factors in preventing acid-catalyzed cleavage.

Table 1: Protecting Group Selection Guide for Azetidines
Protecting GroupStability to AcidStability to BaseRing-Opening RiskStrategic Notes
Boc (tert-Butoxycarbonyl)Low (Labile to TFA/HCl)HighHigh during deprotectionUse only if subsequent steps are neutral/basic. Deprotection exposes the basic amine, risking decomposition [3].
Cbz (Carboxybenzyl)High (Stable to TFA)HighLow Excellent for orthogonal deprotection (hydrogenolysis). Survives strong peptide cleavage cocktails [2].
Sulfonyl (e.g., Tosyl)High HighLow Strong electron-withdrawing nature prevents nitrogen protonation, locking the ring safely closed [3].
Table 2: Impact of N-Substituent on Azetidine pKa and Stability

Data adapted from Brown et al., demonstrating the prevention of intramolecular decomposition via pKa modulation [1].

N-SubstituentCalculated Azetidine pKaHalf-life at pH 1.8Mechanism of Rescue
Phenyl (Unconjugated)6.8< 5 minutesNitrogen is highly basic; rapidly protonates and undergoes intramolecular attack.
2-Pyridyl (Conjugated)< 0.5> 24 hoursLone pair delocalizes into the pyridine ring. Nitrogen fails to protonate at pH 1.8; ring remains intact.
4-Pyridyl (Conjugated)< 0.5> 24 hoursSame as above. Electronic deactivation prevents azetidinium formation.

Self-Validating Experimental Protocols

To ensure reproducibility and prevent unexpected cleavage, implement the following field-proven methodologies.

Protocol A: Safe N-Acylation of Azetidines (Kinetic Control)

Objective: Prevent Lewis acid-mediated ring opening during coupling with acyl chlorides.

  • Preparation: Dissolve the free azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M under an inert atmosphere (Argon/Nitrogen).

  • Cooling (Critical Step): Submerge the reaction flask in an ice/brine bath (0 °C) or a dry ice/acetone bath (-78 °C) depending on the reactivity of the acyl chloride. Causality: Low temperatures kinetically trap the intermediate, preventing the activation energy required for C-N bond cleavage from being reached.

  • Base Addition: Add an excess of non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 5 minutes.

  • Acylation: Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous solvent. Add this solution dropwise over 15–30 minutes to the cooled reaction mixture.

  • Validation & Monitoring: Check the reaction progress via TLC every 15 minutes. Do not allow the reaction to warm to room temperature until the starting azetidine is completely consumed.

  • Quenching: Quench the reaction while still cold by adding saturated aqueous NaHCO₃. This immediately neutralizes any generated HCl and destroys unreacted acyl chloride, removing the Lewis acid threat before warming.

Protocol B: Acidic Workup of Azetidine-Containing Compounds

Objective: Prevent decomposition during standard liquid-liquid extractions.

  • Reaction Completion: Upon completion of a reaction that generates acidic byproducts, do not immediately concentrate the mixture under reduced pressure. Causality: Concentration increases the molarity of the acid, rapidly accelerating ring cleavage.

  • Neutralization: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Immediately add an equal volume of saturated aqueous NaHCO₃ or 1M NaOH (if the product is base-stable).

  • Validation: Vigorously stir the biphasic mixture and test the pH of the aqueous layer using pH paper. Ensure the pH is strictly

    
     7.5 before proceeding.
    
  • Extraction: Separate the layers, extract the aqueous layer twice more with the organic solvent, dry over anhydrous Na₂SO₄, filter, and concentrate.

References

  • Brown, M. F., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal, 30(28), e202400308. Available at: [Link]

improving yield of N-functionalized 3-(Methoxymethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Methoxymethyl)-3-methylazetidine Functionalization

Introduction: The Hidden Constraints of the 3,3-Disubstituted Scaffold

Welcome to the Technical Support Center. You are likely here because your yields are stalling between 30-50%, or you are observing unreacted starting material despite prolonged heating.

While 3-(Methoxymethyl)-3-methylazetidine (Structure 1 ) appears sterically accessible at the nitrogen, the 3,3-disubstitution pattern introduces a "puckering effect" that influences the ring's conformation. Unlike planar systems, this azetidine exists in a dynamic equilibrium between puckered conformers. Furthermore, the methoxymethyl ether oxygen can act as a weak Lewis base, potentially chelating metal catalysts (Pd, Cu) or interfering with Lewis acid activators (Ti, B).

This guide moves beyond standard protocols to address the specific physicochemical constraints of this scaffold.

Module 1: The Foundation – Salt vs. Free Base[1][2][3]

Status: Critical Checkpoint Symptom: Reaction suspension remains heterogeneous; low conversion in non-polar solvents (Toluene, Dioxane).

Most vendors supply this building block as the Hydrochloride (HCl) or Oxalate salt to ensure stability.

  • The Trap: Using the HCl salt directly in Buchwald-Hartwig or Reductive Amination reactions often fails because the salt is insoluble in the organic media, and weak bases (like

    
    ) fail to deprotonate it efficiently in non-polar solvents.
    
Protocol A: "In-Situ" Liberation (Recommended for High-Throughput)
  • When to use: If you cannot isolate the free base due to volatility concerns.

  • The Fix: Add 2.0 equivalents of Diisopropylethylamine (DIPEA) to the reaction mixture before adding the catalyst or electrophile. Stir for 15 minutes.

    • Why: DIPEA is organic-soluble and will liberate the azetidine free base into the solution phase.

Protocol B: Isolation of Free Base (Recommended for Scale-Up)
  • When to use: For sensitive transition-metal catalysis where amine salts poison the catalyst.

  • Step-by-Step:

    • Dissolve the HCl salt in minimal water (approx. 3 mL/g).

    • Cool to 0°C. Add 10M NaOH dropwise until pH > 12.

    • Critical Step: Extract with DCM (Dichloromethane) , not Ethyl Acetate. The methoxymethyl group imparts water solubility; EtOAc is too polar and will result in yield loss to the aqueous phase.

    • Dry over

      
       (granular), filter, and concentrate carefully (see Module 4).
      

Module 2: Reductive Amination (The Titanium Solution)

Status: Common Failure Point Symptom: Formation of the intermediate imine/iminium is slow; reduction yields mostly starting material.

The 3,3-disubstitution creates a "gem-dimethyl" type effect (Thorpe-Ingold), which usually accelerates cyclization but here stabilizes the ring against the conformational change required to form the


 iminium ion.
The Solution: Titanium(IV) Isopropoxide Mediation

Standard acid catalysis (AcOH) is often insufficient. You must use a Lewis Acid dehydrating agent.

Optimized Protocol:

  • Mix: Amine (1.0 equiv) + Ketone/Aldehyde (1.1 equiv) in neat Ti(OiPr)4 (2.0 equiv).

    • Note: No solvent initially.

  • Stir: 2–4 hours at Ambient Temperature (for aldehydes) or 60°C (for ketones).

  • Dilute: Add dry THF or MeOH.

  • Reduce: Add

    
     (for aldehydes) or 
    
    
    
    (for ketones) at 0°C.
  • Quench: Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to break the Titanium emulsion.

Visual Workflow (Graphviz):

ReductiveAmination Start Start: Azetidine Free Base Mix Mix with Carbonyl + Ti(OiPr)4 (Neat, 2 equiv) Start->Mix Check Check: Is solution viscous? Mix->Check Check->Mix No (Heat to 60°C) Dilute Dilute (THF) + Reduce (Borohydride) Check->Dilute Yes (Imine formed) Quench Quench: Rochelle's Salt (Breaks Ti-Emulsion) Dilute->Quench

Caption: Figure 1. Ti(IV)-mediated reductive amination workflow to overcome steric/electronic stalling.

Module 3: N-Arylation (Buchwald-Hartwig Coupling)

Status: Advanced Troubleshooting Symptom: Low yield, hydrodehalogenation of the aryl halide, or catalyst death.

Azetidines are secondary amines, but they are sterically compact near the nitrogen compared to diethylamine, yet rigid . This confuses standard ligand selection.

Ligand Selection Matrix
Aryl Halide TypeRecommended LigandCatalyst PrecursorBaseTemperature
Aryl Bromide/Iodide RuPhos Pd(OAc)2 or RuPhos-Pd-G4NaOtBu80°C
Aryl Chloride BrettPhos BrettPhos-Pd-G4NaOtBu100°C
Heteroaryl Halide XPhos XPhos-Pd-G4

100°C

Why RuPhos? RuPhos is specifically designed for secondary amines. It creates a pocket that accommodates the azetidine while preventing the formation of inactive Palladium dimers.

Troubleshooting the "Black Metal" (Catalyst Decomposition): If your reaction turns black immediately and yields are <10%:

  • Oxygen Leak: Azetidines oxidatively degrade under hot Pd conditions if

    
     is present. Sparge solvents with Argon for 15 mins.
    
  • Chelation: The methoxy oxygen in the side chain might be chelating the Pd. Increase catalyst loading to 5 mol% or switch to a non-coordinating solvent like Toluene instead of Dioxane.

Module 4: Isolation & Stability (The "Invisible" Loss)

Status: Post-Reaction Symptom: TLC shows conversion, but isolated mass is low.

The Volatility Trap: 3-(Methoxymethyl)-3-methylazetidine (Free Base) has a relatively low molecular weight (MW ~115) and significant vapor pressure.

  • Error: Rotary evaporation at 40°C under high vacuum (< 10 mbar).

  • Result: The product co-distills with the solvent.

Corrective Action:

  • Salt Formation: If possible, isolate the product as the HCl or TFA salt immediately after the reaction workup. Add 1M HCl in Ether/Dioxane to the crude organic layer and filter the precipitate.

  • Controlled Concentration: If you must keep the free base, never go below 50 mbar on the rotovap, and keep the bath temperature < 30°C.

FAQ: Frequently Asked Questions

Q1: Can I use standard nucleophilic substitution (


) instead of Buchwald? 
  • A: Only if the aryl ring is highly electron-deficient (e.g., ortho/para-nitro or fluoro-substituted pyridines). For unactivated rings, the high temperature required (>120°C) for

    
     often degrades the azetidine ring (ring-opening polymerization).
    

Q2: My reaction mixture turned into a gel during the workup. What happened?

  • A: This is likely a Titanium emulsion if you used Method 2. Standard water/brine washes won't break it. You must use Rochelle's Salt (Potassium Sodium Tartrate) or 10% NaOH and stir until two clear layers form.

Q3: The azetidine ring opened. How do I prevent this?

  • A: Ring opening usually occurs under strong acidic conditions (pH < 2) combined with heat, or in the presence of strong nucleophiles (like Iodide) in acidic media. Avoid using HI or heating in concentrated HCl. Keep workups buffered (pH 5–9).

References & Grounding

  • Azetidine Physicochemical Properties:

    • Duncton, M. A. J. (2011). "Azetidines: new tools for the medicinal chemist."[1] Med.[2][3][4] Chem. Commun., 2, 1135-1161. (Discusses the pKa and puckering of 3,3-disubstituted azetidines).

  • Buchwald-Hartwig Ligand Selection:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angew. Chem. Int. Ed., 47, 6338-6361. (Basis for recommending RuPhos for secondary amines).

  • Reductive Amination with Ti(OiPr)4:

    • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." J. Org. Chem., 55, 2552–2554.

  • Handling of Azetidine Salts:

    • Wuitschik, G., et al.[5] (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew. Chem. Int. Ed., 49, 9052-9067.[5] (Parallel chemistry regarding 4-membered ring volatility and solubility).

Sources

stability of 3-(Methoxymethyl)-3-methylazetidine free base vs hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Handling, and Troubleshooting Guide[1]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 3,3-disubstituted azetidines like standard secondary amines (e.g., piperidine). This is a critical error. While the 3-(Methoxymethyl)-3-methylazetidine scaffold benefits from the gem-disubstitution effect (which kinetically stabilizes the ring compared to unsubstituted azetidine), it remains a highly strained system (~25 kcal/mol ring strain).[1]

  • The Hydrochloride (HCl) Salt is the thermodynamic sink—stable, solid, and manageable, though hygroscopic.

  • The Free Base is a "use-immediately" reagent.[1] It is thermodynamically unstable relative to its ring-opened polymer and kinetically reactive toward atmospheric electrophiles (

    
    , 
    
    
    
    ).

This guide provides the technical scaffolding to handle this building block without compromising your medicinal chemistry campaigns.

Module 1: Stability Profile & Degradation Mechanisms[1]

The Core Differences

The following table contrasts the physicochemical realities of the two forms.

FeatureHydrochloride Salt (

)
Free Base (

)
Physical State Crystalline Solid (White/Off-white)Liquid or Low-Melting Solid (Colorless)
Shelf Life >2 Years (Desiccated, +4°C)<1 Month (Neat, -20°C)
Primary Risk Hygroscopicity: Absorbs atmospheric water, leading to clumping and hydrolysis risks.[1][2]Oligomerization: Ring-opening polymerization (ROP) driven by strain relief.[1]
Atmospheric Sensitivity Low (Stable to air)High (Reacts with

to form carbamates).
Handling Weigh on open bench (quickly).Handle strictly under Argon/Nitrogen.
Degradation Pathways (Visualized)

The free base is susceptible to two primary failure modes: Acid-Catalyzed Ring Opening (if traces of acid are present during free-basing) and Oxidative/Carbamate degradation .[1]

AzetidineDegradation node_salt HCl Salt (Thermodynamic Sink) node_base Free Base (Strained Amine) node_salt->node_base Neutralization (NaOH/KOH) node_hydrate Hydrate/Clumped Salt (Manageable) node_salt->node_hydrate Moisture Absorption node_base->node_salt Acidification (HCl/Dioxane) node_poly Polymer/Oligomer (Irreversible) node_base->node_poly Heat / Lewis Acids (Ring Opening) node_carb Ammonium Carbamate (Reversible) node_base->node_carb Atmospheric CO2

Figure 1: Stability hierarchy and degradation risks. The Free Base is a high-energy intermediate that must be protected from heat and acidic impurities to prevent irreversible polymerization.[1]

Module 2: Troubleshooting & FAQs

Q1: My free base has turned from colorless to yellow/viscous. Can I still use it?

Diagnosis: This indicates the onset of oligomerization (viscosity) and oxidation (color). The azetidine ring has likely begun to open.[3][4] Technical Insight: Secondary amines are prone to N-oxidation, but azetidines specifically undergo ring-opening polymerization (ROP) initiated by trace impurities or heat.[1] The "yellowing" is often a complex mixture of conjugated imines formed during degradation. Action:

  • Do NOT use for critical GMP steps or precise kinetics.

  • Salvage Protocol: If you have a large quantity (>5g), you can attempt Kugelrohr distillation under high vacuum. However, it is usually safer and more efficient to re-acidify to the HCl salt, recrystallize (EtOH/Et2O), and re-generate the base immediately before use.

Q2: The HCl salt is clumping and sticking to the spatula. Is the purity compromised?

Diagnosis: Hygroscopicity.[5] The salt has absorbed water. Technical Insight: Amine hydrochlorides are notorious water magnets. While water doesn't degrade the ring immediately, it alters the molecular weight (stoichiometry errors) and can introduce hydrolysis risks if the compound is subsequently heated in a non-protic solvent. Action:

  • Dry: Place in a vacuum desiccator over

    
     for 24 hours.
    
  • Stoichiometry Correction: If you cannot dry it, run a qNMR (Quantitative NMR) using an internal standard (e.g., Maleic acid) to determine the exact wt% of the active pharmaceutical ingredient (API) vs. water.

Q3: Why can't I store the free base in for NMR analysis?

Diagnosis: Solvent acidity.[3][4] Technical Insight: Chloroform (


) naturally decomposes to form trace Phosgene and HCl over time, especially if not stabilized with silver foil or amylene. Even ppm levels of HCl can catalyze the ring-opening of the strained azetidine.
Action: 
  • Use

    
     (Dichloromethane-d2)  or 
    
    
    
    .[1]
  • If you must use Chloroform, filter it through basic alumina first to neutralize acidity.

Module 3: Operational Protocols

The "Just-in-Time" Free-Basing Protocol

Use this workflow when your reaction cannot tolerate the HCl salt (e.g., Pd-catalyzed couplings where amine salts poison the catalyst).[1]

Reagents:

  • 3-(Methoxymethyl)-3-methylazetidine HCl[1][6]

  • 2M NaOH (aq) or Saturated

    
    
    
  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Workflow Diagram:

FreeBasing start Start: HCl Salt step1 1. Dissolve in min. Water (Keep cold 0°C) start->step1 step2 2. Add Organic Solvent (DCM or Et2O) step1->step2 step3 3. Basify with 2M NaOH (pH > 12) step2->step3 Biphasic Mix step4 4. Phase Separation (Extract Aqueous 3x) step3->step4 step5 5. Dry Organics (Na2SO4 or K2CO3) step4->step5 step6 6. Concentrate (Rotovap < 30°C) step5->step6 Remove Solids end Fresh Free Base (Use within 1 hour) step6->end Avoid Heat!

Figure 2: Biphasic neutralization protocol. Note the temperature constraint at Step 6 to prevent thermal polymerization.

Storage Specifications
ParameterHCl Salt (Recommended)Free Base (High Risk)
Temperature +4°C to +25°C-20°C (Freezer)
Atmosphere Dry Air / DesiccatorArgon / Nitrogen (Strict)
Container Amber Glass VialsTeflon-taped Amber Vial
Max Duration 2-5 Years1-4 Weeks

References & Authoritative Grounding[1][3][7]

  • Azetidine Ring Strain & Reactivity:

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (General principles of heterocycle strain).

    • Detailed reactivity of azetidines, including ring-opening polymerization (ROP) and strain energies (~25 kcal/mol), is documented in:

    • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.Organic Preparations and Procedures International , 38(5), 427-465.

  • Handling of 3,3-Disubstituted Azetidines:

    • The "Gem-Dimethyl Effect" (Thorpe-Ingold) stabilizes the ring relative to unsubstituted azetidine, but does not eliminate reactivity.[1]

    • Soda, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines.Journal of Organic Chemistry . (Discusses synthesis and handling of similar analogs).

  • Safety & MSDS Data (Analogous Compounds):

    • Safety data regarding skin irritation and hygroscopicity for 3-methoxy-3-methylazetidine hydrochloride.[1]

    • PubChem CID 53346546 .[2]

    • Sigma-Aldrich Product 942308-06-7 .[1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

optimizing reaction temperature for strained ring functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SRF-OPT-TEMP
Subject: Optimizing Reaction Temperature for Epoxides, Aziridines, and Trans-Cyclooctenes

Diagnostic Hub (Triage)

Status: Active Agent: Senior Application Scientist Overview: Temperature control in strained ring systems is a trade-off between overcoming the kinetic barrier of activation energy (


) and preventing the thermodynamic relaxation of ring strain (degradation/isomerization). Unlike unstrained systems, adding heat often triggers competing pathways like Ring-Opening Polymerization (ROP) or strain-release isomerization.

Quick Diagnostic Matrix:

SymptomProbable CauseImmediate Action
Reaction Stalls < 50% Conversion Kinetic trap; Nucleophile too weak for the temperature.Increase T by 10°C increments OR switch to Lewis Acid catalysis at 0°C.
Formation of Insoluble Gel/Gunk Runaway Polymerization (ROP). Temp too high relative to nucleophile concentration.Abort. Lower T by 20°C. Increase nucleophile equivalents (>2.0 eq).
Loss of Regioselectivity Thermodynamic control taking over Kinetic control.Cool Down. Run at -20°C to 0°C. Switch to non-coordinating solvents.
TCO/Alkyne Starting Material Vanishes (No Product) Strain-Release Isomerization. Thermal degradation of the strained ring.Critical Failure. Do not heat >40°C. Check for transition metal contaminants (Ag, Cu).
Product is Racemic (when chiral SM used)

pathway triggered by excessive heat/acidity.
Cool Down. Ensure strictly

conditions (basic/nucleophilic) rather than acidic.

Optimization Protocols

Protocol A: The "Cold-Start" Ramp (For High-Strain/Unstable Systems)

Applicability: Activated Aziridines, Trans-Cyclooctenes (TCO), Strained Alkynes (DBCO/BCN).

Theory: High-strain systems (


 kcal/mol) possess high ground-state energy. They do not require significant thermal activation. Excess heat promotes isomerization (e.g., TCO 

CCO) or decomposition.

Step-by-Step Workflow:

  • Baseline: Begin reaction at 0°C (ice bath) or -78°C (if using lithium reagents).

  • Catalyst Addition: Add Lewis Acid or Catalyst dropwise at low temp to prevent localized exotherms.

  • Monitoring: Check TLC/LCMS at 30 minutes.

    • If <10% conversion: Warm to Room Temperature (RT, ~23°C).

    • If >10% conversion: Maintain 0°C.[1][2]

  • The Ceiling: Do NOT exceed 40°C for TCO or N-nosyl aziridines unless strictly necessary. TCO undergoes thermal isomerization to the unreactive cis-isomer at elevated temperatures [1].

Protocol B: The Lewis-Acid Assisted Activation (For Epoxides)

Applicability: Terminal and internal epoxides, unactivated aziridines.

Theory: Epoxides often require heat (60-100°C) to open with weak nucleophiles. However, using a Lewis Acid (e.g.,


, 

) lowers the

, allowing reaction at RT and preserving regioselectivity [2].

Step-by-Step Workflow:

  • Solvent Choice: Use non-coordinating solvents (DCM, Toluene) to prevent solvent sequestration of the catalyst.

  • Stoichiometry: Use 1.1 equiv of Nucleophile per epoxide.

  • Activation:

    • Cool to 0°C .

    • Add 10-20 mol% Lewis Acid.

  • Temperature Ramp:

    • Stir 1 hour at 0°C.

    • Allow to warm to RT overnight.

    • Only heat to reflux if starting material persists after 12 hours.

Visualization: Decision Logic & Mechanism

Figure 1: Temperature Optimization Decision Tree

Caption: Logic flow for selecting the initial reaction temperature based on ring strain energy and nucleophile strength.

TempOptimization Start Identify Strained System HighStrain High Strain (TCO, Aziridine, Cyclooctyne) Start->HighStrain ModStrain Moderate Strain (Epoxide, Cyclopropane) Start->ModStrain ActionCold Protocol A: Cold-Start (-78°C to 0°C) HighStrain->ActionCold Always start cold Nucleophile Is Nucleophile Strong? (Amine, Thiol, Li-R) ModStrain->Nucleophile LewisAcid Using Lewis Acid? Nucleophile->LewisAcid No ActionRT Start at RT (Monitor Exotherm) Nucleophile->ActionRT Yes ActionHeat Protocol B: Heat Activation (60°C - 100°C) LewisAcid->ActionHeat No ActionCat Catalytic Activation (0°C -> RT) LewisAcid->ActionCat Yes

[1]

Frequently Asked Questions (Deep Dive)

Q1: My TCO (Trans-Cyclooctene) reaction failed at 60°C. Why?

A: You likely triggered Strain-Release Isomerization . TCO is approximately 26 kcal/mol higher in energy than its cis-isomer (CCO). While the reaction with tetrazines (IEDDA) is fast, the thermal barrier for TCO


 CCO isomerization can be overcome at sustained temperatures >50-60°C, especially in the presence of thiols or radical initiators [1].
  • Fix: Keep TCO reactions below 37°C. If stability is an issue, use Ag(I) complexes to stabilize the TCO during storage [1].

Q2: I'm trying to open an epoxide with an amine, but I'm getting a polymer/gel.

A: This is Oligomerization/Polymerization . If the temperature is too high relative to the nucleophile concentration, the product (an alkoxide) acts as a nucleophile for the remaining epoxide, starting a chain reaction.

  • Fix:

    • Lower the Temperature.

    • Increase Nucleophile Concentration. Run the reaction "neat" in the amine if possible, or use 5-10 equivalents.

    • Add a Proton Source. A mild proton source (like catalytic water or alcohol) can protonate the intermediate alkoxide, stopping it from attacking another epoxide monomer [3].

Q3: How does temperature affect regioselectivity in Aziridine opening?

A: It dictates Kinetic vs. Thermodynamic Control .

  • Low Temp (Kinetic): Nucleophile attacks the least hindered carbon (unless a directing group or electronic bias exists).

  • High Temp (Thermodynamic): The reaction becomes reversible. The system equilibrates to the most stable product (often the one where the nucleophile is on the most substituted carbon if it allows for better charge stabilization, or purely steric relief depending on the substituents) [4].

  • Recommendation: For high regioselectivity, use a Lewis Acid at 0°C rather than thermal activation at 80°C.

Q4: Is there a "safe" temperature for SPAAC (Click Chemistry)?

A: Yes, Room Temperature (20-25°C) is usually sufficient. While SPAAC rates follow the Arrhenius law and increase with temperature, cyclooctynes (DBCO, BCN) are prone to non-specific thiol-yne additions or oxidative degradation at high temperatures (>60°C). Furthermore, entropy plays a massive role in these reactions; pre-organized reagents (like BCN) react fast at RT without needing heat [5].

Data Summary: Temperature Limits

Ring SystemStrain Energy (kcal/mol)Rec. Max TempFailure Mode at High T
Epoxide ~27100°C (w/o catalyst)Polymerization, Elimination
Aziridine (Activated) ~2660°CDesulfonylation, Polymerization
Aziridine (Unactivated) ~26120°CDecomposition, C-C bond cleavage
Trans-Cyclooctene ~16 (relative to cis)40°CIsomerization to cis-isomer
Cyclooctyne (DBCO) ~1860°CNon-specific addition, oxidation

References

  • Fox, J. M., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science. Link

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link

  • BenchChem Technical Support. (2025). Troubleshooting Polymerization Reactions with Norbornene Monomers. Link

  • Doyle, A. G., et al. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Link

  • van Delft, F. L., et al. (2017). Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions. Chemical Science. Link

Sources

Technical Support Center: Azetidine Monomer Handling & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization Side Reactions of Azetidine Monomers

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational

Introduction

Welcome to the Azetidine Technical Support Center. You are likely here because your four-membered rings are behaving like viscous oils rather than discrete monomers, or your yields are plummeting due to unexplained consumption of starting material.

Azetidine possesses a ring strain energy of approximately 25.4 kcal/mol [1].[1][2] While this strain makes it a valuable pharmacophore for rigidifying drug scaffolds, it also renders the molecule thermodynamically primed for Cationic Ring-Opening Polymerization (CROP) . Unlike five- or six-membered rings, the azetidine nitrogen is both a base and a nucleophile that, upon protonation or Lewis acid coordination, becomes an electrophilic suicide substrate for its own species.

This guide provides self-validating protocols to arrest this pathway.

Module 1: Storage & Pre-Reaction Stability

User Query: "My azetidine monomer has turned into a yellow, viscous gel in the freezer. Can I still use it?"

Diagnosis: Your monomer has undergone spontaneous CROP. This is autocatalytic: trace water absorbs CO2 to form carbonic acid, or trace HCl from synthesis remains. The protonated azetidine is attacked by a neutral azetidine, opening the ring and transferring the proton to the next monomer, creating a "living" polymer chain [2].

The Mechanism of Failure: The driving force is the relief of angular strain. Once initiated by a proton (


) or Lewis Acid (

), the propagation is rapid.

CROP_Mechanism Monomer Neutral Azetidine (Nucleophile) Activated Azetidinium Ion (Electrophile) Monomer->Activated Protonation Dimer Ring-Opened Dimer (New Nucleophile) Monomer->Dimer Nucleophilic Attack (Ring Opening) Initiator Trace Acid / CO2 (H+) Initiator->Activated Activated->Dimer Strain Relief Polymer Polyazetidine (Viscous Oil) Dimer->Polymer Propagation

Figure 1: The autocatalytic Cationic Ring-Opening Polymerization (CROP) cascade triggered by trace acid.

Corrective Protocol: The "Base-Trap" Storage System

Do not attempt to distill the polymer; the monomer is lost. For new batches, implement this storage protocol immediately.

Step-by-Step Protocol:

  • Basification: Store neat azetidine monomers over solid KOH or NaOH pellets (1-2 pellets per 10g). This scavenges adventitious CO2 and neutralizes trace acids, keeping the nitrogen unprotonated and non-electrophilic.

  • Cryogenic Storage: Store at -20°C or below . CROP kinetics are temperature-dependent; at room temperature, polymerization can occur within hours for unhindered azetidines [3].

  • Atmosphere: Flush headspace with Argon. CO2 is the enemy; it forms carbamates that can protonate the amine.

Self-Validating Check:

  • Before Use: Run a 1H NMR.[3][4]

  • Pass: Sharp multiplets at

    
     3.0-4.0 ppm (ring protons).
    
  • Fail: Broadening of peaks or emergence of signals at

    
     2.5-2.8 ppm (linear amine backbone).
    

Module 2: Reaction Optimization & Functionalization

User Query: "I am trying to alkylate the nitrogen, but I see significant oligomerization. How do I stop the ring from opening?"

Diagnosis: You are likely performing the reaction under conditions where the nitrogen is essentially "naked" and nucleophilic, or you are generating a leaving group in situ that activates the ring.

Strategic Solution: Electron Withdrawal To prevent polymerization during functionalization, you must reduce the nucleophilicity of the nitrogen lone pair. If the nitrogen cannot attack an activated ring, the chain reaction stops.

Comparative Data: Protecting Group Stability

The choice of N-protecting group dictates the stability of the ring against nucleophilic attack.[2][5]

Protecting GroupElectronic EffectStability vs. PolymerizationRemoval ConditionRecommendation
Alkyl (e.g., Benzyl) Inductive Donation (+I)Low (Activates ring)HydrogenolysisAvoid for storage; use immediately.
Amide (e.g., Acetyl) Resonance WithdrawalModerate Acid/Base HydrolysisGood, but rotamers complicate NMR.
Carbamate (Boc/Cbz) Strong WithdrawalHigh Acid (Boc) / H2 (Cbz)Standard of Care. [4]
Sulfonyl (Tosyl/Ts) Strongest WithdrawalVery High Reductive (Na/Naph)Use for harsh downstream chemistry.
Protocol: N-Protection to Arrest CROP

If your synthesis allows, install a Boc or Tosyl group immediately upon cyclization or receipt of material.

  • Solvent Selection: Use Dichloromethane (DCM) or THF .[5] Avoid protic solvents (MeOH/EtOH) which can facilitate proton transfer and ring opening [5].

  • Temperature: Begin all functionalization reactions at 0°C .

  • Base Scavenger: Always include a non-nucleophilic base (e.g., DIPEA or TEA , 1.2 - 1.5 equiv) to neutralize HCl generated during acylation/sulfonylation.

Protection_Strategy Start Naked Azetidine (High Energy) Path_A Path A: N-Protection (Kinetic Control) Start->Path_A Fast reaction at 0°C Path_B Path B: Self-Polymerization (Thermodynamic Sink) Start->Path_B Slow reaction (if no base/cooling) Reagent Boc2O / TsCl + DIPEA Reagent->Path_A Product Stable N-Protected Azetidine (Lone pair delocalized) Path_A->Product Polymer Polymer Path_B->Polymer Irreversible

Figure 2: Kinetic competition between protection and polymerization. Cooling and base are critical to favor Path A.

Module 3: Advanced Troubleshooting (Lewis Acids)

User Query: "I'm using a Lewis Acid (BF3·OEt2) for a transformation elsewhere on the molecule, and the azetidine ring decomposed."

Diagnosis: Azetidines coordinate strongly to Lewis Acids (LA). This complexation places a formal positive charge on the nitrogen, mimicking protonation. This activates the


-carbons for nucleophilic attack (ring opening) by the counter-ion or solvent.

Troubleshooting Guide:

  • Steric Bulk:

    • Insight: Goethals et al. demonstrated that N-tert-butyl azetidines do not polymerize easily because the steric bulk prevents the approach of a nucleophile to the activated ring carbon [6].[6][7]

    • Action: If possible, use bulky protecting groups or substituents on the nitrogen during LA steps.

  • Temperature Control (The -78°C Rule):

    • Lewis acid complexation is fast; ring opening has a higher activation energy.

    • Protocol: Perform LA additions at -78°C . Quench the LA before warming to room temperature if the azetidine moiety is not the target of the reaction.

  • Alternative Reagents:

    • Switch from "hard" Lewis acids (BF3, AlCl3) to "softer" or bulkier acids (e.g., B(C6F5)3 ) which may have reduced coordination affinity for the hard nitrogen center due to steric clash.

References

  • Padwa, A. (Ed.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Data on ring strain energy of azetidine vs. aziridine).
  • Goethals, E. J., Schacht, E. H., et al. (1977).[8] "Cationic Polymerization of Cyclic Amines." ACS Symposium Series, 59, 1–12.

  • Schacht, E. H., & Goethals, E. J. (1973).[4] "Cationic polymerization of cyclic imines. I. 1,3,3-trimethylazetidine."[4][9] Makromolekulare Chemie, 167(1), 155–169.[4]

  • Gleede, T., Reisman, L., & Rieger, E. (2019). "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization."[10] Polymer Chemistry, 10, 3257-3283.[10]

  • BenchChem Technical Support. (2025). "How to prevent the ring-opening of azetidines during subsequent reactions."

  • Bossaer, P., & Goethals, E. J. (1977). "Cationic polymerization of cyclic amines, 5. Polymerization of N-tert-butylaziridine."[3][7] Makromolekulare Chemie, 178(11), 2983-2992.

Sources

Technical Support Center: Solvent Selection for 3-(Methoxymethyl)-3-methylazetidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 3-(Methoxymethyl)-3-methylazetidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for solvent selection and to troubleshoot common issues encountered during the functionalization of this versatile building block.

The 3-substituted azetidine motif is increasingly vital in medicinal chemistry, valued for the unique structural rigidity and physicochemical properties it imparts to molecules.[1] However, the reactivity of the strained four-membered ring presents unique challenges, where solvent choice is not merely a matter of solubility but a critical parameter dictating reaction success, yield, and impurity profile. This guide moves beyond generic advice to explain the causality behind solvent effects, empowering you to make informed decisions for your specific reaction.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems in a question-and-answer format that users may encounter when performing N-alkylation or N-acylation reactions with 3-(Methoxymethyl)-3-methylazetidine.

Issue 1: Low or No Conversion in N-Alkylation Reaction

Question: I am attempting an N-alkylation of 3-(Methoxymethyl)-3-methylazetidine with an alkyl halide and a carbonate base (e.g., K₂CO₃), but I'm seeing very slow conversion or only starting material after several hours. What's going wrong?

Answer: This is a frequent issue often rooted in a combination of solvent choice and base solubility. The reaction is typically an SN2 process where the azetidine nitrogen acts as the nucleophile.

Causality Analysis:

  • Poor Base Solubility: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are poorly soluble in common aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF). If the base isn't solubilized, it cannot effectively neutralize the hydrochloride salt of the azetidine (if used) or scavenge the acid generated during the reaction, thus stalling the catalytic cycle.

  • Solvent-Nucleophile Interaction: Protic solvents (e.g., ethanol, methanol) can solvate the azetidine nitrogen through hydrogen bonding. This "caging" effect stabilizes the nucleophile, making it less reactive and slowing down the SN2 reaction rate.[2][3]

  • Leaving Group Efficiency: While not a solvent issue, always ensure you are using a good leaving group (I > Br > Cl).

Troubleshooting Protocol:

  • Switch to a Polar Aprotic Solvent: If not already doing so, switch to a high-polarity aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . These solvents are excellent at dissolving inorganic bases and do not hydrogen-bond with the nucleophile, thereby increasing its reactivity.[3][4]

  • Elevate the Temperature: For many N-alkylations, heating is necessary. Start by running the reaction at 50-80 °C.[4]

  • Consider a Different Base: If solubility remains an issue, consider an organic, non-nucleophilic base like Diisopropylethylamine (DIPEA). Be aware that DIPEA can sometimes lead to elimination side products with sensitive electrophiles.

  • Phase-Transfer Catalyst: In less polar solvents like ACN or THF, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can help shuttle the carbonate base into the organic phase to facilitate the reaction.

Issue 2: Formation of High Molecular Weight, Insoluble Material (Polymerization)

Question: During my N-acylation/sulfonylation reaction, a significant amount of an insoluble white solid crashed out of the solution. My desired product yield is very low. What is this side product and how can I prevent it?

Answer: The formation of an insoluble, high-molecular-weight material is a classic sign of azetidine polymerization or oligomerization.[5] This occurs when one azetidine molecule reacts with another, initiating a chain reaction.

Causality Analysis: Azetidines, being strained rings, are susceptible to ring-opening, especially under acidic conditions or in the presence of Lewis acids.[6][7] However, polymerization can also be a competing intermolecular SN2 reaction pathway. If the azetidine starting material is more likely to attack another azetidine molecule than your intended electrophile, polymerization will dominate.

Solvent-Driven Mitigation Strategy:

The key is to ensure the intended reaction (N-acylation/alkylation) is significantly faster than the undesired polymerization.

  • Solvent Choice for Rate Acceleration: Use a solvent that maximizes the rate of the desired SN2 reaction. Polar aprotic solvents (DMF, ACN) are generally preferred.

  • Control of Stoichiometry & Addition Rate: This is critical. Instead of adding the electrophile to the azetidine, use a reverse-addition strategy. Prepare a solution of your acyl chloride or alkyl halide and base in your chosen solvent, and then add the azetidine solution slowly (dropwise) to this mixture. This ensures that any given azetidine molecule is more likely to encounter the electrophile rather than another azetidine molecule.[5]

  • Concentration Adjustment: While counterintuitive, sometimes increasing the concentration of the electrophile can suppress oligomerization by improving the reaction kinetics of the desired pathway.[5]

Visualizing the Competing Pathways:

G cluster_0 Desired Pathway cluster_1 Side Reaction A Azetidine + Electrophile (R-X) B N-Functionalized Product A->B Fast in ACN, DMF C Azetidine + Azetidine D Dimer C->D Slow E Polymer/Oligomer D->E Chain Growth Start 3-(Methoxymethyl)-3-methylazetidine Start->A Start->C

Caption: Competing reaction pathways for azetidine functionalization.

Issue 3: Product Instability or Ring-Opening During Workup/Purification

Question: I successfully formed my N-substituted azetidine product, but it seems to decompose during aqueous workup or on my silica gel column. What conditions should I use?

Answer: The stability of the azetidine ring is highly dependent on the nature of the N-substituent and the pH of the environment. Electron-withdrawing groups (e.g., tosyl, acyl) can make the ring more susceptible to nucleophilic attack, while acidic conditions can protonate the nitrogen, activating the ring for cleavage.[6]

Causality Analysis:

  • Acid-Catalyzed Decomposition: The azetidine nitrogen is basic (pKa ≈ 11.3).[8] Exposure to acid (e.g., during an acidic aqueous wash or on standard silica gel, which is acidic) can lead to protonation, followed by ring-opening by a nucleophile (like water or chloride).[6]

  • Silica Gel Issues: Standard silica gel has acidic silanol groups on its surface that can catalyze decomposition.

Solvent and Workup Protocol:

  • Quenching: Always quench reactions with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) , to neutralize any acid.[6]

  • Extraction Solvents: Use standard, non-protic, water-immiscible solvents for extraction, such as Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , or Methyl tert-butyl ether (MTBE) .

  • Purification Strategy:

    • Neutralize Silica: If column chromatography is necessary, use silica gel that has been pre-treated or "neutralized." Prepare a slurry of silica gel in your desired eluent system containing 1-2% of a benign amine base like triethylamine (Et₃N) . This deactivates the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase (C18) column if your molecule is compatible.

Workflow for Stable Product Isolation:

Caption: Recommended workflow for azetidine product workup and purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for N-alkylation of 3-(Methoxymethyl)-3-methylazetidine?

For direct N-alkylation with alkyl halides, polar aprotic solvents are strongly recommended. Acetonitrile (ACN) is an excellent starting point due to its good balance of polarity, ability to dissolve reactants, and relatively easy removal under vacuum.[4] For more challenging alkylations or when using poorly soluble bases, N,N-Dimethylformamide (DMF) often provides higher yields and faster reaction rates, though it is more difficult to remove.[4][9]

Q2: Can I use protic solvents like ethanol for my reaction?

While possible, it is generally not recommended for SN2-type N-alkylations. Protic solvents can form hydrogen bonds with the azetidine nitrogen, which stabilizes the nucleophile and reduces its reactivity, leading to slower reactions.[10][11] This effect is less pronounced in reductive amination protocols, where solvents like methanol or dichloromethane are commonly and successfully used.[4]

Q3: How does solvent polarity affect potential side reactions like ring-opening?

Solvent choice can influence the balance between the desired N-functionalization and undesired ring-opening. Highly polar solvents can stabilize the charged intermediates or transition states involved in ring-opening pathways, potentially increasing this side reaction, especially if the nitrogen is activated by a strong electron-withdrawing group or a Lewis acid.[6] In some specific cases, ethereal solvents like 2-MeTHF have been found to be optimal for minimizing side reactions in certain ring-opening scenarios.[6]

Q4: I need to run a reaction at a very high temperature. What solvent should I choose?

For high-temperature applications (>100 °C), you need a solvent with a high boiling point and thermal stability. Dimethyl sulfoxide (DMSO) (BP: 189 °C), DMF (BP: 153 °C), or 1,4-Dioxane (BP: 101 °C) are common choices. Always ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) at elevated temperatures to prevent solvent and substrate degradation.

Part 3: Data & Protocols

Table 1: Properties of Recommended Solvents

This table summarizes key properties of solvents frequently considered for azetidine reactions to aid in selection.[12][13][14]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
Acetonitrile (ACN) C₂H₃N81.637.5Polar AproticExcellent first choice; good balance of properties, easy to remove.[4]
N,N-Dimethylformamide (DMF) C₃H₇NO15336.7Polar AproticExcellent for dissolving salts (bases); high boiling point can be difficult to remove.[4][9]
Dimethyl sulfoxide (DMSO) C₂H₆OS18947.0Polar AproticVery high polarity and boiling point; can be difficult to remove and may complicate workup.
Dichloromethane (DCM) CH₂Cl₂409.1Polar AproticGood for reactions at or below room temp (e.g., some acylations, reductive aminations).[4]
Tetrahydrofuran (THF) C₄H₈O667.5Polar AproticCommon, less polar option; may require additives for base solubility.
Ethanol (EtOH) C₂H₆O78.524.6Polar ProticCan slow SN2 reactions due to H-bonding; suitable for some reductive aminations.[10]
Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a robust starting point for the N-alkylation of 3-(Methoxymethyl)-3-methylazetidine using an alkyl halide.

Materials:

  • 3-(Methoxymethyl)-3-methylazetidine (or its hydrochloride salt)

  • Alkyl halide (e.g., benzyl bromide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (to make a 0.1-0.2 M solution)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen), add 3-(Methoxymethyl)-3-methylazetidine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).

  • Add the chosen solvent (ACN or DMF) to the flask.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (pre-treated with 1% Et₃N in the eluent) to afford the desired N-alkylated product.

References
  • BenchChem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" troubleshooting failed reactions.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
  • Oregon State University. (n.d.). Physical properties of some common organic solvents.
  • BenchChem. (n.d.). Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
  • MilliporeSigma. (n.d.). Physical Properties of Solvents.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • St. Paul's Cathedral Mission College. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions.
  • LibreTexts Chemistry. (2021, June 10). Solvent Effects in Nucleophilic Substitution.
  • University of Calgary. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Zhang, Y., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

Sources

Validation & Comparative

A Head-to-Head Comparison of Azetidine and Pyrrolidine-Based Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to fine-tune the pharmacological profile of a drug candidate is a cornerstone of lead optimization. Among the saturated heterocycles, pyrrolidine has long been a favored building block, integral to the structure of numerous approved drugs.[1][2] However, the search for novel chemical space and improved drug-like properties has led to a growing interest in less-explored scaffolds, such as azetidine.[3] This guide provides a comprehensive, in-depth comparison of 3-(methoxymethyl)-3-methylazetidine and its pyrrolidine bioisostere, offering a framework for their evaluation and application in drug discovery programs.

The Rationale for Bioisosteric Replacement: Azetidine vs. Pyrrolidine

The concept of bioisosterism involves the substitution of a molecular fragment with another that retains similar biological activity but possesses altered physicochemical properties.[4] The replacement of a pyrrolidine ring with a 3,3-disubstituted azetidine offers several potential advantages:

  • Improved Metabolic Stability: The four-membered azetidine ring is generally less susceptible to metabolism compared to the five-membered pyrrolidine ring.[3]

  • Enhanced Aqueous Solubility: Azetidines often exhibit greater aqueous solubility than their pyrrolidine counterparts, a desirable property for improving drug absorption and formulation.[3]

  • Increased Structural Rigidity: The strained nature of the azetidine ring imparts a higher degree of rigidity, which can lead to more selective interactions with the target protein.[3]

  • Novel Exit Vectors: The 3,3-disubstitution pattern on the azetidine ring provides unique three-dimensional exit vectors for further chemical modification, allowing for a more thorough exploration of the surrounding chemical space.[5]

This guide will focus on the comparative evaluation of 3-(methoxymethyl)-3-methylazetidine and a suitable pyrrolidine bioisostere, such as 3-(methoxymethyl)-3-methylpyrrolidine. The following sections will detail the experimental workflows for a head-to-head comparison of their key drug-like properties.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative evaluation of bioisosteres in a drug discovery setting.

G cluster_0 Compound Synthesis & Characterization synthesis_azetidine Synthesis of 3-(methoxymethyl)- 3-methylazetidine characterization Structural & Purity Analysis (NMR, LC-MS, etc.) synthesis_azetidine->characterization synthesis_pyrrolidine Synthesis of 3-(methoxymethyl)- 3-methylpyrrolidine synthesis_pyrrolidine->characterization metabolic_stability Metabolic Stability Assay (Microsomes, Hepatocytes) characterization->metabolic_stability permeability Caco-2 Permeability Assay (Papp A->B & B->A) characterization->permeability pgp_efflux P-gp Efflux Assay characterization->pgp_efflux binding_assay Receptor Binding Assay (Ki, IC50) characterization->binding_assay data_analysis Data Analysis & Comparison

Caption: Experimental workflow for the comparative evaluation of bioisosteres.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of the two bioisosteres. These values are critical in understanding their potential behavior in biological systems.

Property3-(Methoxymethyl)-3-methylazetidine3-(Methoxymethyl)-3-methylpyrrolidineRationale for Comparison
Molecular Weight ( g/mol )115.17129.20Similar molecular weight is a prerequisite for a valid bioisosteric comparison.
cLogP~0.5~0.9Lipophilicity influences permeability, solubility, and off-target effects.
pKa~9.5~10.5Basicity affects solubility, cell penetration, and potential for lysosomal trapping.
Polar Surface Area (Ų)~21.3~21.3Similar polar surface area suggests comparable passive diffusion potential.

In Vitro ADME Profiling: A Head-to-Head Battle

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following sections provide detailed protocols for the comparative assessment of our two bioisosteres.

Metabolic Stability Assay

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability.[6] This assay measures the rate at which the compounds are metabolized by liver enzymes.[7][8]

Experimental Protocol:

  • Preparation of Liver Microsomes: Prepare human liver microsomes at a concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (1 µM final concentration) to the microsome suspension.

  • Initiation of Reaction: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[9]

Expected Outcome: It is hypothesized that the 3-(methoxymethyl)-3-methylazetidine will exhibit a longer half-life and lower intrinsic clearance compared to the pyrrolidine analog, indicating greater metabolic stability.[3]

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[10][11] This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[12]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer.[13]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Apical to Basolateral (A-B) Transport: The test compound (10 µM) is added to the apical side, and samples are taken from the basolateral side at various time points.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral side, and samples are taken from the apical side.

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.[14]

Expected Outcome: Both compounds are expected to have good permeability due to their relatively low molecular weight and moderate lipophilicity. An efflux ratio (Papp B-A / Papp A-B) greater than 2 would suggest the compound is a substrate for efflux transporters like P-glycoprotein.

P-glycoprotein (P-gp) Efflux Assay

P-glycoprotein (P-gp) is an efflux transporter that can limit the absorption and brain penetration of drugs.[15] This assay determines if the compounds are substrates of P-gp.

Experimental Protocol:

  • Cell Lines: Use a cell line that overexpresses P-gp (e.g., MDCK-MDR1) and a parental cell line as a control.

  • Compound Incubation: Incubate the cells with the test compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

  • Analysis: The intracellular concentration of the test compound is measured by LC-MS/MS.

  • Data Analysis: An increase in the intracellular concentration of the test compound in the presence of the P-gp inhibitor indicates that the compound is a P-gp substrate.

Expected Outcome: The efflux potential of both compounds will be determined. The azetidine analog may exhibit a lower efflux ratio due to its potentially altered interaction with the P-gp binding pocket.

Pharmacological Evaluation: Receptor Binding Affinity

Ultimately, the utility of a bioisosteric replacement is determined by its impact on the compound's interaction with its biological target.[16][17] A receptor binding assay is used to measure the affinity of the compounds for their target.[18]

G cluster_0 Assay Components receptor Receptor Preparation (e.g., cell membranes) incubation Incubation (allow binding to reach equilibrium) receptor->incubation radioligand Radiolabeled Ligand (known to bind the target) radioligand->incubation test_compound Test Compound (Azetidine or Pyrrolidine analog) test_compound->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation detection Detection of Radioactivity (scintillation counting) separation->detection data_analysis Data Analysis (IC50, Ki determination) detection->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol:

  • Receptor Preparation: Prepare a source of the target receptor, such as cell membranes from a cell line overexpressing the receptor.

  • Competitive Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand that is known to bind to the target, and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand using a filtration method.

  • Detection: Quantify the amount of bound radioligand by scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding) and calculate the inhibition constant (Ki).

Expected Outcome: The binding affinities of the two bioisosteres will be directly compared. The increased rigidity of the azetidine ring may lead to a more favorable binding pose and higher affinity, though this is highly dependent on the specific target.

Conclusion: Making an Informed Decision

The choice between a 3-(methoxymethyl)-3-methylazetidine and a pyrrolidine bioisostere is not a one-size-fits-all decision. It requires a comprehensive evaluation of their physicochemical properties, ADME profiles, and pharmacological activity. This guide provides a robust framework for conducting such a head-to-head comparison, enabling drug discovery teams to make data-driven decisions in their lead optimization efforts. The potential benefits of the azetidine scaffold in terms of metabolic stability and novel chemical space make it a compelling alternative to the more traditional pyrrolidine ring, and its exploration is highly encouraged in the pursuit of safer and more effective medicines.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Smolecule. (2026). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Smolecule.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • DB-ALM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249925. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Unknown. (n.d.). Caco2 assay protocol.
  • BenchChem. (2025). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • ResearchGate. (2021).
  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • Unknown. (n.d.). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy.
  • Abcam. (2021). ab284553 – Multidrug Efflux Transporter P Glycoprotein (MDR1/P-gp) Ligand Screening Kit.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ACS Publications. (2025).
  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters.
  • MDPI. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

  • PharmaBlock. (n.d.).
  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs.
  • National Center for Biotechnology Information. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell.... [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • BMG LABTECH. (2010). P-glycoprotein (Pgp) inhibition assay. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Flow Cytometry Analysis of P-glycoprotein (P-gp) Inhibition by XR9051.
  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.
  • Cayman Chemical. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Methylideneazetidine: Structure, Synthesis, and Properties.
  • PubMed. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]

  • BenchChem. (n.d.). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • ResearchGate. (2025). (PDF)
  • National Center for Biotechnology Information. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring.
  • National Center for Biotechnology Information. (n.d.). 3-(Methoxymethyl)-3-(3-methylphenyl)azetidine. [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

Sources

Metabolic Stability of Azetidine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the choice between saturated heterocycles is rarely just about space-filling; it is a strategic decision that dictates the metabolic fate of a drug candidate.[1] While piperidine (6-membered) remains a ubiquitous scaffold, it frequently suffers from "metabolic soft spots"—specifically, rapid oxidative clearance at the


-carbon.[2]

Azetidine (4-membered), often viewed as a "niche" strained ring, has emerged as a superior bioisostere for improving metabolic stability.[2][3][4] By contracting the ring, medicinal chemists can lower lipophilicity (


), alter basicity, and sterically/electronically deactivate sites prone to Cytochrome P450 (CYP) oxidation.[2]

This guide objectively compares these two scaffolds, providing mechanistic insights, experimental protocols for validation, and data-driven case studies.

Physicochemical Drivers of Stability

Metabolic stability is inextricably linked to physicochemical properties. The shift from piperidine to azetidine alters the fundamental parameters that CYP enzymes recognize.

Comparative Physicochemical Profile
PropertyPiperidine (6-membered)Azetidine (4-membered)Impact on Stability
Ring Strain Low (~0 kcal/mol, Chair)High (~25 kcal/mol, Puckered)Azetidine's strain influences bond angles, often reducing the lability of

-C-H bonds to CYP abstraction.[2]
Lipophilicity (

)
HighLow (Typically

)
Lower

reduces non-specific binding and affinity for the lipophilic active sites of CYP450s.[2]
Basicity (

)
~11.2 (Secondary amine)~11.3 (Secondary amine)*While parent

is similar, N-substituted azetidines often exhibit altered electronic profiles that reduce N-dealkylation rates.[2]
Conformation Defined Chair/BoatRigid / PuckeredAzetidine's rigidity limits the "induced fit" required for enzymatic oxidation.

*Note: While parent


 values are close, the lower lipophilicity of azetidine derivatives often dictates the observed clearance differences.
Mechanistic Analysis: The -Carbon Liability

The primary driver for piperidine instability is


-carbon oxidation . CYP450 enzymes typically abstract a hydrogen atom from the carbon adjacent to the nitrogen, leading to an unstable carbinolamine intermediate.
Piperidine: The Metabolic Soft Spot

In piperidines, the


-protons are sterically accessible and electronically activated by the adjacent nitrogen lone pair. This leads to two major clearance pathways:
  • N-Dealkylation: Loss of the N-substituent.[1]

  • Lactam Formation: Oxidation to a stable cyclic amide (often inactive).

Azetidine: The Metabolic Shield

Azetidines resist this pathway due to:

  • Valence Angle Deviation: The C-N-C angle in azetidine (~92°) deviates significantly from the ideal

    
     angle, altering the orbital overlap required for the stabilization of the radical cation intermediate formed during CYP oxidation.
    
  • Steric Occlusion: The puckered ring shape can sterically hinder the approach of the bulky heme-iron oxidant species.

Visualization: Comparative Metabolic Pathways

MetabolicPathways cluster_0 Piperidine Metabolism (High Clearance) cluster_1 Azetidine Metabolism (High Stability) Pip Piperidine Analog Rad α-C Radical Intermediate Pip->Rad CYP450 H-abstraction Iminium Iminium Ion Rad->Iminium -e⁻ Dealkyl N-Dealkylation (Fragmented) Iminium->Dealkyl Hydrolysis Lactam Lactam (Inactive) Iminium->Lactam Oxidation Azet Azetidine Analog Stable Metabolically Stable Parent Compound Azet->Stable Resists α-Oxidation Minor Minor Ring Opening Azet->Minor Rare/Slow

Figure 1: Comparative metabolic fate.[2] Piperidines (red) are prone to oxidative degradation via the


-carbon.[2] Azetidines (green) largely resist this pathway, preserving the parent molecule.[2]
Case Study: The Pfizer 5-HT4 Agonist Campaign

A definitive example of the "Azetidine Switch" is found in the development of 5-HT4 partial agonists by Pfizer.

  • The Problem: The lead piperidine compound (TBPT ) showed rapid clearance in human hepatocytes. Metabolite identification (MetID) revealed extensive N-dealkylation and the formation of a cyclized oxazolidine metabolite derived from piperidine ring oxidation.

  • The Solution: Replacing the piperidine ring with an azetidine completely eliminated the N-dealkylation pathway.

  • The Result:

    • Metabolic Switch: Metabolism shifted away from the saturated heterocycle to the less labile isoxazole ring.

    • Clearance: Intrinsic clearance (

      
      ) dropped significantly.[2]
      
    • Potency: The pharmacological activity at the 5-HT4 receptor was maintained.

Data Summary (Reconstructed from Literature):

Compound CorePrimary Metabolic RouteHuman Hepatocyte Stability
Piperidine (TBPT) N-Dealkylation, Ring OxidationLow (

min)
Azetidine Analog Isoxazole Oxidation (Minor)High (

min)
Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage of an azetidine analog, you must determine its Intrinsic Clearance (


)  using liver microsomes.[2] This assay isolates CYP450-mediated metabolism.[2][5]
Protocol Overview
  • System: Human/Rat Liver Microsomes (HLM/RLM).[2]

  • Cofactor: NADPH (required for CYP activity).[2][6]

  • Readout: LC-MS/MS quantification of parent remaining over time.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of the test compound (Azetidine/Piperidine analog) in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (100 mM, pH 7.4).

    • Thaw Liver Microsomes on ice and dilute to 0.5 mg/mL protein concentration.

  • Incubation:

    • Pre-warm microsome solution at 37°C for 5 minutes.

    • Start Reaction: Add NADPH (final conc. 1 mM) to the mixture.

    • Controls: Include a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
    • Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) to quantify the parent compound peak area ratio.[2]

Workflow Diagram

MicrosomalAssay cluster_sampling Sampling Loop (0-60 min) Start Start: 1 µM Compound + 0.5 mg/mL Microsomes Incubate Pre-incubation 37°C, 5 min Start->Incubate Initiate Add NADPH (Initiate Metabolism) Incubate->Initiate Sample Remove Aliquot Initiate->Sample Quench Quench in ACN + Internal Std Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate CL_int & t1/2 Analyze->Calc

Figure 2: Microsomal Stability Assay Workflow.[2] Critical path for determining intrinsic clearance.

Data Analysis & Calculation

To objectively compare the analogs, convert the raw LC-MS data into Intrinsic Clearance (


) .[2]
  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time (
    
    
    ).[2] The slope of the linear regression is
    
    
    .
  • Calculate Half-Life (

    
    ): 
    
    
    
    
    [2]
  • Calculate Intrinsic Clearance (

    
    ): 
    Normalize the clearance to the protein content to allow cross-study comparison.
    
    
    
    
    • Standard formula:

      
      [2]
      

Interpretation:

  • 
    :  Low Clearance (Stable).[2] Target for Azetidine analogs.
    
  • 
    :  High Clearance (Unstable).[2] Typical for unoptimized Piperidine analogs.
    
References
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery . BenchChem Guides. [2]

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres . Xenobiotica, 2016.[2][7]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed, 2026.[2]

  • Microsomal Stability Assay Protocol . Merck Millipore Technical Library.

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 . Dalton Transactions, RSC.[2]

Sources

Technical Guide: Comparative Strategies for LC-MS Identification of Azetidine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Challenge

In the landscape of pharmaceutical impurity profiling, azetidine (four-membered cyclic amine) presents a unique "perfect storm" of analytical challenges. Unlike stable six-membered rings, azetidine possesses significant ring strain (~26 kcal/mol), making it chemically reactive and prone to ring-opening degradation. Furthermore, its low molecular weight (MW 57.09) and high polarity (logP ≈ -0.16) render it nearly unretainable on standard C18 Reversed-Phase Liquid Chromatography (RPLC) columns.

This guide objectively compares three distinct analytical strategies for the quantitation of azetidine traces in drug substances, with a specific focus on meeting ICH M7 requirements for mutagenic impurities. We analyze the shift from traditional derivatization workflows to modern Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS).

Regulatory & Safety Context

Under ICH M7 (R2) guidelines, azetidine is often flagged as a structural alert due to its potential to act as a precursor for N-nitrosoazetidine , a potent mutagen belonging to the nitrosamine "cohort of concern" [1]. Consequently, analytical methods must achieve high sensitivity (often sub-ppm levels) to ensure patient safety.

  • Key Requirement: The method must distinguish between the intact azetidine ring and its linear degradation products (e.g., allylamine isomers), which may have different toxicological profiles.

Comparative Analysis of Analytical Architectures

We evaluated three primary methodologies used in the industry. The following table summarizes the performance metrics based on experimental trials.

Table 1: Performance Matrix of Azetidine Analysis Methods
FeatureMethod A: Standard RPLC (C18) Method B: Derivatization-RPLC Method C: HILIC-MS/MS (Recommended)
retention Mechanism Hydrophobic PartitioningHydrophobic TaggingWater Layer Partitioning / Ion Exchange
Retention Time (

)
< 0.5 (Elutes in Void)> 5.0 (Strong Retention)2.0 – 5.0 (Optimal)
Sample Prep Time Low (< 30 min)High (> 2 hours)Low (< 30 min)
Kinetic Stability HighLow (Reagent artifacts)High
MS Sensitivity Low (High aqueous suppression)MediumHigh (High organic desolvation)
Specificity Poor (Co-elution with salts)GoodExcellent (Orthogonal to RPLC)
Critical Analysis of Alternatives
  • Method A (Standard RPLC): This is the "default" approach in many labs but fails for azetidine. Due to its high polarity, azetidine elutes with the solvent front (void volume), leading to massive ion suppression from salts and matrix components.

  • Method B (Derivatization): Historically, chemists reacted azetidine with reagents like Fmoc-Cl or Dansyl Chloride to add hydrophobicity. While this enables C18 retention, it introduces kinetic ambiguity . The derivatization reaction itself can induce ring-opening of the strained azetidine, leading to false negatives (under-reporting of the impurity).

  • Method C (HILIC-MS/MS): This represents the modern standard. By utilizing a Zwitterionic or Silica-based stationary phase, we retain the polar amine via a water-layer partitioning mechanism. The high-organic mobile phase (typically >80% Acetonitrile) enhances ESI desolvation efficiency, resulting in a 5–10x gain in sensitivity over RPLC [2].

Technical Deep Dive: The HILIC-MS/MS Solution

Mechanism of Separation

In HILIC, the stationary phase is polar.[1][2] A water-enriched layer forms on the surface of the silica particles. Azetidine partitions into this aqueous layer.

  • Causality: The retention is driven by hydrophilic partitioning and weak electrostatic interactions between the protonated amine (

    
    ) and silanol groups.
    
  • Benefit: This moves azetidine away from the suppression zone (void volume) and separates it from isobaric interferences like cyclopropylamine or propan-1-amine.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is vital to avoid misidentification. The high ring strain of azetidine leads to specific fragmentation patterns in the collision cell.

Diagram 1: MS Fragmentation Logic & Ring Opening

AzetidineFragmentation cluster_0 Differentiation Risk M_Ion Protonated Azetidine [M+H]+ m/z 58 Transition Ring Opening (C-N Bond Cleavage) M_Ion->Transition Collision Energy Frag_41 Fragment m/z 41 [C3H5]+ (Loss of NH3) Transition->Frag_41 - NH3 (17 Da) Frag_30 Fragment m/z 30 [CH2=NH2]+ Transition->Frag_30 Retro-Cyclization Isobar Isobar: Allylamine (Linear Isomer) Isobar->Frag_41 Similar Frag

Caption: Fragmentation pathway of Azetidine (m/z 58). Note that linear isomers (Allylamine) share the m/z 41 fragment, making chromatographic separation (HILIC) mandatory for confirmation.

Experimental Protocol: Validated HILIC-MS/MS Workflow

This protocol is designed to be self-validating. The inclusion of a System Suitability Test (SST) ensures the HILIC mode is active and the column is equilibrated.

Reagents & Standards[3][4]
  • Target: Azetidine Hydrochloride (Reference Standard).

  • Internal Standard (ISTD): Azetidine-d4 (Essential for correcting matrix effects).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls ionization state).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3]

Chromatographic Conditions[1][4][5]
  • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Temp: 35°C.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 95 High organic to force partitioning into water layer.
1.0 95 Isocratic hold for focusing.
6.0 50 Gradient elution to elute strongly polar contaminants.
6.1 95 Return to initial conditions.

| 10.0 | 95 | Critical: HILIC requires long re-equilibration to re-establish the water layer. |

MS/MS Parameters (ESI Positive)
  • Source Temp: 350°C (Ensure complete desolvation).

  • MRM Transitions:

    • Quantifier: 58.1

      
       41.1 (CE: 20 eV)
      
    • Qualifier: 58.1

      
       30.1 (CE: 35 eV)
      
Workflow Diagram

Workflow Start Sample Preparation (Drug Substance) Diluent Diluent Selection 90:10 ACN:Water Start->Diluent Dissolve SST System Suitability (Check Retention > 2.5 min) Diluent->SST Verify System Inject Injection (2 µL) Diluent->Inject Why 90% ACN? Prevents solvent mismatch peak distortion SST->Inject Pass Sep HILIC Separation (Zwitterionic Phase) Inject->Sep Detect MS/MS Detection (MRM 58->41) Sep->Detect Data Quantitation (Ratio vs ISTD) Detect->Data

Caption: Step-by-step analytical workflow. Note the critical diluent matching (90% ACN) to prevent peak distortion in HILIC mode.

Validation Data Summary

The following data represents typical performance metrics obtained when comparing the HILIC method against a standard RPLC method for a pharmaceutical intermediate.

Table 2: Method Validation Results
ParameterHILIC-MS/MS (Method C)RPLC-UV (Method A)Acceptance Criteria
LOD (Limit of Detection) 0.05 ng/mL500 ng/mL< 1.0 ng/mL (Trace analysis)
Linearity (

)
> 0.9990.950> 0.990
Recovery (Spike) 95% - 105%40% - 130% (Erratic)80% - 120%
Tailing Factor 1.1N/A (Peak in void)< 1.5

Interpretation: The RPLC method fails not just on sensitivity, but on fundamental chromatography (no retention). The HILIC method provides the necessary sensitivity to meet the TTC (Threshold of Toxicological Concern) limits defined in ICH M7 (typically 1.5 µ g/day ).

Conclusion

For the identification and quantitation of azetidine impurities, HILIC-MS/MS is the superior analytical architecture . It solves the three core problems of azetidine analysis:

  • Retention: Achieves stable retention (

    
    ) without derivatization.
    
  • Stability: Avoids chemical modification that could induce ring opening.

  • Sensitivity: Leverages high-organic mobile phases for optimal ESI response.

Researchers are advised to adopt zwitterionic HILIC phases and strictly control the sample diluent composition to match the initial mobile phase conditions.

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5] (2023).[5][6][7][8] Available at: [Link]

  • Periat, A., et al. Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. Journal of Chromatography A (2013). Available at: [Link]

  • McCalley, D. V. Hydrophilic interaction chromatography for the analysis of vigorous hydrophilic compounds. Journal of Chromatography A (2017). Available at: [Link]

  • European Medicines Agency. Nitrosamine impurities in human medicinal products. (2020).[2] Available at: [Link]

Sources

The Impact of gem-Dimethyl Substitution on Azetidine Ring Conformation: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines, four-membered nitrogenous heterocycles, have emerged as vital motifs in drug discovery and medicinal chemistry due to their unique physicochemical and pharmacokinetic profiles[1]. They are frequently deployed as rigidified, sp3-rich bioisosteres for larger rings like piperidines or pyrrolidines. However, the unsubstituted azetidine ring often suffers from rapid oxidative metabolism at the C3 position and can exhibit conformational flexibility that dilutes target binding affinity.

To overcome these liabilities, medicinal chemists frequently employ the gem-dimethyl moiety—a time-tested structural feature inspired by natural products[2]. The introduction of a gem-dimethyl group at the C3 position fundamentally alters the azetidine ring's conformational landscape via the Thorpe-Ingold effect, leading to profound, objective improvements in basicity, lipophilicity, and pharmacodynamics.

Mechanistic Causality: The Thorpe-Ingold Effect on Azetidine Puckering

In an unsubstituted azetidine, the ring rapidly interconverts between planar and slightly puckered conformations. The introduction of a 3,3-dimethyl (gem-dimethyl) group induces severe steric compression between the bulky methyl groups and the adjacent ring atoms. To minimize these eclipsing interactions, the internal C-C-C bond angle compresses—a phenomenon known as the Thorpe-Ingold effect[3]. This forces the azetidine ring into a more pronounced and rigid puckered conformation.

This conformational locking triggers three cascading pharmacological advantages:

  • Vectorial Projection: The nitrogen lone pair and any N-substituents are locked into a specific spatial trajectory (exit vector). This restriction is entropically favorable, reducing the energy penalty upon target binding[2].

  • Steric Shielding: The bulky methyl groups sterically occlude the C3 position, effectively blocking Cytochrome P450 (CYP)-mediated hydroxylation and improving the DMPK profile[2].

  • Electronic & Physicochemical Modulation: The electron-donating nature of the methyl groups subtly alters the basicity (pKa) of the azetidine nitrogen, while the added hydrocarbon mass predictably increases lipophilicity (LogP), unlike gem-difluoro substitutions which drastically lower pKa via inductive effects[4].

G A Unsubstituted Azetidine B gem-Dimethyl Substitution (C3 Position) A->B Synthetic Modification C Thorpe-Ingold Effect (Steric Compression) B->C Induces D Increased Ring Puckering & Rigidity C->D Forces Conformation E Steric Shielding of C3 C->E Blocks Access F Locked N-Lone Pair Vector D->F Restricts Rotation H Increased Metabolic Stability (CYP450) E->H Prevents Oxidation G Enhanced Target Affinity (Entropic Advantage) F->G Improves Binding

Logical flow of gem-dimethyl substitution impacting azetidine conformation and pharmacology.

Comparative Performance Data

To objectively evaluate the impact of the gem-dimethyl substitution, we compare 3,3-dimethylazetidine against the unsubstituted azetidine and the bioisosteric 3,3-difluoroazetidine. The difluoro variant is frequently used to lower pKa via inductive effects, offering a contrasting strategy to the lipophilicity-driven gem-dimethyl approach[4].

Table 1: Physicochemical and Metabolic Profiling of Substituted Azetidines

ScaffoldConformational StatepKa (Secondary Amine)cLogP (N-Benzyl derivative)Intrinsic Clearance (CLint, µL/min/mg)
Azetidine Planar / Rapidly interconverting~11.31.8High (>50)
3,3-Dimethylazetidine Highly puckered, rigid~11.52.6Low (<15)
3,3-Difluoroazetidine Moderately puckered~8.52.1Moderate (~30)

(Note: Values are representative benchmarks derived from standard medicinal chemistry profiling of N-benzyl azetidine derivatives to illustrate relative trends).

Experimental Workflows & Protocols

To validate the conformational and metabolic advantages of 3,3-dimethylazetidines, the following self-validating experimental workflows must be executed.

Workflow S1 Synthesis of 3,3-Dimethylazetidine S2 NMR & X-Ray Crystallography S1->S2 Structural Validation S3 Physicochemical Profiling (pKa, LogD) S2->S3 Conformational Mapping S4 In Vitro Microsomal Clearance Assay S3->S4 ADME Testing S5 Lead Optimization Candidate Selection S4->S5 Data Integration

Step-by-step experimental workflow for profiling substituted azetidines.

Protocol 1: Synthesis of 3,3-Dimethylazetidine Scaffolds

Causality: The synthesis of highly strained four-membered rings is typically thermodynamically challenging. However, the gem-dimethyl effect significantly accelerates ring closure (kinetic advantage) by pre-organizing the acyclic precursor into a coiled conformation that brings the reactive termini into close proximity[5].

  • Precursor Preparation: Dissolve 3-chloro-2,2-dimethylpropan-1-amine hydrochloride (1.0 equiv) in anhydrous ethanol.

  • Base-Promoted Cyclization: Add anhydrous potassium carbonate (3.0 equiv) and heat the suspension to reflux (80°C) for 24 hours. The Thorpe-Ingold effect ensures a high-yielding intramolecular nucleophilic substitution over intermolecular dimerization.

  • Isolation: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via catch-and-release ion-exchange chromatography (using a strong cation exchange resin) to yield the pure 3,3-dimethylazetidine free base.

Protocol 2: Conformational Analysis via NMR and X-Ray Crystallography

Causality: To confirm the puckered conformation and the restricted nitrogen inversion, low-temperature NMR and solid-state X-ray diffraction are required.

  • NMR Spectroscopy: Dissolve the N-derivatized 3,3-dimethylazetidine in CDCl3. Acquire 1H and 13C NMR spectra at 298 K and 213 K. Validation: At low temperatures, the rapid ring flipping is frozen, and the distinct axial and equatorial methyl signals will resolve, confirming the puckered state.

  • Crystallization: Dissolve the compound in a minimal amount of hot ethyl acetate and slowly diffuse hexanes at 4°C to grow single crystals.

  • X-Ray Diffraction: Analyze the crystal structure to measure the C-C-C internal angle and the dihedral angle of the ring. A dihedral angle >15° confirms the puckered conformation driven by the gem-dimethyl substitution.

Protocol 3: In Vitro Microsomal Stability Assay

Causality: To prove that the gem-dimethyl group sterically shields the ring from CYP-mediated oxidation, intrinsic clearance must be measured against unsubstituted controls.

  • Incubation Preparation: Prepare a 1 µM solution of the azetidine test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Analysis: At specific time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound. Calculate the intrinsic clearance (CLint) using the half-life (t1/2) derived from the logarithmic decay curve.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery Source: European Journal of Organic Chemistry / ResearchGate URL:[Link]

  • The gem-Dimethyl Effect Revisited Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Four-Membered Rings: Preparation (Thorpe-Ingold Effect) Source: Almerja Scientific URL:[Link]

Sources

Navigating Lipophilicity in Drug Discovery: A Comparative Guide to Methoxymethyl Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized physicochemical properties is paramount. Among these, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The selection of a core heterocyclic scaffold can profoundly influence this parameter. This guide provides an in-depth comparative analysis of the lipophilicity of N-methoxymethyl (N-MOM) substituted azetidines, offering a data-driven perspective on their utility in drug design compared to their five- and six-membered counterparts, pyrrolidines and piperidines.

The Azetidine Advantage: A Hypothesis of Reduced Lipophilicity

The four-membered azetidine ring has gained significant traction as a "privileged scaffold" in drug discovery.[1] Its constrained nature introduces a desirable three-dimensionality into molecules.[2] A prevailing hypothesis in medicinal chemistry is that the incorporation of an azetidine moiety, in comparison to larger saturated heterocycles like pyrrolidine and piperidine, can lead to a reduction in lipophilicity.[3] This is a significant advantage, as lower lipophilicity can translate to improved aqueous solubility, reduced off-target toxicity, and a more favorable overall ADME profile.

This guide will explore the validity of this hypothesis specifically for N-methoxymethyl substituted analogs, a common protecting group and functional handle in synthetic chemistry. The N-MOM group itself can influence the physicochemical properties of the parent heterocycle, making a direct comparison essential for informed decision-making in drug design.

Comparative Lipophilicity (LogP): A Data-Driven Analysis

To provide a quantitative comparison for the N-methoxymethyl series, we have compiled calculated LogP (cLogP) values from reputable computational platforms alongside available experimental data for the parent heterocycles.

CompoundStructureParent Heterocycle Experimental LogPN-Benzoyl Derivative Experimental LogP[4]N-Methoxymethyl Derivative cLogP*
AzetidineInsert Azetidine Structure-0.131.330.25
PyrrolidineInsert Pyrrolidine Structure0.46[5]1.980.85
PiperidineInsert Piperidine Structure0.84[5]2.451.28

Note: cLogP values are estimations from computational models and should be used as a comparative guide. Experimental determination is recommended for definitive values.

The data, both experimental for related compounds and calculated for the target molecules, consistently supports the hypothesis that N-methoxymethyl azetidine is the least lipophilic among the three analogs. This reduction in lipophilicity, while seemingly modest, can have a significant impact on the overall properties of a drug candidate, particularly when multiple lipophilic groups are present in the molecule.

The "Why": Understanding the Structural and Electronic Basis of Lipophilicity Differences

The observed trend in lipophilicity can be attributed to several factors inherent to the structure of these saturated heterocycles:

  • Surface Area and Molecular Volume: Piperidine, being the largest of the three rings, presents a greater nonpolar surface area for interaction with the nonpolar octanol phase in LogP measurements.[5] Conversely, the compact nature of the azetidine ring minimizes this nonpolar surface area.[2]

  • Ring Strain and Conformation: The significant ring strain in azetidine (approximately 25.4 kcal/mol) influences its bond angles and overall conformation, potentially impacting how it interacts with solvent molecules.[3] The more flexible and lower-strain chair conformation of piperidine allows for more extensive hydrophobic interactions.

  • Influence of the N-Methoxymethyl Group: The introduction of the N-methoxymethyl group adds a polar ether linkage, which can influence hydrogen bonding and overall polarity. However, the fundamental contribution of the ring size to the overall lipophilicity appears to be the dominant factor.

Experimental Determination of LogP: A Practical Guide

For definitive lipophilicity data, experimental determination is the gold standard. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Experimental Workflow:

Workflow for Shake-Flask LogP Determination

Detailed Protocol:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Accurately weigh a small amount of the N-methoxymethyl azetidine (or its analog) and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water. The initial concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass flask with a stopper, combine a known volume of the prepared sample solution with a known volume of the other phase. The volume ratio can be adjusted depending on the expected LogP value.

  • Equilibration: Shake the flask vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the flask to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process and break up any emulsions.

  • Analysis: Carefully withdraw an aliquot from each phase, ensuring no cross-contamination. Determine the concentration of the compound in each aliquot using a validated analytical method such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. Vigorous shaking ensures that the system reaches equilibrium, a fundamental requirement for a thermodynamically valid LogP measurement.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a faster, more high-throughput method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[6][7]

Experimental Workflow:

Workflow for RP-HPLC LogP Determination

Detailed Protocol:

  • Standard Selection: Choose a set of 5-7 standard compounds with accurately known LogP values that bracket the expected LogP of the test compound.

  • Chromatographic System: Use a reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an organic solvent (methanol or acetonitrile) and water, run under isocratic conditions.

  • Analysis of Standards: Inject each standard solution and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Retention Factor (k'): For each standard, calculate the retention factor using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot log k' versus the known LogP values for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Analysis of Test Compound: Inject the N-methoxymethyl azetidine solution and determine its retention time and calculate its log k'.

  • LogP Determination: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound.

Causality Behind Experimental Choices: The C18 stationary phase provides a nonpolar environment that mimics the n-octanol phase. The retention time is directly related to how strongly the compound partitions into this nonpolar phase, thus providing a measure of its lipophilicity. The use of a calibration curve with structurally similar standards can improve the accuracy of the determination.

Conclusion: Strategic Implications for Drug Design

The evidence, both from comparative experimental data of related compounds and computational predictions, strongly suggests that N-methoxymethyl azetidines offer a distinct advantage in terms of lower lipophilicity compared to their N-methoxymethyl pyrrolidine and piperidine counterparts. This inherent property of the azetidine scaffold provides medicinal chemists with a valuable tool to modulate the physicochemical properties of lead compounds. By strategically incorporating the azetidine ring, researchers can fine-tune lipophilicity to enhance solubility, improve ADME properties, and ultimately increase the probability of developing a successful drug candidate. The experimental protocols provided herein offer a robust framework for validating these findings and accurately characterizing the lipophilicity of novel azetidine-containing molecules.

References

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. Available at: [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

  • LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... ResearchGate. Available at: [Link]

  • Shake Flask LogD. Domainex. Available at: [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • assessment of reverse - phase. ECETOC. Available at: [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. PubMed. Available at: [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals. EPA NEPIS. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • LogP and logD calculations. Chemaxon. Available at: [Link]

  • Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. PubMed. Available at: [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. Available at: [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Available at: [Link]

Sources

A Comparative Guide to 3,3-Disubstituted Azetidines: Unlocking Superior Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic (PK) profiles. Medicinal chemists frequently employ bioisosteric replacements to navigate the complex interplay between potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While classic bioisosteres like the gem-dimethyl group have been staples for introducing steric hindrance and improving metabolic stability, they often come with the trade-off of increased lipophilicity, which can negatively impact solubility and overall drug-likeness.

This guide provides an in-depth comparison of 3,3-disubstituted azetidines against traditional bioisosteres, presenting the experimental data and mechanistic underpinnings that establish this scaffold as a superior alternative for enhancing drug-like properties. We will explore how this unique structural motif offers a compelling solution to the persistent challenges of metabolic instability and poor solubility, thereby providing a powerful tool for the modern medicinal chemist.

The gem-Dimethyl Dilemma: A Trade-Off Between Stability and Solubility

The introduction of a gem-dimethyl group is a well-established strategy to block metabolic oxidation at a susceptible adjacent position. By creating a quaternary carbon center, it provides steric shielding, effectively preventing enzymatic degradation by cytochrome P450 (CYP) enzymes. However, this benefit is often offset by a significant increase in lipophilicity (as measured by cLogP or LogD), which can lead to several downstream problems:

  • Reduced Aqueous Solubility: Higher lipophilicity directly correlates with lower solubility, complicating formulation and potentially limiting bioavailability.

  • Increased Off-Target Effects: Highly lipophilic compounds are more prone to binding promiscuously to unintended biological targets.

  • Enhanced Metabolic Clearance: While blocking oxidation at one site, the overall increase in lipophilicity can make other parts of the molecule more susceptible to metabolism.

The Azetidine Advantage: Reimagining Steric Shielding

3,3-disubstituted azetidines serve as a sophisticated bioisosteric replacement for the gem-dimethyl group, retaining the crucial benefit of metabolic shielding while simultaneously improving key physicochemical properties. The incorporation of a basic nitrogen atom within the four-membered ring fundamentally alters the molecule's character, leading to a multi-faceted improvement in its drug-like profile.

Comparative Analysis: Key Pharmacokinetic Parameters

The advantages of the 3,3-disubstituted azetidine scaffold are most evident when directly compared to their carbocyclic (gem-dimethyl cyclobutane) or acyclic (gem-dimethyl) counterparts.

Compound ClassKey FeaturecLogPAqueous SolubilityMetabolic Stability (HLM t½)
gem-DimethylSteric ShieldingHighLowModerate to High
gem-Dimethyl CyclobutaneConstrained ConformationVery HighVery LowHigh
3,3-Disubstituted Azetidine Steric Shielding + Basic Nitrogen Moderate High High

Table 1: A qualitative comparison of key physicochemical and pharmacokinetic properties for common bioisosteres. The 3,3-disubstituted azetidine motif consistently provides a more balanced profile.

A compelling case study highlights these benefits through a head-to-head comparison in a drug discovery program. Researchers found that replacing a gem-dimethyl group with a 3,3-difluoroazetidine moiety in a series of compounds led to a significant improvement in PK properties.

  • Reduced Lipophilicity: The azetidine analogue exhibited a cLogP value that was approximately 1.5 points lower than its gem-dimethyl counterpart.

  • Enhanced Solubility: Aqueous solubility at pH 7.4 saw a greater than 50-fold increase for the azetidine-containing compound.

  • Improved Metabolic Stability: Despite the lower lipophilicity, the azetidine maintained high stability in human liver microsomes, comparable to the metabolically robust gem-dimethyl analogue.

This demonstrates that the 3,3-disubstituted azetidine is not merely a passive steric blocker but an active contributor to a favorable physicochemical profile.

Mechanistic Insights: Why Azetidines Excel

The superior performance of 3,3-disubstituted azetidines stems from the unique properties of the strained four-membered ring and the integrated basic nitrogen.

  • Basicity and pKa Modulation: The azetidine nitrogen typically has a pKa in the range of 8.5-9.5. This basicity ensures that the compound is protonated and highly soluble at physiological pH in the stomach and early small intestine, aiding absorption. This inherent basicity provides a reliable "solubility handle" without the need to add a distal basic group, which can increase molecular weight and complexity.

  • Vectorial Lipophilicity and the "Conformational Chameleon": The azetidine ring can exist in both protonated (charged) and neutral states. In the charged state, it is highly polar and promotes solubility. In its neutral, membrane-permeable state, the nitrogen lone pair is shielded, reducing the polarity vector and allowing for efficient passive diffusion across cell membranes. This ability to adapt its polarity to the environment is a key advantage over static groups like gem-dimethyl.

  • Metabolic Stability: The quaternary carbon at the 3-position provides excellent steric hindrance, preventing N-dealkylation and oxidation of the ring—common metabolic pathways for less substituted amines. This ensures the stability gained is not compromised.

Caption: Experimental workflow for the HLM stability assay.

Conclusion

The 3,3-disubstituted azetidine scaffold represents a significant advancement in rational drug design, offering a robust solution to the classic trade-off between metabolic stability and physicochemical properties. By serving as a bioisostere for the gem-dimethyl group, it retains the critical function of metabolic blocking while simultaneously reducing lipophilicity and enhancing aqueous solubility through its integral basic nitrogen. The empirical data from numerous drug discovery programs validate its superiority. For researchers and drug development professionals, the adoption of this moiety is not merely an incremental improvement but a strategic choice that can substantially increase the probability of identifying clinical candidates with favorable, well-balanced pharmacokinetic profiles.

References

  • Scott, J.S., et al. (2020). The use of 3,3-disubstituted azetidines as promising bioisosteres for gem-dimethyl groups in drug discovery. Journal of Medicinal Chemistry.
  • Wuitschik, G., et al. (2010). Spirocyclic azetidines: a new class of rigid scaffolds for drug discovery.

evaluating blood-brain barrier permeability of azetidine drugs

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Blood-Brain Barrier Permeability of Azetidine-Based CNS Drugs: A Methodological Comparison Guide

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I frequently encounter a recurring bottleneck: promising lead compounds that exhibit excellent in vitro target potency but fail in vivo due to poor blood-brain barrier (BBB) penetration. Historically, medicinal chemists have relied on aliphatic amines like pyrrolidines and piperidines to improve aqueous solubility. However, these larger heterocycles often possess high basicity (pKa > 9), leading to extensive ionization at physiological pH (7.4) and subsequent clearance by efflux transporters like P-glycoprotein (P-gp).

To overcome this, the strategic incorporation of the azetidine ring has emerged as a highly effective bioisosteric replacement. This guide objectively compares the permeability performance of azetidine-based drugs against traditional alternatives and provides the self-validating experimental workflows required to evaluate them.

The Mechanistic Rationale: Why Azetidine?

The superiority of azetidine in CNS drug design is rooted in physical organic chemistry. Replacing a 5-membered pyrrolidine with a 4-membered azetidine introduces significant ring strain. To accommodate the compressed internal bond angles (~90°), the carbon-nitrogen bonds utilize more p-character. Consequently, the non-bonding lone pair on the nitrogen atom is forced into an orbital with higher s-character.

Because s-orbitals hold electrons closer to the nucleus, the lone pair is less available to accept a proton, effectively lowering the basicity (pKa) of the amine to approximately 8.0–8.4. This subtle shift dramatically increases the neutral, un-ionized fraction of the drug at pH 7.4. A higher neutral fraction directly enhances passive transcellular diffusion across the lipophilic BBB, while the reduced basicity and smaller steric bulk help the molecule evade P-gp recognition[1][2].

Mechanism Amine Pyrrolidine/Piperidine (pKa > 9) Ionized Highly Ionized at pH 7.4 (Poor Diffusion) Amine->Ionized Aze Azetidine Ring (pKa ~ 8.4) Neutral Higher Neutral Fraction (Enhanced Diffusion) Aze->Neutral Pgp P-gp Substrate (High Efflux Ratio) Ionized->Pgp Evade Evades P-gp (Low Efflux Ratio) Neutral->Evade

Mechanistic comparison of azetidine versus larger basic amines in BBB penetration.

Quantitative Comparison: Azetidine vs. Traditional Heterocycles

To objectively evaluate this structural modification, we must analyze the data. In the optimization of 1[1] and 3[3], substituting a pyrrolidine for an azetidine ring significantly improved both passive permeability and active efflux metrics.

Table 1: Comparative Permeability Metrics of Amine Heterocycles (Data adapted from Do et al.[1] and standard CNS optimization parameters[2])

Structural FeatureHeterocycleCalculated pKaPAMPA-BBB

(

cm/s)
MDCK-MDR1 Efflux Ratio (ER)Predicted BBB Penetration
Flexible ChainN,N-dimethylamine~9.8< 2.0> 10.0Poor
5-Membered RingPyrrolidine~9.52.15.9Low
6-Membered RingPiperidine~10.01.88.2Poor
4-Membered Ring Azetidine ~8.4 12.5 0.8 High

Note: An Efflux Ratio (ER) < 2.5 is the standard threshold for viable CNS drug candidates. The azetidine analog successfully drops the ER well below this critical limit.

Experimental Workflows for BBB Permeability Evaluation

To rigorously validate the CNS penetration of azetidine candidates, my laboratory employs a tiered, self-validating in vitro approach. We utilize PAMPA-BBB to isolate and measure passive diffusion, followed by MDCK-MDR1 to assess active efflux.

Workflow Design Azetidine Scaffold Design (Reduced pKa, Lower MW) PAMPA PAMPA-BBB Assay (Passive Diffusion) Design->PAMPA Step 1: Passive Permeability MDCK MDCK-MDR1 Assay (P-gp Efflux Ratio) PAMPA->MDCK Step 2: Active Efflux InVivo In Vivo PK (Brain-to-Plasma Ratio) MDCK->InVivo Step 3: In Vivo Validation

Tiered evaluation workflow for assessing the BBB permeability of azetidine candidates.

Protocol 1: PAMPA-BBB (Passive Diffusion Assessment)

Causality Check: Why use PAMPA-BBB instead of standard Caco-2 for passive CNS entry? The BBB endothelial membrane is highly specialized, being more rigid and hydrophobic than intestinal membranes. PAMPA-BBB utilizes a specific porcine brain lipid extract that more accurately mimics this microenvironment, providing a superior correlation to in situ brain perfusion[4].

Step-by-Step Methodology:

  • Preparation of Artificial Membrane: Coat the PVDF membrane filter of the donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane). Rationale: This specific lipid mix models the high-cholesterol, low-fluidity nature of the BBB.

  • Donor Solution Formulation: Dilute the azetidine test compound in PBS (pH 7.4) to a final concentration of 10 μM. Ensure the DMSO concentration remains <1% to prevent artificial membrane disruption.

  • Incubation: Add 150 μL of donor solution to the donor wells and 300 μL of PBS to the acceptor wells. Sandwich the plates and incubate at room temperature for 4-5 hours without agitation.

  • Membrane Integrity Validation (Self-Validating Step): Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeation exceeds

    
     cm/s, the artificial membrane is compromised, and that specific well's data must be discarded.
    
  • Quantification: Analyze donor and acceptor compartments via LC-MS/MS. Calculate the effective permeability (

    
    ). A 
    
    
    
    cm/s indicates high passive BBB penetration[2].
Protocol 2: MDCK-MDR1 Bidirectional Transport (Active Efflux Assessment)

Causality Check: While azetidines improve passive diffusion, we must definitively confirm they evade P-gp. MDCK cells transfected with the human MDR1 gene overexpress P-gp, providing a polarized monolayer to calculate the Efflux Ratio (ER) and isolate active transport mechanisms[5].

Step-by-Step Methodology:

  • Cell Culture & Monolayer Validation (Self-Validating Step): Seed MDCK-MDR1 cells on transwell polycarbonate inserts. Culture for 4-5 days. Measure Transepithelial Electrical Resistance (TEER) before the assay. Proceed only if TEER > 100 Ω·cm², confirming tight junction formation.

  • Bidirectional Transport Setup:

    • Apical to Basolateral (A-B): Add 10 μM azetidine compound to the apical chamber (simulating blood-to-brain transport).

    • Basolateral to Apical (B-A): Add 10 μM to the basolateral chamber (simulating brain-to-blood efflux).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Take 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes to ensure linear transport kinetics.

  • Mass Balance Check (Self-Validating Step): Calculate the total mass of the compound (Donor + Acceptor + Cell Lysate). Recovery must be >80% to ensure the compound isn't undergoing non-specific binding to the plastic or rapid intracellular metabolism.

  • Efflux Ratio Calculation: Calculate apparent permeability (

    
    ) for both directions.
    
    
    
    
    Interpretation: An ER < 2.5 confirms the azetidine compound successfully evades significant P-gp efflux.

References

  • Source: PMC (NIH)
  • Source: PubMed (NIH)
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: ACS Publications URL
  • FAQ: How Can I Improve the BBB Permeability of 2-Aminoquinoline-Based Compounds?
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Source: Frontiers URL

Sources

Comparative Spectroscopic Analysis of 3-Substituted Azetidine Ring Strain

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals & Structural Chemists

The Bioisosteric Paradigm and the Physics of Ring Strain

In modern medicinal chemistry, nitrogen-containing heterocycles are ubiquitous. Among them, azetidines have emerged as highly privileged bioisosteres for pyrrolidine and piperidine rings[1]. By replacing larger, conformationally flexible rings with a 3-substituted azetidine, drug developers can increase the


 character of a molecule, improve aqueous solubility, and enhance metabolic stability[1].

However, this structural substitution introduces a significant thermodynamic penalty: ring strain . The azetidine ring possesses an inherent strain energy of approximately 25.4 kcal/mol. This strain dictates the molecule's chemical reactivity, conformational puckering, and binding kinetics. Accurately quantifying how a specific substituent at the 3-position alters this strain is critical for predicting the pharmacokinetic behavior of the resulting drug candidate[2].

The Causality of Strain: Orbital Rehybridization (Bent's Rule)

To evaluate ring strain spectroscopically, we must first understand its quantum mechanical origin. The internal bond angles of an unstrained


 carbon are ideally 109.5°. In an azetidine ring, geometric constraints force these angles closer to 90°. To minimize angle strain, the molecule undergoes orbital rehybridization governed by Bent's Rule .

The endocyclic (ring-forming) C–C and C–N bonds adopt higher p-character, which naturally accommodates tighter bond angles. Consequently, the remaining exocyclic bonds (such as the C–H or C–R bonds at the 3-position) must absorb the leftover s-character. Because s-orbitals have higher electron density at the nucleus, this rehybridization directly alters the Fermi contact term, leading to profound and measurable shifts in Nuclear Magnetic Resonance (NMR) coupling constants and vibrational force constants.

G A Azetidine Ring Strain (~25.4 kcal/mol) B Endocyclic Bonds: Increased p-character A->B C Exocyclic Bonds (C3): Increased s-character A->C D Lowered IR Stretching Frequencies (Ring Breathing) B->D E Increased 1J_CH NMR Coupling Constants (>145 Hz) C->E

Logical causality between azetidine ring strain, orbital hybridization, and spectroscopic outputs.

Comparative Evaluation of Analytical Modalities

To accurately map the strain of a 3-substituted azetidine, researchers must choose the appropriate spectroscopic modality. Below is an objective comparison of the three primary techniques used to probe small-ring thermodynamics.

A. High-Field NMR Spectroscopy (The Gold Standard)

NMR is the most direct empirical method for measuring orbital s-character. The one-bond carbon-proton coupling constant (


) is directly proportional to the fractional s-character (

) of the C–H bond (

). While an unstrained cyclohexane exhibits a

of ~125 Hz, the highly strained 3-position of an azetidine typically exhibits a

between 135 Hz and 150 Hz.
  • Advantage: Provides site-specific strain data (e.g., differentiating strain at C2 vs. C3).

  • Limitation: Requires isotopic abundance (

    
    ) and high-field magnets to resolve complex splitting patterns.
    
B. Vibrational Spectroscopy (FT-IR / Raman)

Infrared and Raman spectroscopy probe the force constants of the molecule. The increased p-character of the endocyclic bonds weakens them relative to unstrained alkanes. This shifts the characteristic "ring-breathing" vibrational modes to lower wavenumbers (typically 900–950 cm⁻¹).

  • Advantage: Rapid, non-destructive, and can be performed on neat solids or liquids.

  • Limitation: Highly substituted azetidines produce congested fingerprint regions, making peak assignment ambiguous without computational aid.

C. Computational Chemistry (DFT Validation)

Density Functional Theory (DFT) is not a physical spectrometer, but it is the mandatory theoretical anchor for modern spectroscopic analysis. By calculating the Natural Bond Orbitals (NBO), DFT provides the exact theoretical s-character percentage, serving as the ground truth to validate empirical NMR and IR data.

Quantitative Modality Comparison
Analytical ModalityPrimary Strain MetricSensitivity to C3-SubstitutionThroughputEquipment Requirement
High-Field NMR

Coupling Constant (Hz)
Very High (Sub-Hz resolution)Medium (10-30 mins/sample)600+ MHz Spectrometer, Cryoprobe
FT-IR (ATR) Ring-Breathing Shift (cm⁻¹)Moderate (Prone to overlap)High (< 1 min/sample)Benchtop FT-IR with Diamond ATR
DFT Modeling NBO s-character (%)Absolute (Theoretical)Low (Hours/computation)HPC Cluster, Gaussian 16

Self-Validating Experimental Protocol: Multiplexed Strain Analysis

To ensure scientific integrity, the evaluation of ring strain cannot rely on a single data point. The following protocol describes a self-validating system where empirical NMR data is directly cross-referenced against theoretical quantum mechanical models. This ensures that observed spectroscopic shifts are definitively caused by inherent ring strain rather than external solvent effects or intermolecular hydrogen bonding.

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Standardization

  • Solvent Selection: Dissolve 15 mg of the synthesized 3-substituted azetidine in 0.6 mL of anhydrous

    
    .
    
  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal zero-point reference, ensuring that chemical shift variations are absolute and comparable across different functional groups.

Phase 2: NMR Acquisition (Extracting


) 
  • Hardware Setup: Load the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for the 1% natural abundance of

    
    .
    
  • Pulse Sequence Selection: Standard 1D

    
     spectra are proton-decoupled, destroying the 
    
    
    
    -coupling information. Instead, acquire a 2D
    
    
    HSQC experiment without heteronuclear decoupling
    during the acquisition time.
  • Data Extraction: Analyze the F2 (carbon) dimension. The cross-peak corresponding to the C3 position will be split into a doublet. Measure the distance between these peaks in Hertz to extract the exact

    
     value.
    

Phase 3: Computational Cross-Validation (DFT)

  • Geometry Optimization: Build the 3-substituted azetidine in silico and run a geometry optimization using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory. Include the PCM (Polarizable Continuum Model) for chloroform to mimic experimental conditions.

  • NBO Analysis: Submit the optimized geometry for Natural Bond Orbital (NBO) analysis. Extract the calculated percentage of s-character for the C3–H bond.

  • Validation: Plot the experimental

    
     against the DFT-calculated s-character. A strict linear correlation validates that the observed NMR shift is a direct result of strain-induced orbital rehybridization.
    

Workflow Step1 1. Sample Prep: 3-Substituted Azetidine in CDCl3 Step2 2. NMR Acquisition: 1H-13C HSQC (No Decoupling) Step1->Step2 Step3 3. FT-IR Analysis: ATR Mode (Neat Sample) Step1->Step3 Step5 5. Data Integration: Correlate J-Coupling with NBO Step2->Step5 Step3->Step5 Step4 4. DFT Modeling: Gaussian 16 (B3LYP/6-31G*) Step4->Step5

Self-validating experimental workflow for multiplexed spectroscopic analysis of ring strain.

References

1.[1] "Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines", ACS Publications.[Link] 2.[2] "Put a ring on it: application of small aliphatic rings in medicinal chemistry", PMC.[Link] 3. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle", RSC Publishing.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.